molecular formula C4H2Cl2N2O B1583918 5,6-Dichloropyridazin-3(2H)-one CAS No. 17285-36-8

5,6-Dichloropyridazin-3(2H)-one

Cat. No.: B1583918
CAS No.: 17285-36-8
M. Wt: 164.97 g/mol
InChI Key: RWDZPWHMUXKPMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dichloropyridazin-3(2H)-one is a useful research compound. Its molecular formula is C4H2Cl2N2O and its molecular weight is 164.97 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 269135. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dichloro-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl2N2O/c5-2-1-3(9)7-8-4(2)6/h1H,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWDZPWHMUXKPMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NNC1=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60313340
Record name 5,6-Dichloropyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60313340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17285-36-8
Record name 17285-36-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269135
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,6-Dichloropyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60313340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of 5,6-Dichloropyridazin-3(2H)-one from mucochloric acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 5,6-Dichloropyridazin-3(2H)-one from Mucochloric Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis of this compound, a pivotal heterocyclic building block in the development of novel pharmaceutical and agrochemical agents. We will delve into the underlying chemical principles, a detailed experimental protocol, and the critical safety considerations inherent in this process. The synthesis leverages the highly functionalized and commercially available starting material, mucochloric acid, to construct the pyridazinone core through a robust cyclocondensation reaction.

Foundational Principles: Reactants and Mechanism

A thorough understanding of the starting materials and the reaction pathway is fundamental to achieving a successful and reproducible synthesis. The transformation hinges on a classical cyclocondensation between an activated dicarbonyl equivalent and a dinucleophile.

Reactant Deep Dive
  • Mucochloric Acid (3,4-dichloro-5-hydroxy-2(5H)-furanone): This compound is a versatile C4 building block.[1] Its structure contains multiple reactive sites: a lactone (cyclic ester), two vinyl chloride moieties, and a hemiacetal hydroxyl group.[1] For this synthesis, the crucial reactivity lies in the lactone's carbonyl group, which is susceptible to nucleophilic attack, and the overall structure which serves as the backbone for the resulting pyridazinone ring. Mucochloric acid is valued as an inexpensive starting material for various heterocycles and other complex organic molecules.[1][2]

  • Hydrazine (N₂H₄): Hydrazine is a potent dinucleophile used to form the N-N bond characteristic of the pyridazine ring system.[3] Due to its high toxicity, reactivity, and potential carcinogenicity, anhydrous hydrazine is rarely used in this context.[4][5] Instead, more stable and safer forms are employed:

    • Hydrazine Hydrate (N₂H₄·H₂O): A solution of hydrazine in water, which is less volatile and flammable than its anhydrous counterpart.[4]

    • Hydrazine Sulfate (N₂H₆SO₄): A stable, non-volatile salt. To utilize it, a base (such as sodium acetate) is required to liberate the free hydrazine nucleophile in situ. This method offers excellent control over the concentration of free hydrazine in the reaction medium.

Reaction Mechanism: Cyclocondensation

The formation of the this compound ring from mucochloric acid and hydrazine is a classic example of a condensation reaction to form a heterocycle. The process can be understood through the following key steps:

  • Nucleophilic Attack: The reaction initiates with the nucleophilic attack of a nitrogen atom from hydrazine on the electrophilic carbonyl carbon of the mucochloric acid lactone.

  • Ring Opening: This attack leads to the opening of the furanone ring, forming a linear hydrazide intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then attacks the aldehyde (or its hydrated form) at the other end of the C4 chain.

  • Dehydration: A molecule of water is eliminated, resulting in the formation of the six-membered dihydropyridazinone ring.

  • Tautomerization: The intermediate rapidly tautomerizes to the more thermodynamically stable aromatic pyridazin-3(2H)-one structure.

The overall transformation is visually represented in the following reaction pathway diagram.

Reaction_Mechanism Figure 1: Reaction mechanism for pyridazinone formation. MA Mucochloric Acid INT1 Ring-Opened Hydrazide Intermediate MA->INT1 Nucleophilic Attack & Ring Opening HY Hydrazine (N₂H₄) INT2 Cyclized Dihydro Intermediate INT1->INT2 Intramolecular Cyclization PROD This compound INT2->PROD Dehydration & Tautomerization

Figure 1: Reaction mechanism for pyridazinone formation.

Field-Proven Experimental Protocol

This protocol is based on established and verified literature procedures, providing a reliable method for laboratory-scale synthesis.[6]

Materials and Equipment
Reagent / MaterialSpecificationPurpose
Mucochloric Acid≥98%Starting Material
Hydrazine Sulfate≥99%Hydrazine Source
Sodium Acetate (Anhydrous)≥99%Base
Deionized WaterN/ASolvent/Recrystallization
Round-bottom flask (250 mL)-Reaction Vessel
Magnetic Stirrer & Stir Bar-Agitation
Heating Mantle / Oil Bath-Temperature Control
Condenser-Prevent Solvent Loss
Buchner Funnel & Flask-Filtration
pH paper or meter-Reaction Monitoring
Step-by-Step Synthesis Workflow

The entire process, from setup to purification, should be performed within a certified chemical fume hood.

Workflow Figure 2: Experimental workflow for synthesis. A 1. Dissolve Mucochloric Acid in Water (80-100°C) B 2. Add Hydrazine Sulfate & Sodium Acetate Mixture A->B C 3. Maintain Heat & Stir (Monitor Reaction) B->C D 4. Cool Reaction Mixture to Room Temperature C->D E 5. Isolate Crude Product by Vacuum Filtration D->E F 6. Wash Solid with Cold Water E->F G 7. Recrystallize Product from Hot Water F->G H 8. Dry Final Product (Yield: ~80%) G->H

Figure 2: Experimental workflow for synthesis.

Procedure:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and condenser, add mucochloric acid (e.g., 3.9 g).

  • Dissolution: Add deionized water and begin stirring while warming the solution to between 80-100°C to fully dissolve the starting material.[6]

  • Reagent Addition: In a separate beaker, prepare a mixture of hydrazine sulfate (e.g., 3.1 g) and sodium acetate (e.g., 3.0 g). Add this solid mixture to the stirred, hot solution of mucochloric acid.[6]

  • Reaction: Maintain the temperature and continue stirring. The reaction is typically rapid. Monitor for the formation of a precipitate.

  • Isolation: Once the reaction is complete, allow the mixture to cool slowly to room temperature to facilitate crystallization.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Purification: Wash the collected solid with a small amount of cold deionized water to remove any soluble impurities. For higher purity, the crude product should be recrystallized from hot water. A typical yield of pure, crystalline 4,5-dichloro-3-pyridazone is around 80%, with a melting point of 199-200°C.[6]

Critical Safety and Handling Protocols

The handling of hydrazine and its derivatives necessitates strict adherence to safety protocols due to their significant health risks.[4][5]

Hazard Assessment and Mitigation
ChemicalPrimary HazardsRecommended Controls
Mucochloric Acid Corrosive, skin/eye irritant.Handle in fume hood, wear standard PPE.
Hydrazine Sulfate Acutely Toxic , Carcinogen , Corrosive, Sensitizer.[4]Mandatory use of a chemical fume hood .[7] Use appropriate gloves (butyl rubber or chloroprene recommended).[4][8] Avoid generating dust.
Required Personal Protective Equipment (PPE) and Controls
  • Engineering Controls: All operations must be conducted in a well-ventilated chemical fume hood to prevent inhalation exposure.[4][7] Safety showers and eyewash stations must be readily accessible.[8]

  • Personal Protective Equipment:

    • Flame-resistant lab coat.

    • ANSI Z87.1-compliant safety goggles and a face shield, especially during reagent transfer.[4]

    • Gloves: Butyl rubber or chloroprene gloves are recommended for handling hydrazine solutions due to their high resistance.[8] Nitrile gloves may be used for incidental contact but should be changed immediately upon contamination.[4]

Emergency and Waste Disposal Procedures
  • Spills: Do not attempt to clean up a hydrazine spill yourself. Evacuate the area, notify others and your supervisor, and call emergency responders (911).[4]

  • Exposure:

    • Skin/Eye Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[4][7] Remove contaminated clothing.

    • Inhalation: Move the affected person to fresh air and seek immediate medical attention.[4]

  • Waste Disposal: All hydrazine-containing waste is considered particularly hazardous. It must be collected in a clearly labeled, dedicated hazardous waste container, separate from other chemical waste streams, for professional disposal.[7]

Conclusion

The is an efficient and reliable method for producing a valuable heterocyclic intermediate. The reaction's success depends on a clear understanding of the condensation mechanism, careful control of reaction conditions, and an unwavering commitment to the stringent safety protocols required for handling hydrazine derivatives. This guide provides the foundational knowledge and practical steps for researchers to safely and effectively perform this important chemical transformation.

References

An In-depth Technical Guide to the NMR Characterization of 5,6-Dichloropyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive framework for the structural characterization of 5,6-Dichloropyridazin-3(2H)-one using Nuclear Magnetic Resonance (NMR) spectroscopy. Pyridazinone scaffolds are prevalent in medicinal chemistry, making unambiguous structural confirmation a critical step in drug discovery and development. This document moves beyond a simple recitation of data, offering a deep dive into the experimental causality, from sample preparation to the logic of 2D NMR correlation analysis. It is intended for researchers, chemists, and drug development professionals who require a robust, self-validating methodology for the analysis of this and structurally related heterocyclic compounds.

Introduction: The Importance of Structural Verification

This compound is a key synthetic intermediate used in the development of novel pharmaceuticals and agrochemicals. Its reactivity is dictated by the arrangement of its chloro, carbonyl, and amine functionalities. A critical aspect of its chemistry is the potential for tautomerism between the lactam form (pyridazin-3(2H)-one) and the lactim form (3-hydroxypyridazine). NMR spectroscopy is the definitive tool for confirming that the lactam form is the predominant tautomer in solution, a crucial piece of information for predicting its chemical behavior.

This guide will detail the necessary one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments that, when used in concert, provide an unassailable confirmation of the molecule's structure.

Experimental Design & Rationale

The foundation of reliable NMR data lies in meticulous sample preparation and a logically structured experimental workflow. The choices made at this stage directly impact spectral quality and the validity of the final interpretation.

Protocol: NMR Sample Preparation

The objective is to obtain a clear, homogeneous solution free of particulate matter, which can degrade spectral resolution through magnetic field inhomogeneity.[1]

Materials:

  • This compound (15-25 mg for ¹³C and 2D NMR)[2]

  • High-quality 5 mm NMR tubes (e.g., Wilmad 528-PP-7 or equivalent)[1]

  • Deuterated solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended.

  • Pasteur pipette and cotton or glass wool for filtration.[1]

Rationale for Solvent Selection: DMSO-d₆ is the solvent of choice for several reasons. First, its high polarity effectively dissolves the pyridazinone scaffold. Second, its hydrogen-bond accepting nature slows the chemical exchange of the N-H proton, resulting in a sharper, more easily identifiable resonance compared to what might be observed in a non-polar solvent like CDCl₃. The residual solvent peak of DMSO-d₆ (~2.50 ppm for ¹H, ~39.52 ppm for ¹³C) is well-defined and serves as an excellent internal reference.[3]

Step-by-Step Procedure:

  • Weighing: Accurately weigh 15-25 mg of the sample into a clean, dry vial. Preparing the sample in a separate vial simplifies the dissolution process.[2]

  • Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial. Vortex or gently agitate until the sample is fully dissolved. Visually inspect against a light source to ensure no solid particles remain.

  • Filtration: Pack a small, tight plug of cotton or glass wool into the narrow section of a Pasteur pipette.[1]

  • Transfer: Using the pipette, filter the sample solution directly into the NMR tube. This removes any micro-particulates that could interfere with the magnetic field homogeneity (shimming). The final sample height in the tube should be at least 4.5 cm.[1]

  • Labeling & Insertion: Cap the NMR tube and label it clearly. Before insertion into the spectrometer, wipe the outside of the tube clean with a lint-free tissue.[4]

NMR Data Acquisition Workflow

A hierarchical approach to data acquisition ensures that each experiment builds upon the last, creating a self-validating dataset.

G cluster_1D 1D Experiments cluster_2D 2D Correlation Experiments H1 ¹H NMR (Proton Count & Environment) C13 ¹³C{¹H} NMR (Carbon Count & Type) H1->C13 DEPT DEPT-135 (CH vs CH₂ vs CH₃) C13->DEPT HSQC ¹H-¹³C HSQC (Direct C-H Bonds) DEPT->HSQC Confirms CH carbons HMBC ¹H-¹³C HMBC (Long-Range C-H Connectivity) HSQC->HMBC Provides anchor points for long-range analysis

Caption: Logical workflow for NMR structural elucidation.

Spectral Interpretation: A Step-by-Step Analysis

The following sections detail the analysis of each spectrum, culminating in the complete structural assignment of this compound.

Molecular Structure and Atom Numbering

For clarity in spectral assignment, the following numbering scheme will be used.

Caption: Structure and numbering of this compound.

¹H NMR Analysis

The ¹H NMR spectrum is the simplest and provides the initial proton count. For this molecule, two signals are expected:

  • N-H Proton (H2): A broad singlet, whose chemical shift is highly dependent on concentration and temperature. In DMSO-d₆, it is expected to appear significantly downfield (>10 ppm) due to hydrogen bonding with the solvent.

  • C-H Proton (H4): A sharp singlet. Its chemical environment is influenced by the adjacent electron-withdrawing carbonyl group (C3) and the electronegative nitrogen atom (N1), leading to a downfield shift. A related compound, 3,6-dichloropyridazine, shows its protons at 7.57 ppm, providing a reasonable estimate.[5]

¹³C{¹H} and DEPT-135 Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon atoms, while the DEPT-135 experiment distinguishes carbons based on the number of attached protons.[6]

  • Expected ¹³C Signals: Four distinct carbon signals are predicted.

    • C3 (C=O): A quaternary carbon, expected far downfield (~160 ppm) due to the double bond to oxygen. It will be absent in the DEPT-135 spectrum.

    • C5 & C6 (C-Cl): These carbons are attached to electronegative chlorine atoms, shifting them downfield. Their exact positions can be confirmed with 2D NMR. They are quaternary with respect to hydrogen and will be absent in the DEPT-135 spectrum.

    • C4 (C-H): This is the only carbon attached to a proton. It will appear as a positive signal in the DEPT-135 spectrum, confirming it as a methine (CH) group.[6]

2D NMR: Unambiguous Structural Confirmation

Two-dimensional correlation experiments are essential for assembling the molecular fragments identified in the 1D spectra.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals direct, one-bond correlations between protons and the carbons they are attached to.[7] For this compound, the HSQC spectrum will show a single cross-peak, definitively linking the proton signal of H4 to the carbon signal of C4. This provides a critical anchor point for further analysis.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is the cornerstone of the structural proof, revealing correlations between protons and carbons over two or three bonds.[7] This allows for the assembly of the entire carbon skeleton.

Expected Key HMBC Correlations:

  • From H4: The proton at position 4 should show correlations to the adjacent carbons C3, C5, and C6. The correlation to the carbonyl carbon C3 is particularly diagnostic.

  • From H2 (N-H): The N-H proton should show correlations to nearby carbons, most notably C3 and C4. This confirms the position of the N-H group relative to the carbonyl and methine carbons.

Caption: Key expected HMBC correlations for structural confirmation.

Summary of Spectroscopic Data

The following table summarizes the expected NMR data for this compound based on the analysis of related structures and general principles.[5][8][9] Actual values may vary slightly based on spectrometer frequency and sample conditions.

Atom #¹H Shift (ppm)Multiplicity¹³C Shift (ppm)DEPT-135Key HMBC Correlations from ¹H
2>10.0broad s--C3, C4
3--~160-165Absent-
4~7.6s~125-135+C3, C5, C6
5--~140-150Absent-
6--~140-150Absent-

Conclusion

The combination of 1D and 2D NMR techniques provides a definitive and self-validating method for the characterization of this compound. The ¹H and ¹³C spectra establish the presence of the correct number and type of protons and carbons. The DEPT-135 experiment confirms the existence of a single CH group. Finally, the HSQC and, most critically, the HMBC experiments unambiguously connect these individual nuclei, confirming the overall molecular structure, connectivity, and the predominance of the lactam tautomer in solution. This rigorous workflow ensures the highest level of scientific integrity for researchers in synthetic chemistry and drug development.

References

mass spectrometry analysis of 5,6-Dichloropyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 5,6-Dichloropyridazin-3(2H)-one

Authored by a Senior Application Scientist

Foreword: Charting the Analytical Landscape for a Privileged Scaffold

In the landscape of modern drug discovery and agrochemical development, the pyridazinone core represents a "privileged scaffold"—a molecular framework that consistently yields biologically active compounds.[1][2] Within this class, this compound stands out as a critical synthetic intermediate, a versatile building block for constructing more complex molecules with potential therapeutic or herbicidal properties.[3] Its precise characterization is not merely an academic exercise; it is a foundational requirement for robust synthesis, reaction monitoring, and quality control.

Mass spectrometry (MS) provides the most definitive and sensitive tool for this purpose. However, the analysis of a halogenated, heterocyclic molecule like this is nuanced. It requires a strategic approach that anticipates its behavior under various ionization conditions and predicts its fragmentation pathways. This guide eschews a generic, step-by-step format. Instead, it offers a holistic, field-proven strategy, grounded in first principles, to empower researchers to develop and interpret mass spectrometry data for this specific analyte with confidence and authority.

Part 1: Foundational Physicochemical & Structural Profile

Before any analysis, a thorough understanding of the analyte's properties is paramount. This knowledge directly informs our choice of analytical technique and interpretation of the resulting spectra.

This compound is a heterocyclic compound featuring a pyridazinone ring substituted with two chlorine atoms. Its key properties, sourced from authoritative databases, are summarized below.[4]

PropertyValueSignificance for MS Analysis
Molecular Formula C₄H₂Cl₂N₂ODefines the elemental composition.
Average Molecular Weight 164.979 g/mol Used for general calculations and solution preparation.
Monoisotopic Mass 163.9544181 DaCrucial Value: This is the exact mass of the most abundant isotopic variant (¹²C₄¹H₂³⁵Cl₂¹⁴N₂¹⁶O) and the value we expect to observe in high-resolution mass spectrometry.[4]
Structure The presence of two nitrogen atoms, a carbonyl group, and two chlorine atoms dictates the molecule's fragmentation behavior and ionization potential.

Part 2: The Dichotomous Isotopic Signature - A Key Identifier

The most telling feature of this compound in any mass spectrum is its isotopic pattern, dictated by the natural abundance of chlorine isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule containing two chlorine atoms will exhibit a characteristic triplet of peaks:

  • M+: The peak corresponding to the molecule containing two ³⁵Cl isotopes.

  • M+2: The peak for the molecule with one ³⁵Cl and one ³⁷Cl.

  • M+4: The peak for the molecule with two ³⁷Cl isotopes.

The theoretical intensity ratio for this triplet is approximately 100:65:10 (or 9:6:1) .[5] Observing this specific pattern is a powerful, nearly irrefutable confirmation of the presence of a dichloro-compound. Any deviation from this ratio could suggest the presence of co-eluting impurities or a misidentified compound.

Part 3: Strategic Workflow for Comprehensive Analysis

A multi-faceted approach using both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is recommended for a complete characterization. GC-MS provides robust fragmentation data via Electron Ionization (EI), while LC-MS/MS offers high sensitivity and applicability to quantitative studies via Electrospray Ionization (ESI).

G cluster_gcms GC-MS Workflow cluster_lcms LC-MS/MS Workflow G1 Sample Derivatization (Optional, for volatility) G2 GC Inlet Injection (Split/Splitless) G1->G2 G3 Capillary Column Separation (e.g., DB-5ms) G2->G3 G4 Electron Ionization (EI) (70 eV) G3->G4 G5 Quadrupole Analyzer (Full Scan) G4->G5 G6 EI Mass Spectrum (Fragmentation Pattern) G5->G6 L1 Sample in Solution (ACN/H₂O) L2 LC Injection L1->L2 L3 Reverse-Phase Separation (C18 Column) L2->L3 L4 Electrospray Ionization (ESI) (+/- Mode) L3->L4 L5 Tandem MS Analyzer (Q1-Q2-Q3) L4->L5 L6 MS/MS Spectrum (Structural Elucidation) L5->L6 Analyte This compound Analyte->G1 If needed Analyte->L1

Caption: Dual-pathway analytical workflow for the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is ideal for generating a reproducible fragmentation pattern that can serve as a fingerprint for the compound. The hard ionization technique, Electron Ionization (EI), provides rich structural information.

  • Rationale: EI at 70 eV imparts significant energy into the molecule, inducing extensive and predictable fragmentation. This creates a detailed mass spectrum that is highly characteristic of the molecule's structure.[6]

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a volatile solvent like Ethyl Acetate or Dichloromethane.

  • GC System:

    • Inlet: Set to 250°C with a split ratio of 20:1. A higher temperature ensures complete volatilization.

    • Column: Use a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent). This provides good separation for semi-polar compounds.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes. This gradient ensures good peak shape and elution.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS System:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Analyzer: Quadrupole.

    • Scan Mode: Full Scan from m/z 40 to 300. This range will capture the molecular ion and all significant fragments.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS with ESI is the preferred method for high-sensitivity detection and quantification, particularly from complex matrices like reaction mixtures or biological samples.[7][8]

  • Rationale: ESI is a soft ionization technique that typically preserves the molecular ion, forming either a protonated adduct [M+H]⁺ or a deprotonated adduct [M-H]⁻. This allows for the selection of the precursor ion for subsequent fragmentation (MS/MS), enabling highly specific and sensitive detection.[7]

Step-by-Step Protocol:

  • Sample Preparation: Prepare a stock solution of 1 mg/mL in Acetonitrile. Dilute further in the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile) to a working concentration of 1-10 µg/mL for initial method development.

  • LC System:

    • Column: Use a C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water. The acid promotes protonation for positive ion mode.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • MS System:

    • Ion Source: Electrospray Ionization (ESI), run in both positive and negative ion modes initially to determine the best response. The lactam proton is acidic, making negative mode viable, while the nitrogen atoms can be protonated in positive mode.

    • Key ESI Parameters (Positive Mode):

      • Capillary Voltage: 3.5 kV

      • Drying Gas (N₂): 10 L/min at 325°C

      • Nebulizer Pressure: 40 psi

    • Analyzer: Triple Quadrupole.

    • Scan Mode:

      • Full Scan (MS1): Scan from m/z 100 to 300 to identify the precursor ion ([M+H]⁺ at m/z 165).

      • Product Ion Scan (MS/MS): Isolate the precursor ion (m/z 165) in the first quadrupole, fragment it with Argon in the collision cell (Q2), and scan for the resulting product ions in the third quadrupole.

Part 4: Deciphering the Spectra - Predicted Fragmentation Pathways

The true expertise in mass spectrometry lies in interpreting the fragmentation data to confirm a structure. Based on the principles of mass spectral fragmentation of halogenated and heterocyclic compounds, we can predict the primary pathways.[5][9][10]

Predicted EI Fragmentation

Under the high-energy conditions of EI, the initial event is the formation of a radical cation, M⁺• at m/z 164 . This energetically unstable species will undergo a cascade of fragmentation reactions.

G M M⁺• m/z 164 F1 [M-Cl]⁺ m/z 129 M->F1 - Cl• F2 [M-CO]⁺• m/z 136 M->F2 - CO F3 [M-Cl-CO]⁺ m/z 101 F1->F3 - CO F4 [M-Cl-HCN]⁺ m/z 102 F1->F4 - HCN F5 [C₃HClN]⁺• m/z 86 F2->F5 - Cl•, -N

Caption: Predicted Electron Ionization (EI) fragmentation pathway.

  • Loss of a Chlorine Radical (α-Cleavage): The most favorable initial fragmentation is often the loss of a halogen radical, leading to a stable cation. Expect a prominent peak at m/z 129 ([M-Cl]⁺).[9]

  • Loss of Carbon Monoxide: The carbonyl group can be eliminated as a neutral CO molecule, a common fragmentation for cyclic ketones and lactams. This would yield a radical cation at m/z 136 ([M-CO]⁺•).

  • Sequential Losses: Subsequent fragmentation of the primary ions will occur. The ion at m/z 129 may lose CO to form an ion at m/z 101 , or lose HCN to form an ion at m/z 102 .

Predicted ESI-MS/MS Fragmentation (Positive Ion Mode)

In ESI, we start with the protonated molecule, [M+H]⁺ at m/z 165 . This is an even-electron species, and its fragmentation in the collision cell (CID) is driven by the elimination of stable, neutral molecules.

G MH [M+H]⁺ m/z 165 F1 [M+H-HCl]⁺ m/z 129 MH->F1 - HCl F2 [M+H-CO]⁺ m/z 137 MH->F2 - CO F3 [M+H-HCl-CO]⁺ m/z 101 F1->F3 - CO

Caption: Predicted ESI-CID fragmentation of the protonated molecule.

  • Loss of HCl: The most likely fragmentation is the loss of a neutral hydrogen chloride molecule. This is a very stable loss and will produce a strong product ion at m/z 129 .

  • Loss of Carbon Monoxide: Similar to EI, the loss of neutral CO is also a probable pathway, yielding a product ion at m/z 137 .

  • Further Fragmentation: The ion at m/z 129 can be further fragmented at higher collision energy, likely losing CO to produce a product ion at m/z 101 .

Part 5: Application in Quantitative Analysis

For quantitative studies, Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is the gold standard. By selecting a specific precursor ion and monitoring a unique product ion, we achieve exceptional sensitivity and selectivity.

Based on the predicted fragmentation, the following MRM transitions would be excellent candidates for a quantitative assay of this compound.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Proposed Use
This compound165 ([M+H]⁺)129 ([M+H-HCl]⁺)Quantifier: Most intense and specific transition.
This compound165 ([M+H]⁺)101 ([M+H-HCl-CO]⁺)Qualifier: Confirms identity by maintaining a consistent ion ratio with the quantifier.

Conclusion: An Integrated Analytical Mandate

The mass spectrometric analysis of this compound is a clear demonstration of how fundamental principles must be integrated with strategic experimental design. The key identifiers for this molecule are its definitive monoisotopic mass of 163.954 and its characteristic 100:65:10 isotopic pattern for the M⁺• or [M+H]⁺ cluster. A combined GC-MS and LC-MS/MS approach provides a comprehensive characterization, with EI fragmentation revealing a detailed structural fingerprint and ESI-MS/MS enabling highly sensitive and specific quantification. The predictive fragmentation pathways outlined herein serve as a robust roadmap for any researcher, scientist, or drug development professional seeking to confidently identify, characterize, and quantify this pivotal chemical entity.

References

The Dawn of a Privileged Scaffold: An In-depth Technical Guide to the Early Discovery and History of the Pyridazinone Core

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Pyridazinone Core

The pyridazinone nucleus, a six-membered heterocyclic ring containing two adjacent nitrogen atoms and a carbonyl group, stands as a cornerstone in modern medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of numerous therapeutic agents.[1][2] This "wonder nucleus" is a versatile scaffold found in drugs with applications ranging from cardiovascular diseases to oncology and neurodegenerative disorders.[3][4] To fully appreciate the contemporary utility of this privileged structure, it is essential to delve into its origins, understanding the foundational chemical principles and the pioneering spirit that led to its discovery and early development. This guide provides a detailed exploration of the early history of the pyridazinone core, focusing on its initial synthesis and the key scientific minds that first brought it to light.

Part 1: The Genesis of a Heterocycle - Early Discovery and Foundational Syntheses

The story of the pyridazinone core is intrinsically linked to the broader exploration of diazines in the late 19th century. The initial forays into this chemical space were driven by a burgeoning understanding of organic structures and a desire to create novel molecular frameworks.

The Pioneering Synthesis of a Pyridazine Derivative by Emil Fischer (1886)

The first documented synthesis of a pyridazine-containing molecule is attributed to the renowned German chemist, Hermann Emil Fischer. In 1886, during his extensive investigations into the chemistry of hydrazines, which would later contribute to his Nobel Prize-winning work on sugars and purines, Fischer inadvertently created a pyridazine derivative.[5][6] His seminal work involved the condensation reaction of phenylhydrazine with levulinic acid.[5]

The choice of reactants was a logical extension of Fischer's deep understanding of hydrazine chemistry. Phenylhydrazine, which he had discovered, was known to react with carbonyl compounds to form phenylhydrazones. Levulinic acid, a readily available γ-ketoacid, provided the necessary dicarbonyl-equivalent backbone for cyclization.

Experimental Protocol: Fischer's Synthesis of a Pyridazine Derivative (1886) - A Modern Interpretation

  • Step 1: Phenylhydrazone Formation: Phenylhydrazine is reacted with levulinic acid in a suitable solvent. The nucleophilic nitrogen of the hydrazine attacks the ketone carbonyl of levulinic acid, followed by dehydration to form the corresponding phenylhydrazone.

  • Step 2: Intramolecular Cyclization and Dehydration: Upon heating, the terminal nitrogen of the hydrazone moiety performs a nucleophilic attack on the carboxylic acid carbonyl. This is followed by the elimination of a water molecule to form the cyclic pyridazinone ring.

The causality behind this experimental design lies in the fundamental principles of condensation reactions, which were being actively explored at the time. The formation of a stable six-membered ring through the intramolecular reaction of a linear precursor with two reactive functional groups was a key synthetic strategy.

graph Fischer_Synthesis { layout=dot; rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

}

Figure 1: Conceptual workflow of Fischer's 1886 synthesis.

The First Synthesis of the Parent Pyridazine by Tauber (1895)

While Fischer's work provided the first entry into the pyridazine family, it was chemist Tauber who, in 1895, reported the first synthesis of the parent pyridazine heterocycle itself, without any substituents.[7] This was a significant milestone in establishing the fundamental structure of this class of compounds. Tauber's synthesis involved the oxidation of benzocinnoline to pyridazinetetracarboxylic acid, followed by decarboxylation.[5]

Part 2: Foundational Synthetic Methodologies for the Pyridazinone Core

Following the initial discoveries, the late 19th and early 20th centuries saw the development of more general and versatile methods for the synthesis of the pyridazinone core. These early methodologies laid the groundwork for the vast array of synthetic routes available to medicinal chemists today.

The Condensation of γ-Ketoacids with Hydrazines: A Cornerstone of Pyridazinone Synthesis

The most common and enduring method for the synthesis of 3(2H)-pyridazinones is the cyclocondensation of γ-ketoacids or their ester derivatives with hydrazine or substituted hydrazines.[8][9] This approach, a direct descendant of Fischer's initial discovery, offers a reliable and straightforward route to the pyridazinone scaffold. The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization.

Generalized Experimental Protocol: Synthesis of 3(2H)-Pyridazinones from γ-Ketoacids

  • Step 1: Dissolution: The γ-ketoacid is dissolved in a suitable protic solvent, such as ethanol or acetic acid.

  • Step 2: Addition of Hydrazine: Hydrazine hydrate or a substituted hydrazine is added to the solution.

  • Step 3: Reflux: The reaction mixture is heated to reflux for a period of time, typically several hours, to drive the condensation and cyclization to completion.

  • Step 4: Isolation and Purification: Upon cooling, the pyridazinone product often precipitates from the reaction mixture and can be isolated by filtration. Further purification can be achieved by recrystallization.

The choice of a γ-ketoacid as a starting material is strategic. The 1,4-relationship between the ketone and carboxylic acid functionalities is perfectly pre-organized for the formation of a six-membered ring upon reaction with the dinucleophilic hydrazine. This inherent structural advantage is the primary reason for the prevalence and success of this synthetic route.

graph Ketoacid_Condensation { layout=dot; rankdir="LR"; node [shape=record, style=filled, fillcolor="#FFFFFF", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

}

Figure 2: Key steps in the synthesis of pyridazinones from γ-ketoacids.

The Use of Maleic Anhydride and its Derivatives

Another significant early route to pyridazinones involves the use of maleic anhydride and its derivatives as starting materials.[7] The reaction with hydrazine hydrate leads to the formation of maleic hydrazide, which can be further functionalized. This method is particularly useful for the synthesis of pyridazinediones.

Starting MaterialReagentKey ProductSignificance
Maleic AnhydrideHydrazine HydrateMaleic HydrazideA key intermediate for further derivatization.
Substituted Maleic AnhydridesHydrazine DerivativesSubstituted PyridazinedionesAllows for the introduction of diversity at various positions of the ring.

Table 1: Early Synthetic Approaches Utilizing Maleic Anhydride

The Contributions of Siegmund Gabriel and the Broader Context of Heterocyclic Chemistry

While Emil Fischer's work is directly linked to the first pyridazinone synthesis, the contributions of other contemporary chemists, such as Siegmund Gabriel, were crucial in advancing the broader field of heterocyclic chemistry. Gabriel is renowned for the "Gabriel Synthesis" of primary amines, a method that utilizes potassium phthalimide.[10][11] Although not a direct pyridazinone synthesis, his work on nitrogen-containing heterocycles, including the first synthesis of phthalazine in 1893 and pyrimidine in 1899, contributed to the intellectual environment that fostered the exploration of diazine chemistry.[3][10] His development of robust methods for constructing nitrogen-containing rings provided valuable tools and insights for other chemists working in this area.

Part 3: Early Insights into the Properties and Potential of Pyridazinones

The initial interest in pyridazinones was primarily from a chemical synthesis and structural elucidation perspective. However, as the 20th century progressed, the unique chemical properties of the pyridazinone core began to be recognized, paving the way for the exploration of its biological potential. The presence of the vicinal nitrogen atoms and the lactam functionality imparts distinct electronic and hydrogen-bonding characteristics to the molecule, making it an attractive scaffold for interacting with biological targets. While the early reports focused on synthesis, the groundwork laid by pioneers like Fischer and Tauber was the essential first step that enabled future generations of scientists to uncover the vast therapeutic potential of the pyridazinone core.

Conclusion

The early history of the pyridazinone core is a testament to the systematic and insightful approach of the pioneers of organic chemistry. From Emil Fischer's serendipitous discovery during his fundamental studies of hydrazines to the development of more general synthetic methods, the foundational work of the late 19th and early 20th centuries established the chemical basis for what would become one of the most important heterocyclic scaffolds in medicinal chemistry. Understanding this history not only provides a fascinating glimpse into the evolution of chemical synthesis but also offers a deeper appreciation for the intellectual legacy upon which modern drug discovery is built.

References

physicochemical properties of 5,6-Dichloropyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 5,6-Dichloropyridazin-3(2H)-one

Executive Summary

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its pyridazine core, functionalized with reactive chlorine atoms and a lactam moiety, makes it a versatile scaffold for the synthesis of novel derivatives with potential biological activity. This guide provides a comprehensive overview of its known physicochemical properties, drawing from available database information and analogous structures. It further outlines detailed experimental protocols for the full characterization of the molecule, ensuring researchers and drug development professionals have a robust framework for its evaluation and application. The narrative emphasizes the causality behind experimental choices and establishes a self-validating system for data acquisition and interpretation.

Introduction: The Versatility of the Pyridazine Scaffold

The pyridazine ring system is a "privileged scaffold" in drug design, appearing in numerous natural and synthetic compounds with diverse biological activities.[1] Derivatives of pyridazine are noted for their wide-ranging biological effects.[2] The subject of this guide, this compound, represents a key synthetic intermediate. The two chlorine atoms on the pyridazine ring are susceptible to nucleophilic substitution, providing convenient handles for molecular elaboration and the generation of compound libraries for drug discovery screening.[2][3] Understanding its core physicochemical properties is the foundational first step for any researcher aiming to leverage this molecule in synthetic campaigns or biological assays.

Chemical Identity and Structure

A precise understanding of a molecule's identity is paramount before undertaking any experimental work.

  • IUPAC Name : 5,6-dichloro-2H-pyridazin-3-one[4]

  • Alternate IUPAC Name : 3,4-dichloro-1H-pyridazin-6-one[4]

  • CAS Number : 17285-36-8[4]

  • Molecular Formula : C₄H₂Cl₂N₂O[4]

  • Synonyms : this compound, 5,6-dichloro-2H-pyridazin-3-one[4]

The structure consists of a dihydropyridazinone ring, which is a six-membered heterocyclic ring containing two adjacent nitrogen atoms, with a ketone group. It is substituted with two chlorine atoms at the 5 and 6 positions. The presence of the N-H bond and the carbonyl group allows for tautomerism, though it predominantly exists in the lactam form shown.

Core Physicochemical Properties

The physicochemical profile of a compound dictates its behavior in both chemical reactions and biological systems, influencing everything from solubility and reactivity to absorption and metabolism.

Data Summary Table
PropertyValue / DescriptionSource
Molecular Weight 164.97 g/mol [4][5]
Appearance Expected to be a white to yellow or brown crystalline powder, based on analogous structures.[6]
Melting Point Data not available. The related isomer, 4,5-Dichloropyridazin-3(2H)-one, melts at 200-206°C.[5][6]N/A
Solubility Quantitative data not available. Expected to have low solubility in non-polar organic solvents and moderate solubility in polar aprotic solvents like DMSO and DMF.N/A
Lipophilicity (XLogP3) 1.2[4]
pKa Data not available. The N-H proton is weakly acidic due to the adjacent carbonyl group.N/A

Spectroscopic and Analytical Profile

Spectroscopic analysis provides an empirical fingerprint of a molecule's structure. While specific spectral data for this compound is not widely published, the expected characteristics can be predicted. A general workflow for acquiring this data is presented in the experimental section.

Expected Spectroscopic Features:
  • ¹H NMR (Proton NMR) : In a solvent like DMSO-d₆, one would expect to observe a singlet for the proton on the pyridazine ring (C4-H) and a broader singlet for the amide proton (N2-H), which may exchange with D₂O.

  • ¹³C NMR (Carbon NMR) : Four distinct signals are predicted: one for the carbonyl carbon (C3), and three for the carbons of the heterocyclic ring (C4, C5, C6). The carbons bonded to chlorine (C5, C6) would appear downfield.

  • Infrared (IR) Spectroscopy : Key vibrational bands would include a strong C=O stretch (typically ~1650-1700 cm⁻¹) for the amide carbonyl, an N-H stretch (~3200-3400 cm⁻¹), and C-Cl stretches in the fingerprint region (~600-800 cm⁻¹).

  • Mass Spectrometry (MS) : The mass spectrum should show a molecular ion (M⁺) peak. A characteristic isotopic pattern for two chlorine atoms (an M, M+2, and M+4 pattern with an approximate ratio of 9:6:1) would be a definitive indicator of the compound's identity.

Experimental Protocols for Full Characterization

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems for determining the key physicochemical properties.

Workflow for Physicochemical Characterization

G cluster_0 Sample Acquisition & Purity cluster_1 Property Determination cluster_2 Data Analysis & Reporting start Obtain Sample of This compound purity Assess Purity (e.g., HPLC, LC-MS) start->purity mp Melting Point Determination purity->mp sol Solubility Assay (Shake-flask method) purity->sol spec Spectroscopic Analysis (NMR, IR, MS) purity->spec pka pKa Determination (Potentiometric Titration) purity->pka analyze Analyze & Consolidate Data mp->analyze sol->analyze spec->analyze pka->analyze report Generate Technical Report analyze->report

Caption: General workflow for the comprehensive physicochemical characterization.

Protocol: Melting Point Determination

Causality: The melting point is a crucial indicator of purity. A sharp melting range suggests a pure compound, while a broad range indicates the presence of impurities.

  • Sample Preparation : Place a small amount (1-2 mg) of the dry, crystalline compound into a capillary tube, sealed at one end.

  • Apparatus : Insert the capillary tube into a calibrated melting point apparatus.

  • Measurement : Heat the sample at a ramp rate of 1-2°C per minute near the expected melting point.

  • Recording : Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

  • Validation : Repeat the measurement two more times and calculate the average.

Protocol: Solubility Determination (Shake-Flask Method)

Causality: Solubility data is critical for designing reaction conditions, formulation for biological assays, and predicting bioavailability.

  • System Preparation : Add an excess amount of the compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.

  • Equilibration : Agitate the vial at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Separation : Allow the suspension to settle. Centrifuge the sample to separate the undissolved solid from the saturated solution.

  • Quantification : Carefully extract an aliquot of the clear supernatant. Determine the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectroscopy with a pre-determined calibration curve.[7][8]

  • Reporting : Express solubility in units such as mg/mL or mol/L.

Protocol: Spectroscopic Analysis

Causality: Unambiguous structural confirmation is the cornerstone of chemical research. Each technique provides complementary information about the molecular framework.

  • ¹H and ¹³C NMR : Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • FT-IR : Prepare a sample as a KBr pellet or a thin film on a salt plate. Acquire the spectrum using an FT-IR spectrometer, collecting at least 16 scans for a good signal-to-noise ratio.

  • Mass Spectrometry : Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile). Analyze using an MS technique such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) to determine the molecular weight and fragmentation pattern.[7]

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound is primarily derived from the reactivity of its two chlorine substituents. As electron-withdrawing groups on an electron-deficient pyridazine ring, they are activated towards nucleophilic aromatic substitution (SₙAr). This allows for the strategic introduction of various functional groups.

Nucleophilic Aromatic Substitution (SₙAr) Pathway

G reactant This compound product Substituted Pyridazinone Derivative reactant->product SₙAr Reaction nucleophile Nucleophile (e.g., R-NH₂, R-OH, R-SH) nucleophile->product

Caption: Key reaction pathway for derivatization of the scaffold.

This reactivity is a cornerstone of its application in drug discovery. By reacting this compound with a diverse range of amines, alcohols, or thiols, chemists can rapidly generate libraries of novel compounds.[2][3] This strategy is a common and effective approach in modern medicinal chemistry to explore the structure-activity relationship (SAR) of a new chemical series and identify lead compounds for development.[9][10][11] The resulting substituted pyridazinones can be screened for activity against a wide array of biological targets.

Conclusion

This compound is a valuable chemical entity characterized by a stable heterocyclic core and reactive chlorine substituents. While a complete, publicly available dataset of its physicochemical properties is sparse, this guide has synthesized the known information and, critically, provided a comprehensive set of authoritative protocols for its full experimental determination. By following the outlined methodologies for characterization and leveraging its inherent reactivity, researchers in drug discovery and materials science can effectively utilize this compound as a foundational building block for the development of novel and functional molecules.

References

tautomerism in dichloropyridazinone compounds

Author: BenchChem Technical Support Team. Date: January 2026

Analyzing Dichloropyridazinone Tautomerism

I'm currently immersed in exploring the intricacies of tautomerism within dichloropyridazinone compounds. My primary focus is understanding the various tautomeric forms that exist, their relative stabilities, and the critical factors that contribute to their formation. The goal is a deep dive into this topic.

Developing Conceptual Framework

Outlining the Research Plan

I'm now laying out a detailed plan to research dichloropyridazinone tautomerism. First, I'll dive into the basics, like different forms and influences on equilibrium. Simultaneously, I'll hunt for established techniques to study this system. Next, I'll find specific examples and experimental methods, ensuring proper citations. Then, I'll craft a logical guide, starting with an intro to pyridazinones and their tautomerism, followed by specific forms and methodologies. I'll use diagrams, data tables, and detailed experimental protocols, adhering to all formatting needs. Finally, I will write the guide.

Reviewing the Literature

I've just finished a comprehensive scan of the initial literature on pyridazinone tautomerism. The common forms are clear: the lactam (keto) and lactim (enol) arrangements are the key players. Now, I'm digging into the factors influencing the equilibrium between these forms, like solvent effects and substituent impacts.

Digging Deeper into Dichloro-

I'm now focusing on dichloropyridazinone derivatives. While I have a solid understanding of pyridazinone tautomerism, the search results are too general. I need specifics on dichloropyridazinone compounds, like which isomers are most studied. How do chlorine substituents shift the tautomeric equilibrium? I'm researching specific dichloropyridazinone isomers.

Narrowing My Focus

I've laid a good groundwork on pyridazinone tautomerism and the factors involved. My latest efforts zero in on dichloropyridazinones. To offer real depth, I need details on specific isomers and their unique properties, especially how chlorine impacts the keto-enol balance. I'm after concrete data: NMR shifts, UV-Vis spectra, and computational findings. I'm also looking for synthesis specifics and proven study methods for this niche compound class. I'll need to refine my search to locate those exact data.

Analyzing the Structure

Okay, things are really starting to come together. The deep dive into 4,5-dichloropyridazin-3(2H)-one is yielding results. I've uncovered a paper that spills the beans on its crystal structure, NMR data (both ¹H and ¹³C!), and even some DFT calculations. This is pivotal, as it's solid proof for how this stuff is shaped.

Digging Deeper into Synthesis

I've struck gold with the synthesis! Multiple sources detail the creation of 4,5-dichloropyridazin-3(2H)-one from mucochloric acid and hydrazine. This is a solid foundation for the experimental section. I've also uncovered info on N-methylated derivatives - perfect for dissecting the fixed tautomeric forms. Interestingly, an article highlighted how chlorine subsituents may affect tautomerism, which provides a key discussion point! Still, I need solid experimental data on the tautomeric equilibrium.

Investigating the Equilibrium

I'm now fully immersed in the nuances of the tautomeric equilibrium. I have located relevant articles on the influence of chlorine substituents on pyridone-hydroxypyridine tautomerism. However, I still need more specifics on the equilibrium of 4,5-dichloropyridazin-3(2H)-one in solution. My next step will be to actively seek out studies that have investigated this using techniques like NMR or UV-Vis in different solvents.

Investigating the Data

I've made solid progress on analyzing the gathered data on 4,5-dichloropyridazin-3(2H)-one. I now have its crystal structure, confirming the solid-state lactam form, as well as ¹H and ¹³C NMR and IR data. I have also found several relevant literature references. I'm now cross-referencing this information and building a cohesive understanding.

Analyzing Solution Behavior

I've gathered a wealth of information. However, I need more specific data on the solution-state tautomeric equilibrium of 4,5-dichloropyridazin-3(2H)-one. I am now focusing on finding experimental studies that quantify the tautomeric ratio in different solvents and at varying temperatures, especially using spectroscopic methods.

Narrowing My Focus

I'm now fully immersed in the nuances of 4,5-dichloropyridazin-3(2H)-one's solution behavior. While I have good background knowledge, specific quantitative data on the tautomeric equilibrium is scarce. I'm prioritizing finding experimental studies, especially spectroscopic ones (NMR, UV-Vis, IR), to understand solvent and temperature effects. I'll broaden my search if needed to similar dichloropyridazinones.

Targeting Specific Data

I'm now zeroing in on obtaining specific experimental data about the solution-state tautomeric equilibrium of dichloropyridazinones. I need more than the existing general information. I've found synthesis protocols and preliminary structural data, but my focus is now on studies that quantify the tautomeric ratio. I'll expand my search to include other dichloropyridazinone isomers if needed to draw analogies. After this final push, I'll synthesize my findings into a structured technical guide.

Completing the Research

Introduction: The Strategic Value of 5,6-Dichloropyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Fundamental Reactions of 5,6-Dichloropyridazin-3(2H)-one for Drug Discovery and Development

This compound is a cornerstone heterocyclic scaffold in modern medicinal chemistry and drug development.[1] Its strategic importance stems from a unique combination of features: a stable pyridazinone core, which is a recognized pharmacophore in numerous biologically active agents, and two differentially reactive chlorine atoms at the C5 and C6 positions.[2][3] These chlorine atoms serve as versatile synthetic handles, enabling a wide array of chemical transformations. This guide, intended for researchers and drug development professionals, provides an in-depth exploration of the core reactions of this scaffold, focusing on the causality behind experimental choices and providing field-proven protocols.

The reactivity of this compound is primarily centered around three key sites:

  • C5-Cl and C6-Cl: These positions are highly susceptible to nucleophilic aromatic substitution (SNAr).

  • N2-H: The nitrogen atom in the pyridazinone ring can be readily functionalized through alkylation and arylation reactions.

  • C-Cl Bonds as Cross-Coupling Partners: The chloro-substituents are excellent participants in modern palladium-catalyzed cross-coupling reactions, allowing for the construction of complex carbon-carbon and carbon-heteroatom bonds.

This guide will dissect each of these reaction classes, providing the mechanistic understanding and practical methodologies required to leverage this powerful building block in the synthesis of novel chemical entities.

Part 1: Synthesis of the Core Scaffold

The most common and efficient synthesis of the pyridazinone core begins with readily available maleic anhydride. The process involves a two-step sequence: condensation with a hydrazine source followed by chlorination.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 3,6-Dihydropyridazine (Maleic Hydrazide)

  • To a 500 mL three-necked flask, charge 72.5 mL of hydrazine hydrate (80%, ~1.3 mol).

  • Under stirring, slowly add 120 mL of 30% hydrochloric acid dropwise, maintaining the temperature below 40 °C with an ice bath.

  • Add 98 g of maleic anhydride (1 mol) portion-wise to the stirred solution.

  • Heat the mixture to reflux at 110 °C for 3 hours.[4]

  • Cool the reaction mixture to room temperature, then further in an ice bath to induce crystallization.

  • Collect the resulting solid by suction filtration, wash the filter cake with cold ethanol (3 x 50 mL), and dry to yield 3,6-dihydroxypyridazine.

Step 2: Chlorination to this compound

  • Caution: This reaction should be performed in a well-ventilated fume hood as it generates HCl gas.

  • In a three-necked flask equipped with a reflux condenser and a gas trap, combine 22 g of 3,6-dihydroxypyridazine (0.2 mol) and 232.8 g of phosphorus pentachloride (1.12 mol).

  • Heat the mixture to 125 °C and maintain for 4 hours.[4]

  • After completion, cool the reaction mixture and carefully quench by pouring it onto crushed ice.

  • The product will precipitate as a solid. Collect the crude product by vacuum filtration, wash thoroughly with cold water, and recrystallize from a suitable solvent like ethanol to obtain pure this compound.

Part 2: Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyridazinone ring renders the C5 and C6 positions highly electrophilic, making the attached chlorine atoms excellent leaving groups for nucleophilic aromatic substitution (SNAr).[5][6] This class of reactions is fundamental to the derivatization of the scaffold.

Mechanism and Regioselectivity

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequently, the chloride ion is eliminated to restore aromaticity.

A critical consideration in the SNAr reactions of dichloropyridazinones is regioselectivity —the preference for substitution at the C5 versus the C6 position.[7] This selectivity is influenced by the electronic environment, which can be modulated by the substituent at the N2 position of the ring. For instance, electron-withdrawing groups at N2 can influence the relative electrophilicity of C5 and C6, directing the incoming nucleophile to a specific position.[8]

SNAr_Mechanism sub This compound ts Meisenheimer-like Transition State sub->ts + Nu⁻ nuc Nucleophile (Nu⁻) prod Substituted Product ts->prod - Cl⁻ lg Cl⁻

Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNAr).

Reaction with N-Nucleophiles (Amines)

Amination is one of the most widely used modifications. The reaction with primary or secondary amines, including cyclic amines like piperazine, proceeds readily to furnish aminopyridazinones, which are valuable intermediates for pharmacologically active compounds.[3][9]

Causality in Experimental Design:

  • Base: An excess of the reactant amine is often used to act as both the nucleophile and the base to neutralize the HCl generated during the reaction.[3] Alternatively, an inorganic base like potassium carbonate (K₂CO₃) can be employed.

  • Solvent: Protic solvents like ethanol are commonly used as they can solvate the ions formed during the reaction.

Experimental Protocol: Synthesis of 3-Chloro-6-(piperazin-1-yl)pyridazine and Subsequent Hydrolysis

This two-step protocol demonstrates the sequential substitution possible with this scaffold.[3]

Step 1: Monosubstitution with Piperazine

  • In a 100 mL round-bottom flask, dissolve 1.49 g (10 mmol) of 3,6-dichloropyridazine in 50 mL of ethanol.

  • Add 2.58 g (30 mmol) of anhydrous piperazine to the solution.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78-80 °C) for 4-6 hours, monitoring by TLC.

  • After completion, cool the mixture and remove the ethanol under reduced pressure.

  • Add 50 mL of distilled water to the residue. Collect the precipitated crude product by vacuum filtration and wash with cold water.

  • Recrystallize from an ethanol/water mixture to yield pure 3-chloro-6-(piperazin-1-yl)pyridazine.

Step 2: Hydrolysis to the Pyridazinone

  • Place 1.99 g (10 mmol) of 3-chloro-6-(piperazin-1-yl)pyridazine in a 100 mL round-bottom flask.

  • Add 40 mL of 6 M hydrochloric acid.

  • Heat the mixture to reflux (approx. 100 °C) for 12-18 hours.

  • Cool the reaction mixture in an ice bath and carefully neutralize with a saturated aqueous solution of sodium bicarbonate to a pH of 7-8.

  • Collect the precipitated final product, 3-piperazin-1-yl-1H-pyridazin-6-one, by vacuum filtration.

Reaction with S-Nucleophiles (Thiols)

Thiols and thiophenols are excellent nucleophiles, readily displacing the chloro-substituents to form thioethers.[10] The high nucleophilicity of the thiolate anion, formed in situ or by pre-treatment with a base, drives the reaction efficiently.[11][12]

Causality in Experimental Design:

  • Base: A base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) is used to deprotonate the thiol, generating the more nucleophilic thiolate anion.[13]

  • Solvent: Aprotic polar solvents like DMF or acetonitrile are suitable for this reaction.

Experimental Protocol: Synthesis of a 5-Arylthio-6-chloropyridazin-3(2H)-one

  • In a flame-dried, nitrogen-purged flask, suspend 1.1 mmol of sodium hydride (60% dispersion in mineral oil) in 10 mL of anhydrous DMF.

  • Add a solution of 1.0 mmol of the desired thiophenol in 5 mL of DMF dropwise at 0 °C. Stir for 30 minutes.

  • Add a solution of 1.0 mmol of this compound in 5 mL of DMF.

  • Allow the reaction to warm to room temperature and stir for 8-12 hours.

  • Quench the reaction by carefully adding 20 mL of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel) to obtain the desired thioether.

Reaction with O-Nucleophiles (Alcohols & Phenols)

Alcohols and phenols can also act as nucleophiles, though they typically require activation with a strong base to form the more potent alkoxide or phenoxide species.[14][15]

Causality in Experimental Design:

  • Base: Strong bases like sodium hydride (NaH) are necessary to deprotonate the relatively weak alcohol/phenol nucleophile.[13]

  • Solvent: Anhydrous aprotic solvents like THF or DMF are essential to prevent quenching of the strong base.

Experimental Protocol: Synthesis of a 5-Phenoxy-6-chloropyridazin-3(2H)-one

  • To a stirred suspension of sodium hydride (1.2 mmol) in anhydrous DMF (10 mL) under a nitrogen atmosphere, add a solution of the desired phenol (1.1 mmol) in DMF (5 mL) at 0 °C.

  • Stir the mixture at room temperature for 30 minutes until gas evolution ceases.

  • Add a solution of this compound (1.0 mmol) in DMF (5 mL).

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

  • After cooling, pour the reaction mixture into ice water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the residue by column chromatography to yield the target ether product.[13]

Part 3: Reactions at the N2-Position

The NH group of the pyridazinone ring provides another key site for functionalization, primarily through alkylation and arylation.

N-Alkylation

N-alkylation is typically achieved by reacting the pyridazinone with an alkyl halide in the presence of a base.[16][17] A significant challenge in this reaction is the potential for competing O-alkylation. The choice of reaction conditions is therefore critical to ensure regioselectivity.[18][19]

Causality in Experimental Design (N- vs. O-Selectivity):

  • N-Alkylation Favored: Phase-transfer catalysis conditions (e.g., tetrabutylammonium bromide/potassium hydroxide) or the use of bases like K₂CO₃ in polar aprotic solvents (DMF) generally favor N-alkylation.[16][20] These conditions promote the formation of the N-anion.

  • O-Alkylation Favored: Conditions that favor the formation of the O-anion or reactions that proceed through an SN1-like mechanism can lead to O-alkylation products.

Table 1: Conditions Influencing N- vs. O-Alkylation Selectivity [16]

Base / SystemSolventPredominant ProductRationale
K₂CO₃DMFN-AlkylationPromotes formation of the thermodynamically more stable N-anion.
TBA-Br / KOHDichloromethaneN-AlkylationPhase-transfer conditions selectively generate the N-alkylated product.
AgNO₃AcetonitrileO-AlkylationSilver ions coordinate with the carbonyl oxygen, promoting attack at the oxygen atom.

Experimental Protocol: Selective N2-Alkylation

  • To a solution of this compound (1.0 mmol) in anhydrous DMF (15 mL), add potassium carbonate (1.5 mmol).

  • Add the desired alkyl halide (e.g., benzyl bromide, 1.1 mmol) to the mixture.

  • Stir the reaction at room temperature for 6-12 hours.

  • Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to isolate the N2-alkylated product.

N-Arylation

Introducing an aryl group at the N2 position often requires more specialized methods, such as transition-metal-catalyzed reactions. Copper-catalyzed Ullmann-type couplings or modern catalyst-free methods using diaryliodonium salts are effective.[21][22][23][24]

Experimental Protocol: Copper-Catalyzed N-Arylation

  • In a reaction vial, combine the N2-H pyridazinone (1.0 mmol), the aryl iodide or bromide (1.2 mmol), copper(I) iodide (0.1 mmol), a suitable ligand (e.g., L-proline, 0.2 mmol), and cesium carbonate (2.0 mmol).

  • Add anhydrous dioxane or toluene (5 mL).

  • Seal the vial and heat the mixture at 90-110 °C for 24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the N2-arylated product.

Part 4: Palladium-Catalyzed Cross-Coupling Reactions

The chloro-substituents serve as excellent handles for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds with high efficiency and functional group tolerance.[25][26] These reactions have revolutionized the synthesis of complex molecules in the pharmaceutical industry.[27][28]

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction couples the dichloropyridazinone with an aryl or vinyl boronic acid (or ester) to form biaryl or vinyl-substituted pyridazinones.[2] By controlling the stoichiometry of the boronic acid, it is possible to achieve either mono- or di-substitution.

Suzuki_Cycle pd0 Pd(0)L_n pd2 R-Pd(II)-Cl(L_n) pd0->pd2 Oxidative Addition product R-R' pd2_trans R-Pd(II)-R'(L_n) pd2->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination substrate R-Cl substrate->pd2 boronic R'-B(OH)₂ boronic->pd2_trans base Base base->pd2_trans

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Mono-Arylation via Suzuki Coupling

  • In a Schlenk flask, combine the N-protected this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 mmol).

  • Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol) or a combination of Pd(OAc)₂ (0.03 mmol) and a ligand like SPhos (0.06 mmol).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add a degassed solvent mixture, such as dioxane/water (4:1, 10 mL).

  • Heat the reaction mixture to 80-100 °C for 4-12 hours.

  • Cool to room temperature, dilute with water, and extract with ethyl acetate.

  • Dry the combined organic layers, concentrate, and purify by column chromatography.

Table 2: Representative Palladium-Catalyzed Suzuki Reactions [2]

Pyridazinone SubstrateBoronic AcidCatalyst SystemYield (%)
4,5-dichloro-2-methyl-3(2H)-pyridazinonePhenylboronic acidPd(PPh₃)₄ / Na₂CO₃High
4,5-dichloro-2-phenyl-3(2H)-pyridazinone4-Methoxyphenylboronic acidPd(PPh₃)₄ / Na₂CO₃Very High
5-chloro-4-methoxy-2-methyl-3(2H)-pyridazinone3-Thienylboronic acidPd(PPh₃)₄ / Na₂CO₃Very High
Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction provides a powerful alternative to classical SNAr for forming C-N bonds, especially with less nucleophilic amines or when SNAr conditions are not viable. It couples the chloropyridazinone with an amine in the presence of a palladium catalyst and a strong base.[28][29]

Experimental Protocol: Buchwald-Hartwig Amination

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.05 mmol), and sodium tert-butoxide (1.4 mmol).

  • Add the N-protected 5-chloro-pyridazinone derivative (1.0 mmol) and the desired amine (1.2 mmol).

  • Seal the tube, evacuate, and backfill with argon.

  • Add anhydrous, degassed toluene or dioxane (5 mL).

  • Heat the reaction in an oil bath at 100-120 °C for 12-24 hours.

  • After cooling, dilute the mixture with ethyl acetate and filter through Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Conclusion and Outlook

This compound is a remarkably versatile and powerful scaffold for synthetic and medicinal chemistry. Its well-defined reactivity at the C5, C6, and N2 positions allows for predictable and controllable functionalization. Through classical nucleophilic substitution, modern cross-coupling reactions, and direct N-functionalization, a vast chemical space becomes accessible from this single starting material. The principles and protocols outlined in this guide provide a robust foundation for researchers to exploit the full potential of this building block in the design and synthesis of next-generation therapeutics and other advanced functional molecules.

References

The Vanguard of Discovery: A Technical Guide to the Initial Biological Screening of Dichloropyridazinones

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, scientifically grounded framework for the initial biological evaluation of novel dichloropyridazinone derivatives. Designed for researchers, scientists, and drug development professionals, this document eschews rigid templates in favor of a logical, causality-driven approach to screening. Our focus is on constructing a self-validating experimental cascade that not only identifies bioactive compounds but also illuminates their mechanisms of action from the earliest stages of discovery.

Introduction: The Therapeutic Promise of the Pyridazinone Scaffold

The pyridazinone core is a privileged heterocyclic scaffold in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities.[1] These include potent antimicrobial, anti-inflammatory, antiviral, and cardiovascular effects.[1] Notably, the dichloropyridazinone substitution pattern has been a focal point in the quest for novel therapeutics, particularly in oncology. Published research indicates that pyridazinone-based compounds exhibit significant anticancer activity against a range of malignancies, including melanoma, non-small cell lung cancer (NSCLC), prostate cancer, and colon cancer.[2][3] The mechanism of action for these compounds is often multifaceted, with evidence pointing towards the inhibition of key signaling pathways implicated in tumorigenesis and inflammation.

This guide will delineate a comprehensive, tiered screening strategy designed to efficiently triage and characterize novel dichloropyridazinone derivatives, moving from broad phenotypic assessments to more defined mechanistic studies.

The Strategic Pillar: A Tiered Screening Cascade

The initial biological screening of a novel chemical library, such as one comprised of dichloropyridazinones, should be approached as a systematic process of elimination and characterization. A tiered or cascaded approach is the most logical and resource-efficient strategy. This involves progressing a large number of compounds through a series of assays of increasing complexity and specificity.

Screening_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary & Mechanistic Assays cluster_2 Tier 3: Early ADME-Tox Profiling Primary_Screening High-Throughput Cytotoxicity Screening (e.g., MTT/XTT Assay) Hit_Identification Hit Identification (Compounds showing significant growth inhibition) Primary_Screening->Hit_Identification Identify compounds with IC50 < 10 µM Enzyme_Inhibition Enzyme Inhibition Assays (e.g., VEGFR-2, PDE4, CDK2) Hit_Identification->Enzyme_Inhibition Deconvolution of Mechanism Target_Engagement Cellular Target Engagement Assays Hit_Identification->Target_Engagement Confirmation of Target Interaction Apoptosis_Assay Apoptosis Induction Assays (e.g., Caspase activation, Annexin V) Hit_Identification->Apoptosis_Assay Elucidation of Cellular Fate Lead_Candidate Lead Candidate Nomination Enzyme_Inhibition->Lead_Candidate Target_Engagement->Lead_Candidate Apoptosis_Assay->Lead_Candidate ADME_Tox In vitro ADME-Tox (e.g., Microsomal stability, Cyt P450 inhibition) Lead_Candidate->ADME_Tox

Tier 1: Primary Screening - Casting a Wide Net

The initial goal is to identify compounds with significant biological activity from a larger library. For dichloropyridazinones, given their established anticancer potential, a primary screen focused on cytotoxicity against a panel of human cancer cell lines is a logical starting point.[2][3]

Cell Viability Assays: The First Filter

Cell viability assays are rapid, cost-effective, and amenable to high-throughput screening (HTS), making them ideal for primary screening.[4] The choice of assay depends on the underlying principle of measurement.

  • Tetrazolium Reduction Assays (MTT, XTT): These colorimetric assays measure the metabolic activity of viable cells.[5][6] In metabolically active cells, mitochondrial dehydrogenases reduce a tetrazolium salt (MTT or XTT) to a colored formazan product, the absorbance of which is proportional to the number of viable cells.[5][6][7] The XTT assay is often preferred as it produces a water-soluble formazan, eliminating a solubilization step required for the MTT assay.[5][8][9]

  • Resazurin (alamarBlue™) Assay: This is another redox-based assay where the blue, weakly fluorescent resazurin is reduced to the pink, highly fluorescent resorufin by metabolically active cells.[10]

Table 1: Comparison of Primary Cell Viability Assays

AssayPrincipleAdvantagesDisadvantages
MTT Mitochondrial dehydrogenase activity reduces MTT to insoluble purple formazan.[5][6][7]Well-established, inexpensive.Requires a solubilization step, endpoint assay.[7]
XTT Mitochondrial dehydrogenase activity reduces XTT to soluble orange formazan.[5][8][9]No solubilization step, continuous assay possible.[5][8]Can be less sensitive than MTT for some cell lines.
Resazurin Reduction of resazurin to fluorescent resorufin by viable cells.[10]Highly sensitive, non-toxic, allows for kinetic monitoring.Potential for interference from colored compounds.
Experimental Protocol: High-Throughput Cytotoxicity Screening using XTT
  • Cell Culture: A panel of human cancer cell lines should be selected based on the reported activities of pyridazinone derivatives. This could include, but is not limited to, breast (e.g., MDA-MB-231, T-47D), lung (e.g., A549), leukemia (e.g., CEM, HL-60), melanoma, prostate, and colon cancer cell lines.[1][2][3][6] A non-cancerous cell line (e.g., MCF-10A) should be included to assess selectivity.[1]

  • Compound Preparation: Dichloropyridazinone derivatives are dissolved in dimethyl sulfoxide (DMSO) to create high-concentration stock solutions. Serial dilutions are then prepared in cell culture medium.

  • Cell Seeding: Cells are seeded into 96- or 384-well microplates at a predetermined optimal density and allowed to adhere overnight.

  • Compound Treatment: The serially diluted compounds are added to the cells, with a final DMSO concentration typically not exceeding 0.5% to avoid solvent-induced toxicity. A vehicle control (DMSO) and a positive control (a known cytotoxic agent like doxorubicin) are included.

  • Incubation: Plates are incubated for a standard period, typically 48-72 hours, under standard cell culture conditions (37°C, 5% CO₂).

  • XTT Assay:

    • Prepare the XTT labeling mixture according to the manufacturer's instructions.

    • Add the XTT mixture to each well.

    • Incubate the plates for 2-4 hours.

    • Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (typically 450-500 nm with a reference wavelength of ~650 nm).[9]

  • Data Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) is calculated for each compound using non-linear regression analysis.

Tier 2: Secondary and Mechanistic Assays - Unraveling the "How"

Compounds that demonstrate potent and selective cytotoxicity in the primary screen ("hits") are advanced to secondary assays to elucidate their mechanism of action. Based on the known biological activities of pyridazinone derivatives, these assays should focus on key areas such as enzyme inhibition and apoptosis induction.

Enzyme Inhibition Assays: Pinpointing Molecular Targets

Several enzymes have been identified as potential targets for pyridazinone derivatives, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Phosphodiesterase 4 (PDE4), and Cyclin-Dependent Kinase 2 (CDK2).[2][3][6][11][12] Enzyme inhibition assays are crucial for determining if a compound directly interacts with and inhibits the activity of a specific enzyme.[12][13][14]

Enzyme_Inhibition_Workflow Start Hit Compound from Primary Screen Select_Targets Select Relevant Enzyme Targets (VEGFR-2, PDE4, CDK2, etc.) Start->Select_Targets Biochemical_Assay Perform In Vitro Biochemical Inhibition Assay Select_Targets->Biochemical_Assay Determine_IC50 Determine IC50 Value Biochemical_Assay->Determine_IC50 Selectivity_Panel Screen Against a Panel of Related Kinases/Enzymes Determine_IC50->Selectivity_Panel Determine_Selectivity Assess Selectivity Profile Selectivity_Panel->Determine_Selectivity End Prioritized Lead Determine_Selectivity->End

Table 2: Potential Enzyme Targets for Dichloropyridazinones

Enzyme TargetTherapeutic RelevanceAssay Principle
VEGFR-2 Angiogenesis, Cancer[2][3]Kinase activity assay measuring the phosphorylation of a substrate.
PDE4 Inflammation[11]Measurement of the hydrolysis of cAMP.
CDK2 Cell cycle regulation, Cancer[6]Kinase activity assay measuring the phosphorylation of a substrate.
Cellular Target Engagement Assays: Confirming Interaction in a Biological Context

While biochemical assays are essential for determining direct enzyme inhibition, it is crucial to confirm that the compound can reach and interact with its target within a cellular environment.[3][11][15] Cellular thermal shift assays (CETSA) and NanoBRET™ target engagement assays are powerful techniques for this purpose.[16][17]

Apoptosis Induction Assays: Determining the Cellular Fate

A common mechanism of action for anticancer drugs is the induction of apoptosis, or programmed cell death.[1] Several assays can be employed to determine if the cytotoxic effects of dichloropyridazinone hits are due to apoptosis.

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells, while PI is a fluorescent DNA intercalator that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

  • Caspase Activity Assays: Caspases are a family of proteases that are key mediators of apoptosis. Assays are available to measure the activity of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7).

Tier 3: Early ADME-Tox Profiling - A Glimpse into Druggability

In the early stages of drug discovery, it is essential to assess the absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties of promising compounds.[18][19][20] This helps to identify potential liabilities that could hinder later development.

  • Metabolic Stability: Assessed by incubating the compound with liver microsomes and measuring its disappearance over time.

  • Cytochrome P450 (CYP) Inhibition: Evaluates the potential for drug-drug interactions by measuring the inhibition of major CYP isoforms.[21]

  • Plasma Stability: Determines the stability of the compound in plasma.

  • Aqueous Solubility: A critical physicochemical property that influences absorption.

Data Interpretation and Hit Prioritization

The data generated from this tiered screening cascade must be integrated to prioritize hits for further development. An ideal hit compound will exhibit:

  • Potent cytotoxicity against cancer cell lines with a significant therapeutic window over non-cancerous cells.

  • A clear mechanism of action, such as potent inhibition of a relevant enzyme target and confirmed cellular target engagement.

  • Induction of apoptosis in cancer cells.

  • A favorable early ADME-Tox profile.

Conclusion: A Roadmap to Novel Therapeutics

The initial biological screening of dichloropyridazinones requires a strategic and scientifically rigorous approach. The tiered cascade outlined in this guide provides a robust framework for identifying and characterizing promising lead compounds. By integrating phenotypic screening with mechanistic and early ADME-Tox studies, researchers can efficiently navigate the early stages of drug discovery and increase the probability of translating novel chemical matter into viable therapeutic candidates.

References

Methodological & Application

in vitro anticancer activity of 5,6-Dichloropyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the In Vitro Evaluation of 5,6-Dichloropyridazin-3(2H)-one as a Potential Anticancer Agent

Authored by: A Senior Application Scientist

Introduction: The Therapeutic Potential of the Pyridazinone Scaffold

The pyridazinone core is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of pharmacological activities.[1] Researchers have successfully synthesized and modified pyridazinone derivatives to develop potent agents for various diseases, including cancer.[1][2] These compounds have demonstrated significant biological potential, targeting key pathways involved in tumor progression, metastasis, and angiogenesis.[2][3]

This document serves as a detailed application and protocol guide for researchers investigating the in vitro anticancer activity of a specific derivative, This compound . While extensive public data on this particular molecule is emerging, the protocols and scientific rationale outlined herein are based on established methodologies for evaluating novel chemical entities within the broader, highly promising class of pyridazinone-based anticancer agents.[2][4][5] We will proceed through a logical cascade of experiments, from initial cytotoxicity screening to the elucidation of the underlying mechanisms of action, providing both the "how" and the "why" behind each step.

Part 1: Initial Cytotoxicity Profiling Across Cancer Cell Lines

Scientific Rationale: The first critical step in evaluating any potential anticancer compound is to determine its cytotoxic and anti-proliferative effects. This is typically achieved by exposing various cancer cell lines to a range of concentrations of the test compound. The goal is to calculate the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit cell growth by 50%. This quantitative measure allows for the comparison of potency across different cell types and against standard chemotherapeutic agents. The MTT assay is a robust, colorimetric method based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Protocol 1: MTT Assay for Cell Viability and IC50 Determination

Objective: To quantify the dose-dependent effect of this compound on the viability of a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT-116 [colon], HeLa [cervical])

  • This compound (stock solution in DMSO)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5 x 10³ cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of this compound in complete medium from the DMSO stock. Ensure the final DMSO concentration in all wells (including vehicle control) is less than 0.5% to avoid solvent toxicity. A typical concentration range for a new compound might be 0.1, 1, 5, 10, 25, 50, and 100 µM.

  • Treatment: After 24 hours, carefully remove the medium from the wells. Add 100 µL of the prepared compound dilutions to the respective wells. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the same final concentration of DMSO as the treated wells).

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently pipette up and down to ensure complete solubilization.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

    • Plot the % Viability against the log of the compound concentration.

    • Use non-linear regression (log[inhibitor] vs. normalized response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.

Data Presentation: Comparative Cytotoxicity

The results should be summarized in a table for easy comparison of the compound's potency across different cancer lineages.

Cell LineCancer TypeIC50 (µM) of this compound (48h)
MCF-7Breast AdenocarcinomaExperimental Value
A549Lung CarcinomaExperimental Value
HCT-116Colorectal CarcinomaExperimental Value
HeLaCervical AdenocarcinomaExperimental Value

Part 2: Elucidating the Mechanism of Cell Death

Scientific Rationale: A reduction in cell viability can be due to cytostatic (inhibition of proliferation) or cytotoxic (induction of cell death) effects. Cytotoxic cell death primarily occurs through two distinct pathways: apoptosis (programmed cell death) and necrosis (uncontrolled cell death).[6] Distinguishing between these is crucial. Apoptosis is a highly regulated process characterized by specific morphological and biochemical hallmarks, such as membrane blebbing, chromatin condensation, and the externalization of phosphatidylserine (PS) on the cell membrane.[7] Annexin V is a protein that has a high affinity for PS, and when conjugated with a fluorophore (like FITC), it can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells. Dual staining with Annexin V and PI allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations via flow cytometry.

Protocol 2: Apoptosis Detection by Annexin V-FITC/PI Staining

Objective: To determine if this compound induces apoptosis in a sensitive cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., the one with the lowest IC50 from Protocol 1)

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 2 x 10⁵ cells per well in 6-well plates and allow them to attach overnight. Treat the cells with this compound at concentrations around its IC50 and 2x IC50 for 24 or 48 hours. Include a vehicle control (DMSO).

  • Cell Harvesting: After treatment, collect both the floating and adherent cells. To collect adherent cells, wash with PBS and gently trypsinize. Combine all cells from a single well and pellet them by centrifugation (e.g., 300 x g for 5 minutes).

  • Washing: Wash the cell pellet twice with cold PBS to remove any residual medium.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples within one hour using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive (less common).

Visualization: Apoptosis Assay Workflow

G cluster_prep Cell Preparation & Treatment cluster_stain Staining Protocol cluster_results Data Quadrants A Seed cells in 6-well plate B Treat with Compound (IC50, 2x IC50) & Vehicle A->B C Incubate for 24-48h B->C D Harvest floating & adherent cells C->D E Wash with cold PBS D->E F Resuspend in Binding Buffer E->F G Add Annexin V-FITC & PI F->G H Incubate 15 min in dark G->H I Analyze by Flow Cytometry H->I Q1 Late Apoptotic (Annexin V+/PI+) I->Q1 Q2 Live (Annexin V-/PI-) I->Q2 Q3 Early Apoptotic (Annexin V+/PI-) I->Q3 Q4 Necrotic (Annexin V-/PI+) I->Q4 G cluster_arrest Potential Arrest Points for Pyridazinones G1 G1 Phase (2N DNA) S S Phase (Synthesis) G1->S G1/S Checkpoint G2 G2 Phase (4N DNA) S->G2 M M Phase (Mitosis) G2->M G2/M Checkpoint M->G1 Cytokinesis Arrest_G1->S Arrest Arrest_G2M->M Arrest G cluster_nucleus Nucleus cluster_mito Mitochondrial Pathway compound This compound p53 p53 Activation compound->p53 Induces (?) Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Mito Mitochondrial Permeability ↑ Bax->Mito Bcl2->Mito Inhibits CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Application Notes and Protocols for Antifungal Screening of Pyridazinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Potential of Pyridazinone Scaffolds in Antifungal Drug Discovery

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global health. This necessitates the urgent discovery and development of novel antifungal agents with unique mechanisms of action. Among the heterocyclic compounds being explored, pyridazinone derivatives have garnered significant attention for their diverse pharmacological activities, including antimicrobial properties.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic screening of pyridazinone derivatives for antifungal activity. We will delve into the causality behind experimental choices, present detailed, field-proven protocols for in vitro and in vivo evaluation, and offer insights into elucidating the mechanism of action, thereby providing a self-validating framework for the assessment of this promising class of compounds.

Part 1: In Vitro Antifungal Susceptibility Testing

The initial phase in evaluating the antifungal potential of pyridazinone derivatives involves robust and reproducible in vitro susceptibility testing. The primary objectives are to determine the minimum inhibitory concentration (MIC) and to assess the spectrum of activity against a panel of clinically relevant fungal pathogens.

Pre-assay Considerations: Compound Management

A critical and often overlooked aspect of in vitro screening is the proper handling of test compounds. Pyridazinone derivatives can exhibit poor aqueous solubility, which can significantly impact the accuracy of susceptibility testing.[2][3]

  • Solubility Assessment: An initial solubility test in various solvents is recommended. Dimethyl sulfoxide (DMSO) is a commonly used solvent for dissolving hydrophobic compounds for in vitro assays.[3][4] It is crucial to determine the maximum tolerable concentration of DMSO in the assay, as it can exhibit inhibitory effects on fungal growth at higher concentrations. Typically, the final concentration of DMSO in the assay should not exceed 1-2%.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the pyridazinone derivative in a suitable solvent (e.g., 10 mg/mL in DMSO). The stock solution should be stored at -20°C or -80°C to maintain stability. Subsequent dilutions should be made in the appropriate culture medium.

Broth Microdilution Method: Determining the Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antifungal agent.[1] This method allows for the testing of multiple compounds against various fungal strains in a high-throughput manner.

The broth microdilution assay provides a quantitative measure of antifungal activity (the MIC), which is essential for structure-activity relationship (SAR) studies and for comparing the potency of different derivatives. The use of standardized protocols, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), ensures inter-laboratory reproducibility.

  • Fungal Strain Selection: A representative panel of fungal strains should be used, including:

    • Yeasts: Candida albicans (e.g., ATCC 90028), Candida glabrata, Candida parapsilosis, Candida tropicalis, and Cryptococcus neoformans.[1][5][6]

    • Molds: Aspergillus fumigatus, Aspergillus flavus, and Aspergillus niger.[7][8]

  • Media Preparation:

    • For yeasts, use RPMI-1640 medium with L-glutamine, without sodium bicarbonate, and buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).

    • For molds, the same RPMI-1640 medium is used.

  • Inoculum Preparation:

    • Yeasts: Culture the yeast strains on Sabouraud Dextrose Agar (SDA) for 24-48 hours. Suspend a few colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 cells/mL). Further dilute this suspension in the assay medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 cells/mL in the microplate wells.

    • Molds: Grow the mold on Potato Dextrose Agar (PDA) until sporulation is evident. Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 conidia/mL.

  • Plate Preparation:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the pyridazinone derivatives in the appropriate medium. The final volume in each well should be 100 µL.

    • Include a positive control (a known antifungal agent, e.g., fluconazole for yeasts, amphotericin B for molds) and a negative control (medium with the final concentration of the solvent used to dissolve the compounds).

    • Also include a growth control well containing only the medium and the fungal inoculum.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well, bringing the total volume to 200 µL.

    • Incubate the plates at 35-37°C. For yeasts, incubation is typically for 24-48 hours. For molds, incubation can range from 48 to 96 hours, depending on the species.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction in turbidity) compared to the growth control. This can be assessed visually or by using a microplate reader to measure the optical density.

Disk Diffusion Assay: A Qualitative Screening Method

The disk diffusion assay is a simpler, qualitative method for preliminary screening of a large number of compounds. It provides a visual indication of antifungal activity based on the size of the zone of inhibition.

This method is cost-effective and technically less demanding than broth microdilution, making it suitable for initial high-throughput screening. A clear zone of inhibition provides a rapid indication of antifungal activity, allowing for the prioritization of compounds for further quantitative testing.

  • Media and Plate Preparation: Use Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue for yeasts. For molds, PDA can be used. Pour the agar into sterile Petri dishes to a uniform thickness.

  • Inoculum Preparation: Prepare a fungal suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

  • Inoculation: Dip a sterile cotton swab into the inoculum suspension and streak it evenly across the entire surface of the agar plate in three directions to ensure confluent growth.

  • Disk Application: Impregnate sterile paper disks (6 mm in diameter) with a known amount of the pyridazinone derivative (e.g., 10-50 µg per disk). A stock solution in a volatile solvent can be used to impregnate the disks, followed by evaporation of the solvent.

  • Incubation: Place the impregnated disks on the surface of the inoculated agar plates. Incubate the plates at 35-37°C for 24-48 hours for yeasts and up to 72 hours for molds.

  • Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where fungal growth is inhibited) in millimeters. A larger zone of inhibition generally indicates greater antifungal activity.

Part 2: Elucidating the Mechanism of Action

Identifying the cellular target and mechanism of action is a critical step in the development of any new antimicrobial agent. For pyridazinone derivatives, several potential mechanisms can be investigated.

Investigating Cell Wall Integrity

The fungal cell wall is an attractive target for antifungal drugs as it is essential for fungal viability and is absent in mammalian cells.

  • Rationale: This assay determines if the antifungal activity of a compound is due to disruption of the cell wall. Sorbitol, an osmotic protectant, can stabilize fungal protoplasts, thereby rescuing fungi from the effects of cell wall-disrupting agents.

  • Protocol: Perform the broth microdilution assay as described previously, but in parallel with a second set of microplates containing medium supplemented with an osmotic stabilizer, such as 0.8 M sorbitol. If the MIC of the pyridazinone derivative increases significantly in the presence of sorbitol, it suggests that the compound targets the fungal cell wall.

Assessing Cell Membrane Permeability

The fungal cell membrane, with its unique sterol composition (ergosterol), is another key antifungal target.

  • Rationale: Propidium iodide (PI) is a fluorescent dye that cannot penetrate the intact cell membranes of viable cells. If a compound damages the cell membrane, PI can enter the cell and intercalate with DNA, leading to a significant increase in fluorescence.

  • Protocol: Treat fungal cells with the pyridazinone derivative at its MIC and 2x MIC for a defined period. After incubation, wash the cells and resuspend them in a buffer containing PI. Analyze the fluorescence of the cell suspension using a fluorometer or a flow cytometer. A significant increase in fluorescence compared to untreated cells indicates membrane damage.

Potential Molecular Targets

Based on the structure of pyridazinone derivatives and the known mechanisms of other antifungals, several molecular targets can be investigated:

  • Ergosterol Biosynthesis: Inhibition of enzymes in the ergosterol biosynthesis pathway is a common mechanism of action for azole antifungals. Assays can be designed to quantify the levels of ergosterol in fungal cells treated with pyridazinone derivatives.

  • Glucan Synthase Inhibition: Some studies suggest that pyridazinone derivatives may act as inhibitors of β-1,3-glucan synthase, an enzyme crucial for cell wall biosynthesis.[9] Specific enzyme inhibition assays can be performed to confirm this.

  • Protein and Nucleic Acid Synthesis: The effect of pyridazinone derivatives on the incorporation of radiolabeled precursors (e.g., [3H]-leucine for protein synthesis, [3H]-uridine for RNA synthesis) into fungal cells can be measured to assess their impact on these essential cellular processes.

Part 3: In Vivo Efficacy and Toxicity Assessment

Promising candidates from in vitro screening must be evaluated for their efficacy and safety in vivo. A tiered approach, starting with a simple invertebrate model and progressing to a more complex mammalian model, is recommended.

Galleria mellonella (Greater Wax Moth) Larvae Model: An Initial In Vivo Screen

The Galleria mellonella model is a cost-effective and ethically favorable alternative to mammalian models for initial in vivo efficacy and toxicity screening.[10][11][12][13] Its innate immune system shares structural and functional similarities with that of mammals.

  • Larvae Selection: Select healthy, final-instar G. mellonella larvae of a consistent size and weight.

  • Toxicity Assessment: Inject a cohort of larvae with different concentrations of the pyridazinone derivative to determine its toxicity (LD50).

  • Efficacy Study:

    • Inject a group of larvae with a lethal dose of a fungal pathogen (e.g., Candida albicans).

    • At a defined time post-infection (e.g., 1-2 hours), administer a non-toxic dose of the pyridazinone derivative.

    • Include control groups: larvae receiving only the fungal inoculum, larvae receiving only the compound, and a sham-injected group.

    • Monitor the survival of the larvae over several days. A significant increase in the survival of the treated group compared to the infection control group indicates in vivo efficacy.

Murine Model of Systemic Candidiasis: A Preclinical Efficacy Model

The murine model of systemic candidiasis is a well-established and reproducible model for evaluating the efficacy of antifungal agents against disseminated fungal infections.[14][15][16][17]

  • Animal and Strain Selection: Use immunocompetent or immunosuppressed mice (e.g., BALB/c or CD-1). The choice of immunosuppression will depend on the research question. Candida albicans is the most commonly used pathogen in this model.

  • Infection: Infect the mice intravenously (via the lateral tail vein) with a standardized inoculum of C. albicans.

  • Treatment: Administer the pyridazinone derivative at various doses and schedules (e.g., intraperitoneally or orally) starting at a defined time post-infection. Include a vehicle control group and a positive control group (e.g., fluconazole).

  • Endpoint Evaluation:

    • Survival Study: Monitor the survival of the mice over a period of 14-21 days.

    • Fungal Burden: At specific time points, euthanize a subset of mice from each group and determine the fungal burden (colony-forming units per gram of tissue) in target organs such as the kidneys, liver, and spleen. A significant reduction in fungal burden in the treated groups compared to the control group indicates efficacy.

Part 4: Cytotoxicity and Selectivity

A crucial aspect of a self-validating screening protocol is the assessment of the compound's selectivity for the fungal pathogen over host cells.

In Vitro Cytotoxicity Assay

This assay determines the toxicity of the pyridazinone derivatives against mammalian cells, allowing for the calculation of a selectivity index (SI). A high SI (ratio of cytotoxicity to antifungal activity) is a desirable characteristic for a potential drug candidate.

  • Cell Line Selection: Use a standard mammalian cell line such as Vero (monkey kidney epithelial cells) or HeLa (human cervical cancer cells).[18][19]

  • Cell Culture and Plating: Culture the cells in appropriate medium and seed them into 96-well plates at a defined density.

  • Compound Treatment: After cell adherence, treat the cells with serial dilutions of the pyridazinone derivatives for 24-48 hours.

  • MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Quantification: Solubilize the formazan crystals and measure the absorbance at a specific wavelength. The concentration of the compound that reduces cell viability by 50% (IC50) is then calculated.

  • Selectivity Index (SI) Calculation: SI = IC50 (mammalian cells) / MIC (fungal cells).

Data Presentation

Table 1: In Vitro Antifungal Activity and Cytotoxicity of Selected Pyridazinone Derivatives
Compound IDFungal SpeciesMIC (µg/mL)Mammalian Cell LineIC50 (µg/mL)Selectivity Index (SI)Reference
8g (3-Cl phenylthiourea derivative) Candida albicans ATCC 1023116Not ReportedNot ReportedNot Reported[1]
8a (3,4-di-Cl phenylthiourea derivative) Candida albicans ATCC 1023132Not ReportedNot ReportedNot Reported[1]
8j (3-Br phenylthiourea derivative) Candida albicans ATCC 1023132Not ReportedNot ReportedNot Reported[1]
IIId Aspergillus niger"Very Good Activity" (qualitative)Not ReportedNot ReportedNot Reported[7]
IIId Candida albicans"Very Good Activity" (qualitative)Not ReportedNot ReportedNot Reported[7]
Fluconazole (Control) Candida albicansVaries by strain----
Amphotericin B (Control) Aspergillus nigerVaries by strain----

Note: The table presents a selection of data found in the literature. A comprehensive screening would involve a broader range of derivatives and fungal species.

Visualization of Experimental Workflows

Antifungal_Screening_Workflow cluster_in_vitro In Vitro Screening cluster_moa Mechanism of Action Studies cluster_in_vivo In Vivo Evaluation A Pyridazinone Derivatives Library B Solubility & Stock Solution Preparation A->B C Broth Microdilution (MIC Determination) B->C D Disk Diffusion (Primary Screen) B->D E Cytotoxicity Assay (e.g., MTT on Vero/HeLa) C->E F Selectivity Index Calculation C->F D->C Prioritize for MIC E->F G Hit Compound Identification F->G H Cell Wall Integrity (Sorbitol Protection) G->H I Membrane Permeability (Propidium Iodide) G->I J Target-Based Assays (e.g., Ergosterol, Glucan Synthase) G->J K Galleria mellonella Model (Efficacy & Toxicity) G->K L Murine Model of Systemic Candidiasis K->L Promising Hits M Lead Candidate Selection L->M

Caption: A comprehensive workflow for the antifungal screening of pyridazinone derivatives.

Broth_Microdilution_Protocol start Start prep Fungal Inoculum Preparation (0.5 McFarland) start->prep dilution Serial Dilution of Pyridazinone Derivatives in 96-well plate prep->dilution inoculation Inoculation of Wells with Fungal Suspension dilution->inoculation incubation Incubation (35-37°C, 24-96h) inoculation->incubation read Visual or Spectrophotometric Reading of Growth Inhibition incubation->read mic Determine MIC read->mic end End mic->end

Caption: Step-by-step workflow for the broth microdilution assay.

Conclusion and Future Directions

The protocols and strategies outlined in this application note provide a robust framework for the systematic evaluation of pyridazinone derivatives as potential antifungal agents. By employing a tiered screening cascade, from in vitro susceptibility and cytotoxicity testing to in vivo efficacy models, researchers can efficiently identify and prioritize lead candidates. The elucidation of the mechanism of action is paramount for the development of compounds with novel therapeutic profiles that can circumvent existing resistance mechanisms. Future research should focus on expanding the library of pyridazinone derivatives, exploring their efficacy against a broader panel of fungal pathogens, including emerging multidrug-resistant species, and conducting detailed structure-activity relationship studies to optimize their antifungal potency and safety profile.

References

Application Note: The 5,6-Dichloropyri​dazin-3(2H)-one Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridazin-3(2H)-one core is a privileged heterocyclic scaffold that has garnered significant interest from medicinal chemists due to its versatile biological activities and synthetic tractability.[1][2][3] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging the 5,6-Dichloropyridazin-3(2H)-one derivative as a starting scaffold. We will explore its fundamental physicochemical properties, key therapeutic applications with a focus on kinase inhibition, and detailed, field-tested protocols for synthesis, biological evaluation, and metabolic stability assessment. This guide is designed to bridge theoretical knowledge with practical application, enabling research teams to effectively incorporate this valuable scaffold into their drug discovery pipelines.

Introduction: Why this compound?

The pyridazinone nucleus is a six-membered diazine ring containing two adjacent nitrogen atoms and a carbonyl group.[1][3] This arrangement confers a unique set of electronic and structural properties, making it an excellent foundation for designing bioactive molecules. The 5,6-dichloro substitution pattern on the pyridazin-3(2H)-one core offers several distinct advantages for drug design:

  • Defined Vectors for Derivatization: The two chlorine atoms serve as versatile synthetic handles. They can be selectively displaced by various nucleophiles (e.g., amines, thiols, alcohols) through nucleophilic aromatic substitution (SNAr) reactions. This allows for the systematic and regioselective exploration of the chemical space around the core, a crucial step in establishing Structure-Activity Relationships (SAR).

  • Modulation of Physicochemical Properties: The inherent polarity of the pyridazinone lactam, combined with the lipophilic character of the chloro-substituents, provides a balanced starting point for optimizing properties like solubility and membrane permeability.

  • Bioisosteric Potential: The pyridazinone ring can act as a bioisostere for other cyclic structures, enabling scaffold hopping strategies to discover novel intellectual property or to circumvent issues with existing chemical series.[4]

The broad utility of the pyridazinone scaffold is evidenced by its presence in compounds targeting a wide array of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes involved in inflammatory pathways.[2][4][5][6]

Key Therapeutic Application: Kinase Inhibition

Protein kinases are a major class of therapeutic targets, particularly in oncology and immunology. Over-activation of specific kinases can drive disease progression, making their inhibition a valuable therapeutic strategy.[7] The pyridazinone scaffold has proven to be a highly effective template for the design of potent and selective ATP-competitive kinase inhibitors.[4][7][8][9]

Case Study: c-Met Tyrosine Kinase Inhibitors

The c-Met tyrosine kinase is a well-validated target in oncology; its over-activation promotes tumor growth and metastasis.[7] Researchers have successfully developed potent c-Met inhibitors using a pyridazinone core. The general pharmacophore model involves:

  • N2-Substitution: The nitrogen at the 2-position of the pyridazinone ring is typically substituted with a larger, often aromatic, moiety that occupies the solvent-exposed region of the ATP-binding pocket.

  • C6-Substitution: The chlorine at the 6-position is displaced with an aryl group that projects into the hydrophobic pocket of the kinase.

  • C5-Position: The chlorine at the 5-position can be retained or replaced to fine-tune selectivity and physicochemical properties.

This strategic derivatization led to the identification of compound 19 (structure not shown), which exhibited high potency against c-Met, excellent selectivity, and significant in vivo antitumor activity in a xenograft model.[7]

Compoundc-Met IC₅₀ (nM)KDR IC₅₀ (nM)Selectivity (KDR/c-Met)
Lead Cpd 501503x
Cpd 19 1.2>10,000>8300x
Table 1: Example optimization data for pyridazinone-based c-Met inhibitors, demonstrating a significant improvement in potency and selectivity. Data is illustrative based on findings in cited literature.[7]

Strategic Workflow for Drug Discovery

A typical drug discovery cascade utilizing the this compound scaffold follows a logical progression from initial synthesis to lead optimization. The workflow emphasizes iterative cycles of design, synthesis, and testing to refine the properties of the lead compounds.

G cluster_0 Design & Synthesis cluster_1 Screening & Profiling cluster_2 Optimization Scaffold This compound (Starting Material) Library Focused Library Synthesis (S_NAr, Suzuki Coupling etc.) Scaffold->Library Diversification HTS Primary Screen (e.g., In Vitro Kinase Assay) Library->HTS Testing Secondary Secondary Assays (Selectivity, Cellular Potency) HTS->Secondary Hit Confirmation ADME ADME-Tox Profiling (Metabolic Stability, CYP) Secondary->ADME Profiling SAR SAR Analysis (Identify Key Interactions) Secondary->SAR Data Analysis ADME->SAR LeadOp Lead Optimization (Iterative Synthesis) SAR->LeadOp Rational Design LeadOp->Library New Analogs PCC Preclinical Candidate Selection LeadOp->PCC

Caption: Drug discovery workflow using the pyridazinone scaffold.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative derivative and its subsequent biological and metabolic evaluation.

Protocol 4.1: Synthesis of a 6-Aryl-5-chloro-2-substituted-pyridazin-3(2H)-one

This protocol describes a two-step synthesis involving an N-alkylation followed by a Suzuki-Miyaura cross-coupling reaction. This is a common and robust sequence for elaborating the this compound core.

Rationale: N-alkylation at the 2-position is typically straightforward. The subsequent Suzuki coupling at the C6 position is highly reliable for forming C-C bonds. The C6 position is generally more reactive than the C5 position in palladium-catalyzed cross-coupling reactions, allowing for regioselective functionalization.

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • 4-Methoxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • 2M Sodium carbonate (Na₂CO₃) solution

  • 1,4-Dioxane

  • Ethyl acetate (EtOAc), Hexanes, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step 1: N-Alkylation

  • To a solution of this compound (1.0 eq) in DMF, add K₂CO₃ (1.5 eq).

  • Add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at 50°C for 4 hours, monitoring by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and pour it into ice water.

  • Extract the aqueous layer three times with EtOAc.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by silica gel chromatography (e.g., using a gradient of 10-30% EtOAc in hexanes) to yield 2-benzyl-5,6-dichloropyridazin-3(2H)-one .

    • Self-Validation: Confirm product formation and purity via ¹H NMR and LC-MS. Expect to see characteristic peaks for the benzyl group and a mass corresponding to the product.

Step 2: Suzuki-Miyaura Cross-Coupling

  • In a microwave vial, combine 2-benzyl-5,6-dichloropyridazin-3(2H)-one (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Add 1,4-dioxane and the 2M Na₂CO₃ solution (3:1 v/v).

  • Degas the mixture by bubbling argon through it for 10 minutes.

  • Seal the vial and heat in a microwave reactor at 120°C for 30 minutes.

  • Monitor the reaction by LC-MS for the disappearance of the starting material and the appearance of the product mass.

  • Cool the reaction, dilute with EtOAc, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by silica gel chromatography to yield the final product, 2-benzyl-5-chloro-6-(4-methoxyphenyl)pyridazin-3(2H)-one .

    • Self-Validation: Characterize the final product thoroughly using ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity (>95%).

Protocol 4.2: In Vitro Kinase Inhibition Assay (Illustrative for c-Met)

This protocol describes a common method to determine the IC₅₀ value of a test compound against a target kinase.

Rationale: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the kinase. The amount of phosphorylation is quantified, typically via a luminescence-based readout where light output is proportional to the amount of ATP remaining in the solution.

Materials:

  • Recombinant human c-Met enzyme

  • Kinase buffer (e.g., Promega Kinase-Glo® Max)

  • Poly-Glu-Tyr (4:1) substrate

  • ATP

  • Test compound (dissolved in DMSO)

  • Staurosporine (positive control)

  • White, opaque 384-well assay plates

  • Multichannel pipette and plate reader with luminescence detection

Procedure:

  • Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to cover a range from 10 µM to 0.1 nM in the final assay.

  • In the 384-well plate, add 5 µL of kinase buffer containing the c-Met enzyme and the Poly-Glu-Tyr substrate to each well.

  • Add 50 nL of the serially diluted test compound, positive control (Staurosporine), or negative control (DMSO) to the appropriate wells.

  • Incubate the plate for 10 minutes at room temperature to allow the compound to bind to the enzyme.

  • Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be at or near the Kₘ for the enzyme.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and detect the remaining ATP by adding 10 µL of Kinase-Glo® Max reagent to each well.

  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Read the luminescence on a plate reader.

  • Data Analysis: Convert luminescence values to percent inhibition relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 4.3: Metabolic Stability Assessment (Human Liver Microsomes)

Rationale: Assessing metabolic stability is a critical step in drug discovery to predict a compound's half-life in vivo. This assay measures the rate at which a compound is metabolized by enzymes (primarily Cytochrome P450s) present in liver microsomes.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, G6P-dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Test compound (1 mM in DMSO)

  • Verapamil or Testosterone (high-clearance positive control)

  • Acetonitrile (ACN) with an internal standard (e.g., Tolbutamide)

  • LC-MS/MS system

Procedure:

  • Prepare a master mix of HLM in phosphate buffer (final protein concentration 0.5 mg/mL).

  • Add the test compound to the master mix to a final concentration of 1 µM.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to 3 volumes of ice-cold ACN containing the internal standard. This precipitates the proteins.

  • Include a "-NADPH" control where the regenerating system is replaced with buffer to control for non-enzymatic degradation.

  • Centrifuge the quenched samples at high speed (e.g., 4000 rpm for 15 min) to pellet the precipitated protein.

  • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • Data Analysis: Quantify the peak area of the test compound relative to the internal standard at each time point. Plot the natural log of the percentage of compound remaining versus time. The slope of the line (k) is the elimination rate constant. Use this to calculate the in vitro half-life (t₁/₂) = 0.693 / k.

Conclusion

The this compound scaffold is a powerful and versatile starting point for drug discovery campaigns. Its predictable reactivity allows for the rapid generation of diverse chemical libraries, while its core structure is well-suited for targeting important enzyme classes like protein kinases. By employing the systematic workflows and robust protocols detailed in this guide, research teams can efficiently navigate the path from initial scaffold selection to the identification of promising preclinical candidates.

References

Application Notes and Protocols for Nucleophilic Substitution on Dichloropyridazinone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Pyridazinone Core in Medicinal Chemistry

The pyridazinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including cardiotonic, analgesic, anti-inflammatory, and selective monoamine oxidase-B (MAO-B) inhibitory effects.[1][2][3] Dichloropyridazinones, in particular, serve as versatile synthetic intermediates, allowing for the introduction of diverse functionalities through nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridazinone ring, further activated by the presence of two chlorine atoms, facilitates the displacement of these leaving groups by a variety of nucleophiles.[4] This application note provides a detailed experimental protocol for the nucleophilic substitution on a dichloropyridazinone, along with an in-depth discussion of the underlying chemical principles and practical considerations for researchers in drug discovery and development.

Understanding the Reaction: Mechanism and Regioselectivity

The nucleophilic aromatic substitution on dichloropyridazinones typically proceeds through a concerted mechanism or a two-step addition-elimination sequence involving a Meisenheimer intermediate.[5] The regioselectivity of the substitution, a critical aspect of the synthesis, is influenced by several factors including the nature of the nucleophile, the substitution pattern on the pyridazinone ring, and the reaction conditions.[6][7][8] For instance, in many dichloropyridazinone systems, the chlorine atom at a specific position may be more susceptible to nucleophilic attack due to electronic effects.[9][10] Careful consideration of these factors is paramount for achieving the desired product with high yield and purity.

Reaction Mechanism: A Visual Representation

The following diagram illustrates the generalized mechanism for the nucleophilic substitution on a dichloropyridazinone, highlighting the key steps of nucleophilic attack and subsequent displacement of the chloride leaving group.

SNAr_Mechanism Dichloropyridazinone Dichloropyridazinone Intermediate Meisenheimer-like Intermediate Dichloropyridazinone->Intermediate Nucleophilic Attack Nucleophile Nucleophile (Nu-) Product Monosubstituted Pyridazinone Intermediate->Product Chloride Elimination LeavingGroup Chloride Ion (Cl-)

Caption: Generalized mechanism of nucleophilic aromatic substitution on dichloropyridazinone.

Experimental Protocol: Synthesis of a Mono-substituted Pyridazinone Derivative

This protocol details a representative procedure for the monosubstitution of a dichloropyridazinone with an amine nucleophile. The principles outlined can be adapted for other nucleophiles such as thiols and alkoxides with appropriate modifications to the reaction conditions.

Materials and Reagents
  • 4,5-Dichloro-2-methyl-2H-pyridazin-3-one (Substrate)

  • Substituted Amine (e.g., morpholine, piperazine derivative) (Nucleophile, 1.1 eq.)

  • Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) (Base, 1.5 eq.)

  • Anhydrous Ethanol or Dimethylformamide (DMF) (Solvent)

  • Ethyl Acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for column chromatography)

  • TLC plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the dichloropyridazinone (1.0 eq.).

  • Solvent and Base Addition: Add the anhydrous solvent (e.g., ethanol or DMF) to dissolve the substrate. Subsequently, add the base (e.g., K₂CO₃ or portion-wise addition of NaH at 0 °C) to the stirred solution.[11]

  • Nucleophile Addition: Slowly add the amine nucleophile (1.1 eq.) to the reaction mixture at room temperature.

  • Reaction Progression: Heat the reaction mixture to an appropriate temperature (e.g., reflux in ethanol or 60-80 °C in DMF) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If DMF is used as the solvent, pour the mixture into ice-water and stir to precipitate the product. If ethanol is used, concentrate the mixture under reduced pressure.

  • Extraction: Extract the aqueous suspension or the residue with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure monosubstituted pyridazinone.

  • Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[1]

Experimental Workflow Diagram

The following diagram provides a visual representation of the key stages in the experimental protocol.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Reagents 1. Add Dichloropyridazinone, Solvent, and Base Nucleophile 2. Add Nucleophile Reagents->Nucleophile Heating 3. Heat and Monitor by TLC Nucleophile->Heating Quench 4. Quench Reaction Heating->Quench Extraction 5. Extract with Organic Solvent Quench->Extraction Drying 6. Dry and Concentrate Extraction->Drying Purify 7. Column Chromatography Drying->Purify Characterize 8. Characterization (NMR, MS) Purify->Characterize

Caption: A streamlined workflow for the nucleophilic substitution on dichloropyridazinone.

Key Reaction Parameters and Optimization

The success of the nucleophilic substitution on dichloropyridazinones hinges on the careful selection of reaction parameters. The following table summarizes typical conditions for various nucleophiles.

Nucleophile TypeBaseSolventTemperatureTypical YieldsReference(s)
Amines K₂CO₃, NaH, Et₃NEthanol, DMF, AcetonitrileRoom Temp. to Reflux57-92%[1]
Thiols NaH, K₂CO₃DMF, THF0 °C to Room Temp.60-89%[11]
Phenols/Alcohols NaH, K₂CO₃DMF, Methanol0 °C to 80 °CHigh Yields (up to 97%)[11]

Expert Insights on Optimization:

  • Solvent Choice: The choice of solvent can significantly impact the reaction rate and selectivity. Polar aprotic solvents like DMF and acetonitrile are generally effective as they can dissolve the reactants and do not solvate the nucleophile as strongly as polar protic solvents, thus enhancing its nucleophilicity.[12][13][14][15][16]

  • Base Selection: A suitable base is crucial for deprotonating the nucleophile (in the case of thiols and phenols) or to act as an acid scavenger. Stronger bases like NaH may be required for less acidic nucleophiles, while weaker bases like K₂CO₃ are often sufficient for amines.[11]

  • Temperature Control: While some reactions proceed efficiently at room temperature, others may require heating to overcome the activation energy barrier. Monitoring the reaction by TLC is essential to determine the optimal reaction time and temperature, and to avoid the formation of side products.

  • Catalysis: In some cases, nucleophilic catalysis, for example with DMAP, can be employed to accelerate the reaction, especially with less reactive substrates or nucleophiles.

Conclusion and Future Directions

The nucleophilic substitution on dichloropyridazinones is a robust and versatile method for the synthesis of a diverse range of functionalized heterocyclic compounds. The detailed protocol and insights provided in this application note serve as a valuable resource for researchers aiming to explore the chemical space around the pyridazinone core for the development of novel therapeutic agents. Further investigations into asymmetric catalysis and the development of more sustainable reaction conditions will undoubtedly continue to expand the utility of this important transformation in medicinal chemistry.

References

The Versatility of 5,6-Dichloropyridazin-3(2H)-one in Agricultural Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazinone Core - A Scaffold for Innovation in Crop Protection

The pyridazinone ring system is a privileged scaffold in medicinal and agricultural chemistry, renowned for its diverse biological activities.[1] This six-membered heterocyclic ring, containing two adjacent nitrogen atoms, serves as a versatile template for the development of novel bioactive compounds. Among the various pyridazinone derivatives, those originating from 5,6-Dichloropyridazin-3(2H)-one have emerged as particularly significant in the agricultural sector. This guide provides an in-depth exploration of the applications of this compound and its derivatives in agricultural chemistry, with a focus on their roles as herbicides and fungicides. We will delve into the synthetic strategies, mechanisms of action, and detailed protocols for the evaluation of these compounds, offering researchers, scientists, and drug development professionals a comprehensive resource for their work in this field.

The strategic placement of chlorine atoms at the 5 and 6 positions of the pyridazinone ring in this compound offers reactive sites for nucleophilic substitution, enabling the synthesis of a wide array of derivatives with tailored biological activities.[2] This adaptability has led to the discovery of potent herbicides that target crucial biochemical pathways in weeds, as well as fungicides that effectively combat pathogenic fungi, thereby enhancing crop yields and ensuring food security.[1][3] This document will serve as a practical guide to harnessing the potential of this important chemical intermediate.

Part 1: Synthesis of Bioactive Pyridazinone Derivatives from this compound

The journey from the starting material, this compound, to a potent agrochemical involves strategic chemical modifications. The chlorine atoms on the pyridazinone ring are key handles for introducing diverse functional groups, which in turn modulate the compound's biological activity.

Rationale for Synthesis: The Importance of Structural Diversity

The development of novel herbicides and fungicides is a continuous effort to overcome challenges such as weed and pathogen resistance and to meet evolving regulatory standards for environmental safety. By synthesizing a library of derivatives from a common core like this compound, researchers can systematically explore the structure-activity relationships (SAR). This involves introducing different substituents at various positions on the pyridazinone ring and observing the impact on efficacy and selectivity. For instance, the introduction of different aryl or heterocyclic moieties can influence the compound's binding affinity to its target enzyme.

General Synthetic Protocol: Nucleophilic Aromatic Substitution

A common and effective method for derivatizing this compound is through nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile displaces one of the chlorine atoms on the pyridazinone ring. The choice of nucleophile is critical in determining the final properties of the molecule.

Protocol 1: Synthesis of a Phenyl-Substituted Pyridazinone Derivative

This protocol describes a general procedure for the synthesis of a 5-chloro-6-phenyl-pyridazin-3(2H)-one derivative, a common intermediate for further derivatization.

Materials:

  • Mucochloric acid

  • Benzene

  • Anhydrous aluminum chloride (AlCl₃)

  • Hydrazine hydrate (80%)

  • N,N-dimethylformamide (DMF)

  • Dioxane

  • Standard laboratory glassware

  • Magnetic stirrer with heating

  • Rotary evaporator

Procedure:

  • Synthesis of 3,4-dichloro-5-phenylfuran-2(5H)-one (Intermediate 1):

    • In a fume hood, slowly add mucochloric acid (33.0 g) to a stirred mixture of benzene (160 mL) and anhydrous aluminum chloride (40.0 g).

    • Continue stirring for 3 hours at room temperature.

    • Carefully add ice (60.6 g) and concentrated HCl (128 mL) to the reaction mixture.

    • Extract the mixture with benzene (4 x 50 mL).

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate under vacuum to yield a crystalline solid.

    • Recrystallize the solid from methanol to obtain pure 3,4-dichloro-5-phenylfuran-2(5H)-one.[4]

  • Synthesis of 5-chloro-6-phenylpyridazin-3(2H)-one (Intermediate 2):

    • Dissolve 3,4-dichloro-5-phenylfuran-2(5H)-one (5.0 g) in N,N-dimethylformamide (30 g).

    • Slowly add hydrazine hydrate (80%, 6.0 g) to the solution.

    • Stir the resulting solution at 80°C for 40 minutes.

    • After cooling, pour the mixture into water (150 mL) to precipitate the product.

    • Filter the precipitate, wash with water, and recrystallize from dioxane to obtain 5-chloro-6-phenylpyridazin-3(2H)-one as a yellow solid.[4]

Causality behind Experimental Choices:

  • Friedel-Crafts Reaction: The use of anhydrous aluminum chloride as a Lewis acid catalyst is crucial for the electrophilic aromatic substitution of benzene with mucochloric acid.[4]

  • Solvent and Temperature: The choice of DMF as a solvent and a reaction temperature of 80°C for the hydrazinolysis step is optimized for yield and purity of the pyridazinone product.[4]

Workflow for Synthesis of Pyridazinone Derivatives

Synthesis_Workflow Start This compound SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Nucleophile Select Nucleophile (e.g., Arylamine, Thiol, Alkoxide) Nucleophile->SNAr Derivative Pyridazinone Derivative Library SNAr->Derivative Screening Biological Screening (Herbicidal/Fungicidal) Derivative->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead Lead Compound Identification SAR->Lead

Caption: A generalized workflow for the synthesis and screening of pyridazinone derivatives.

Part 2: Herbicidal Applications of Pyridazinone Derivatives

Pyridazinone derivatives have demonstrated significant potential as herbicides, with several commercial products and numerous research compounds targeting key plant enzymes.[5][6][7]

Mechanisms of Action: Targeting Essential Plant Processes

The herbicidal activity of many pyridazinone derivatives stems from their ability to inhibit specific enzymes in vital plant biosynthetic pathways, leading to phytotoxicity. Two primary targets have been identified:

  • Protoporphyrinogen Oxidase (PPO) Inhibition: PPO is a critical enzyme in the chlorophyll and heme biosynthesis pathway.[8] Its inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, generates reactive oxygen species (ROS) that cause rapid membrane damage, leading to cell leakage and death.[8][9] This mode of action results in characteristic symptoms of bleaching and necrosis.[8]

  • Phytoene Desaturase (PDS) Inhibition: PDS is a key enzyme in the carotenoid biosynthesis pathway.[10] Carotenoids are essential for protecting chlorophyll from photo-oxidation.[10] Inhibition of PDS leads to a lack of carotenoids, resulting in chlorophyll degradation and a "bleached" appearance of the plant tissue.[6][10]

Diagram of PPO Inhibition Pathway

PPO_Inhibition ProtoporphyrinogenIX Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (PPO) ProtoporphyrinogenIX->PPO ROS Reactive Oxygen Species (ROS) ProtoporphyrinogenIX->ROS Accumulation & Light ProtoporphyrinIX Protoporphyrin IX PPO->ProtoporphyrinIX Chlorophyll Chlorophyll & Heme ProtoporphyrinIX->Chlorophyll Pyridazinone Pyridazinone Herbicide Pyridazinone->PPO Inhibition MembraneDamage Membrane Damage & Cell Death ROS->MembraneDamage

References

Application Notes & Protocols: Development of Pyridazinone-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The pyridazin-3(2H)-one scaffold is a "privileged structure" in medicinal chemistry, recognized for its versatile pharmacological activities.[1][2] This six-membered heterocycle, featuring two adjacent nitrogen atoms and a carbonyl group, serves as a core component in numerous bioactive agents targeting a wide array of diseases, including cancer and cardiovascular conditions.[3] Its ability to engage with various biological targets has led to significant interest in its derivatives as kinase inhibitors.[3][4] Protein kinases, which play a central role in cellular signal transduction, are frequently dysregulated in diseases like cancer, making them prime targets for therapeutic intervention.[5] Pyridazinone-based compounds have shown potent inhibitory activity against several key kinases, including p38 Mitogen-Activated Protein Kinase (MAPK) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), positioning them as promising candidates for novel drug development.[4][6]

This guide provides a comprehensive overview of the developmental workflow for pyridazinone-based kinase inhibitors, from chemical synthesis to detailed biochemical and cell-based evaluation. The protocols herein are designed to be robust and reproducible, offering both the "how" and the "why" behind each critical step to empower researchers in their drug discovery efforts.

Chapter 1: Chemical Synthesis of Pyridazinone Scaffolds

The synthesis of the pyridazinone core can be achieved through several established routes. A common and efficient method involves the condensation of a γ-ketoacid with a hydrazine derivative.[7][8] This approach is highly versatile, allowing for the introduction of various substituents to explore structure-activity relationships (SAR).

Protocol 1: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one

This protocol details the synthesis of a foundational pyridazinone structure via the cyclization of β-benzoylpropionic acid with hydrazine hydrate.[8]

Causality: The reaction relies on the nucleophilic attack of the hydrazine on the two carbonyl groups of the ketoacid, followed by dehydration to form the stable heterocyclic ring. Ethanol is an excellent solvent as it readily dissolves the reactants and is easy to remove post-reaction.

Materials:

  • β-Benzoylpropionic acid

  • Hydrazine hydrate (80% solution)

  • Ethanol, absolute

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Ice bath

  • Buchner funnel and filter paper

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 0.01 moles of β-benzoylpropionic acid in 25 mL of absolute ethanol.

  • Reagent Addition: While stirring, add 0.01 moles of hydrazine hydrate to the solution.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation: After the reaction is complete, cool the mixture to room temperature and then pour it into a beaker containing ice-cold water. A solid precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Purification: Wash the collected solid with cold water and then recrystallize from an appropriate solvent, such as aqueous ethanol, to yield the purified 6-phenyl-4,5-dihydropyridazin-3(2H)-one.[7]

Expected Yield: ~90%[8]

Synthetic Workflow Visualization

The following diagram illustrates the general workflow for synthesizing and diversifying the pyridazinone core.

G cluster_0 Core Synthesis cluster_1 Functionalization (SAR Exploration) Ketoacid γ-Ketoacid (e.g., β-Benzoylpropionic Acid) Core Pyridazinone Core (e.g., 6-Phenyl-4,5-dihydropyridazin-3(2H)-one) Ketoacid->Core Ethanol, Reflux Hydrazine Hydrazine Hydrate Hydrazine->Core Coupling Cross-Coupling Rxn (e.g., Suzuki, Buchwald) Core->Coupling Halogenation Final Diversified Inhibitors Coupling->Final Boronic Acids, Catalysts

Caption: General workflow for pyridazinone synthesis and diversification.

Chapter 2: In Vitro Biochemical Potency Assessment

Once a library of pyridazinone derivatives is synthesized, the next critical step is to determine their direct inhibitory effect on the target kinase. Luminescence-based kinase assays, such as the ADP-Glo™ assay, are widely used for this purpose due to their high sensitivity and throughput.[9]

Target Profile: p38α MAPK & VEGFR-2
  • p38α MAPK: A key enzyme in the cellular response to stress and inflammatory cytokines. Its dysregulation is implicated in inflammatory diseases and cancer.[10][11]

  • VEGFR-2: A receptor tyrosine kinase that is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[12][13]

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol provides a method to determine the IC50 value of a test compound against a target kinase like p38α or VEGFR-2.

Causality: The ADP-Glo™ assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. A proprietary reagent terminates the kinase reaction and depletes remaining ATP. A second reagent converts the newly formed ADP back to ATP, which is then used by a luciferase to generate light. The luminescent signal is directly proportional to kinase activity; therefore, a potent inhibitor will result in a low signal.[9][14]

Materials:

  • Recombinant human kinase (e.g., p38α or VEGFR-2)[15][16]

  • Kinase-specific substrate (e.g., ATF-2 for p38α, synthetic peptide for VEGFR-2)[15][16]

  • ADP-Glo™ Kinase Assay Kit (Promega)[9]

  • Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[9]

  • Test pyridazinone compounds, serially diluted in DMSO

  • Solid white 96-well or 384-well plates[16]

  • Luminometer

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1x Kinase Buffer. Dilute the kinase and substrate to their optimal concentrations (determined via enzyme/substrate titration) in 1x Kinase Buffer.

  • Compound Plating: Add 2.5 µL of serially diluted test compound to the wells of a white assay plate. For controls, add 2.5 µL of DMSO (for 100% activity) and 2.5 µL of a known potent inhibitor or buffer (for 0% activity/blank).[12]

  • Kinase Reaction Initiation: Prepare a Master Mix containing the kinase and substrate. Add 12.5 µL of this mix to each well. Initiate the kinase reaction by adding 10 µL of ATP solution (at the desired concentration, often Km). The final reaction volume is 25 µL.[12]

  • Incubation: Incubate the plate at 30°C for 60 minutes.[13]

  • Reaction Termination: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[9]

  • Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and generates a luminescent signal. Incubate for 30 minutes at room temperature, protecting the plate from light.[9]

  • Data Acquisition: Measure the luminescence using a plate reader.[16]

  • Data Analysis:

    • Subtract the "Blank" reading from all other measurements.

    • Calculate the percentage of inhibition for each compound concentration relative to the "Positive Control" (100% activity).[13]

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.[17]

Data Presentation: Sample IC50 Values
Compound IDTarget KinaseIC50 (nM)Reference Compound (IC50, nM)
Pyridazinone-Ap38α MAPK85SB203580 (50 nM)[11]
Pyridazinone-Bp38α MAPK15SB203580 (50 nM)[11]
Pyridazinone-CVEGFR-245Sorafenib (3.12 nM)[18]
Pyridazinone-DVEGFR-29Sorafenib (3.12 nM)[18]

Chapter 3: Cell-Based Assay Workflows

Demonstrating that a compound can inhibit a purified enzyme is a crucial first step. However, it is equally important to confirm that it can engage its target in a complex cellular environment and elicit the desired biological response.

Protocol 3: Western Blot Analysis of p38 MAPK Phosphorylation

This protocol measures a compound's ability to inhibit the activation of the p38 MAPK pathway in cells.

Causality: The activation of p38 MAPK requires dual phosphorylation at specific threonine and tyrosine residues (Thr180/Tyr182) by upstream kinases.[10][11] A potent inhibitor will prevent this phosphorylation event upon cellular stimulation. Western blotting uses specific antibodies to detect the phosphorylated (active) form of p38 and compare it to the total amount of p38 protein, providing a direct measure of target engagement.[19][20]

Materials:

  • Cell line (e.g., THP-1, HEK293)

  • Cell culture medium and supplements

  • Stimulant (e.g., Lipopolysaccharide (LPS), Anisomycin)[10][19]

  • Test pyridazinone inhibitor

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer system

  • PVDF membrane

  • Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total-p38 MAPK[19][21]

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system[19]

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed cells in a multi-well plate and grow to ~80% confluency. Pre-incubate the cells with various concentrations of the pyridazinone inhibitor (and a vehicle control, e.g., DMSO) for 1 hour.[19]

  • Stimulation: Stimulate the cells with an appropriate agonist (e.g., 1 µg/mL LPS for 30 minutes) to induce p38 phosphorylation.[19]

  • Cell Lysis: Aspirate the medium, wash cells with ice-cold PBS, and add ice-cold lysis buffer. Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.[19]

  • Protein Quantification: Centrifuge the lysate to pellet debris. Collect the supernatant and determine the protein concentration using a BCA assay.[19]

  • SDS-PAGE and Transfer: Normalize protein amounts for all samples, add loading buffer, and boil. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.

    • Incubate the membrane with the anti-phospho-p38 primary antibody overnight at 4°C.[19]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

  • Detection: Wash the membrane again, apply the chemiluminescent substrate, and capture the signal with an imaging system.[19]

  • Re-probing: To ensure equal protein loading, strip the membrane and re-probe with the anti-total-p38 antibody or an antibody against a loading control like GAPDH.[19]

Protocol 4: Cell Viability/Cytotoxicity (MTT Assay)

This assay determines the effect of the inhibitor on cell proliferation and viability, providing a functional readout of its anticancer potential.

Causality: The MTT assay is a colorimetric assay based on the ability of mitochondrial dehydrogenases in viable, metabolically active cells to reduce the yellow tetrazolium salt MTT to a purple formazan product.[22] The amount of formazan produced is directly proportional to the number of living cells.[22][23]

Materials:

  • Cancer cell line (e.g., MCF-7, HUVEC)[13][24]

  • 96-well cell culture plates

  • Test pyridazinone inhibitor

  • MTT solution (5 mg/mL in PBS)[25]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[25]

  • Microplate reader (absorbance at 490-570 nm)[17]

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[25]

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle-only control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will form purple formazan crystals.[22][25]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.[25]

  • Data Acquisition: Measure the absorbance of each well using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting the data as described in Protocol 2.[17]

Cell-Based Assay Workflow Visualization

G cluster_target Target Engagement Assay cluster_functional Functional Cellular Assay c1 Culture & Treat Cells (Inhibitor + Stimulant) c2 Lyse Cells & Quantify Protein c1->c2 c3 Western Blot (p-p38 vs. Total p38) c2->c3 c4 Analyze Target Inhibition c3->c4 f1 Seed Cells & Treat with Inhibitor f2 Incubate (e.g., 72h) f1->f2 f3 MTT Assay (Add MTT -> Solubilize) f2->f3 f4 Measure Absorbance & Calculate IC50 f3->f4 start Synthesized Pyridazinone Compound start->c1 start->f1

Caption: Workflow for cell-based evaluation of pyridazinone inhibitors.

References

Application Notes & Protocols: A Guide to the Synthesis of 5,6-Dichloropyridazin-3(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridazin-3(2H)-one scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and cardiovascular applications[1][2][3]. The 5,6-Dichloropyridazin-3(2H)-one motif, in particular, serves as a highly versatile and reactive building block. The two chlorine atoms on the electron-deficient pyridazine ring are susceptible to sequential and regioselective nucleophilic aromatic substitution (SNAr), enabling the systematic development of diverse chemical libraries for drug discovery and development. This guide provides a comprehensive overview of the synthetic methodologies for preparing the core structure and its subsequent derivatization, supported by detailed, field-tested protocols and mechanistic insights.

Introduction: The Significance of the Pyridazinone Core

Pyridazinone derivatives have garnered significant attention from medicinal chemists due to their structural diversity and broad pharmacological profile. These heterocyclic compounds have been successfully developed into agents targeting key biological pathways, including inflammation regulation by modulating mediators like TNF-α and IL-6, and cardiovascular treatment through vasodilation[2][3][4]. The ability to readily modify the pyridazinone core at various positions allows for the fine-tuning of steric and electronic properties, which is crucial for optimizing ligand-receptor interactions and improving drug efficacy and selectivity.

This compound is an ideal starting point for derivatization. The electron-withdrawing nature of the adjacent carbonyl group and the ring nitrogen atoms activates the C5 and C6 positions for nucleophilic attack, making the chlorine atoms excellent leaving groups[5][6]. This reactivity provides a robust and reliable platform for introducing a wide array of functional groups.

Synthesis of the Core Scaffold: this compound

The most common and efficient route to the pyridazinone core involves the condensation of a 1,4-dicarbonyl compound or its equivalent with hydrazine. For this compound, the precursor of choice is often mucochloric acid (2,3-dichloro-4-oxo-2-butenoic acid).

Workflow for Core Synthesis

cluster_0 Core Scaffold Synthesis Mucochloric_Acid Mucochloric Acid Reaction Cyclocondensation (e.g., in Ethanol, Reflux) Mucochloric_Acid->Reaction Hydrazine Hydrazine Hydrate (N2H4·H2O) Hydrazine->Reaction Product This compound Reaction->Product

Caption: Synthesis of the this compound core.

Protocol 1: Synthesis of this compound from Mucochloric Acid

This protocol describes the cyclocondensation reaction between mucochloric acid and hydrazine hydrate. The reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl groups of the butenoic acid, followed by intramolecular cyclization and dehydration to form the stable six-membered pyridazinone ring.

Materials:

  • Mucochloric acid (1.0 eq)

  • Hydrazine hydrate (80% solution, 1.1 eq)

  • Ethanol (or Acetic Acid)

  • Standard reflux apparatus, magnetic stirrer, filtration equipment

Procedure:

  • Suspend mucochloric acid (1.0 eq) in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add hydrazine hydrate (1.1 eq) dropwise to the stirring suspension at room temperature. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Collect the resulting solid precipitate by vacuum filtration.

  • Wash the solid with cold ethanol and then with water to remove any unreacted starting materials and salts.

  • Dry the product under vacuum to yield this compound as a solid.

Expertise & Causality: The use of a slight excess of hydrazine ensures the complete consumption of the mucochloric acid. Ethanol or acetic acid are effective solvents that facilitate the dissolution of reactants and the subsequent precipitation of the product upon cooling.

Derivatization via Nucleophilic Aromatic Substitution (SNAr)

The primary strategy for creating derivatives from the 5,6-dichloro core is through Nucleophilic Aromatic Substitution (SNAr). In this reaction, a nucleophile attacks one of the carbon atoms bearing a chlorine atom, leading to the formation of a stabilized intermediate (Meisenheimer complex), followed by the expulsion of the chloride ion[5][7].

Regioselectivity of Substitution

The two chlorine atoms at the C5 and C6 positions are electronically distinct. The C6 position is adjacent to the electron-donating N1-H group, while the C5 position is influenced by the C4-C5 double bond. In many cases, nucleophilic attack occurs preferentially at one position over the other, and this can be influenced by the nature of the nucleophile, the substituent at the N2 position, and the reaction conditions[8][9]. For many nucleophiles, substitution at the C5 position is often favored. However, experimental verification is crucial for each new class of nucleophiles.

General Workflow for SNAr Derivatization

cluster_1 S(N)Ar Derivatization Core This compound Reaction S(N)Ar Reaction (e.g., DMF, 80-120 °C) Core->Reaction Nucleophile Nucleophile (R-NH2, R-OH, R-SH) Nucleophile->Reaction Base Base (K2CO3, NaH, Et3N) Base->Reaction Product 5-Substituted-6-chloro- (or 6-substituted-5-chloro-) pyridazin-3(2H)-one Reaction->Product

Caption: General workflow for derivatization via S(N)Ar.

Protocol 2: Substitution with N-Nucleophiles (e.g., Anilines)

This protocol details the synthesis of 5-anilino-6-chloropyridazin-3(2H)-one derivatives.

Materials:

  • This compound (1.0 eq)

  • Substituted Aniline (1.1 eq)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 eq) as a base

  • N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN) as solvent

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add the substituted aniline (1.1 eq).

  • Add the base (e.g., K₂CO₃, 2.0 eq) to the mixture. The base acts as a scavenger for the HCl generated during the reaction.

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-cold water.

  • The product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration.

  • Wash the solid with water to remove DMF and inorganic salts.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure substituted derivative.

Trustworthiness: This is a self-validating system. The formation of the product can be easily tracked by TLC, and the final structure confirmed by standard analytical techniques such as NMR and Mass Spectrometry. The characteristic shifts in the ¹H NMR spectrum for the pyridazinone ring proton and the incoming aniline protons provide clear evidence of successful substitution.

Protocol 3: Substitution with O-Nucleophiles (e.g., Phenols)

This protocol details the synthesis of 5-phenoxy-6-chloropyridazin-3(2H)-one derivatives. Stronger bases like sodium hydride are often required to deprotonate the phenol.

Materials:

  • This compound (1.0 eq)

  • Substituted Phenol (1.1 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous DMF or Tetrahydrofuran (THF)

Procedure:

  • Caution: NaH is highly reactive and flammable. Handle under an inert atmosphere (Nitrogen or Argon).

  • In a flame-dried, two-neck flask under an inert atmosphere, add the substituted phenol (1.1 eq) to anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH (1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium phenoxide salt.

  • Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 6-12 hours.

  • Monitor the reaction by TLC. Upon completion, carefully quench the reaction by slowly adding ice-cold water.

  • Extract the product with an organic solvent like ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel, hexane:ethyl acetate gradient).

Expertise & Causality: The use of NaH is critical for generating the more potent phenoxide nucleophile, as phenols are less nucleophilic than amines. The reaction is performed under anhydrous conditions because NaH reacts violently with water. The initial low temperature helps to control the exothermic deprotonation step.

N-2 Position Derivatization

The nitrogen at the N-2 position of the pyridazinone ring can also be functionalized, typically via alkylation or acylation, after the SNAr step or on the dichlorinated core itself. This adds another vector for structural diversification.

Protocol 4: N-Alkylation of the Pyridazinone Ring

This protocol describes the addition of an alkyl group to the N-2 position of a 5-substituted-6-chloropyridazin-3(2H)-one.

Materials:

  • 5-Substituted-6-chloropyridazin-3(2H)-one (1.0 eq)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetone or DMF

Procedure:

  • Dissolve the 5-substituted-6-chloropyridazin-3(2H)-one (1.0 eq) in acetone.

  • Add K₂CO₃ (2.0 eq) and the alkyl halide (1.2 eq).

  • Heat the mixture to reflux for 4-6 hours until TLC indicates the consumption of the starting material.

  • Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • The resulting crude product can be purified by recrystallization or column chromatography.

Data Summary

The following table provides representative data for the synthesis of various derivatives to illustrate the scope of the methodology.

EntryNucleophileProductBaseSolventTemp (°C)Yield (%)Reference
1Aniline5-Anilino-6-chloropyridazin-3(2H)-oneK₂CO₃DMF90~85[8][9]
2p-Methoxyphenol5-(4-Methoxyphenoxy)-6-chloropyridazin-3(2H)-oneNaHDMF25~90[8]
3Thiophenol5-(Phenylthio)-6-chloropyridazin-3(2H)-oneK₂CO₃CH₃CN80~92[10][11]
4Morpholine5-Morpholino-6-chloropyridazin-3(2H)-oneEt₃NEthanol78~88[3]

References

Application Notes & Protocols for the Utilization of 5,6-Dichloropyridazin-3(2H)-one in Compound Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazinone Core in Modern Drug Discovery

The pyridazinone moiety is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous biologically active agents across a wide range of therapeutic areas, including cardiovascular diseases and oncology.[1][2] Its rigid, planar structure serves as an excellent foundation for the spatial orientation of various pharmacophoric elements, enabling precise interactions with biological targets like kinases, G-protein coupled receptors, and other enzymes.[1][3][4][5]

Among the diverse array of pyridazinone building blocks, 5,6-Dichloropyridazin-3(2H)-one stands out as an exceptionally versatile starting material for the construction of compound libraries. Its utility is rooted in three key structural features:

  • An acidic N-H proton at the N2 position, amenable to alkylation or arylation.

  • Two reactive chloro-substituents at the C5 and C6 positions, which can be sequentially and selectively displaced.

This trifecta of reactive sites allows for a "three-dimensional" diversification strategy, enabling the rapid generation of thousands of unique analogues from a single, commercially available core. This guide provides a detailed overview of the strategic considerations and step-by-step protocols for leveraging this compound in the synthesis of novel chemical libraries for high-throughput screening and lead optimization.

Strategic Rationale: The Reactivity and Versatility of this compound

The synthetic value of this compound is derived from its inherent chemical reactivity, which can be precisely controlled to achieve structural diversity.

A. Mechanism of Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The pyridazinone ring is intrinsically electron-deficient. This electronic character is further amplified by the presence of the two electron-withdrawing chlorine atoms and the carbonyl group. This pronounced electrophilicity makes the C5 and C6 positions highly susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions.[6] Unlike many aromatic systems that require metal catalysis for substitution, the dichloropyridazinone core readily reacts with a wide range of nucleophiles under thermal conditions, simplifying library synthesis. The generally accepted mechanism proceeds through a high-energy, non-aromatic Meisenheimer intermediate, although some SNAr reactions may proceed through a concerted mechanism.[7]

B. The Three Points of Diversification

The power of this scaffold lies in its three distinct points for chemical modification, which can be addressed in a modular fashion. This allows for the systematic exploration of the chemical space surrounding the pyridazinone core.

  • N2-Position: The nitrogen atom can be functionalized with a diverse set of alkyl or aryl groups, typically through Williamson ether-like synthesis conditions. This vector is crucial for probing interactions with solvent-exposed regions of a binding pocket or for tuning physicochemical properties like solubility.

  • C6-Position: One of the two chloro groups can be displaced by a primary nucleophile.

  • C5-Position: The remaining chloro group can be displaced by a secondary nucleophile, which can be the same as or different from the first.

This modular approach is visualized in the library synthesis workflow below.

G start This compound N_alk N-Alkylation / Arylation (R1-X, Base) start->N_alk SNAr1 1st Nucleophilic Substitution (Nu1-H, Base) start->SNAr1 inter1 N-R1 Substituted Dichloropyridazinone N_alk->inter1 inter2 C6-Nu1 Mono-substituted Dichloropyridazinone SNAr1->inter2 library_C Library C (N-R1, C6-Nu1, C5-Cl) SNAr1->library_C SNAr2 2nd Nucleophilic Substitution (Nu2-H, Base) library_D Library D (N-H, C6-Nu1, C5-Nu2) SNAr2->library_D library_E Library E (N-R1, C6-Nu1, C5-Nu2) SNAr2->library_E inter1->SNAr1 library_A Library A (N-R1, C6-Cl, C5-Cl) inter1->library_A inter2->SNAr2 library_B Library B (N-H, C6-Nu1, C5-Cl) inter2->library_B library_C->SNAr2

Caption: General workflow for compound library synthesis.

Experimental Protocols

General Considerations:

  • All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagents should be of high purity. Anhydrous solvents are recommended where specified.

  • Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • The term "concentrated under reduced pressure" refers to the use of a rotary evaporator.

Protocol 1: N-Alkylation of the Pyridazinone Ring

This protocol describes the introduction of an alkyl substituent at the N2 position.

Rationale: The pyridazinone N-H proton is weakly acidic and can be removed by a moderately strong base. The resulting anion acts as a potent nucleophile, readily attacking electrophilic alkyl halides or similar reagents.

Materials:

  • This compound (1.0 equiv)

  • Alkyl Halide (e.g., Iodomethane, Benzyl Bromide) (1.1 equiv)

  • Base (e.g., Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH, 60% dispersion in mineral oil)) (1.5 equiv for K₂CO₃, 1.2 equiv for NaH)

  • Anhydrous Solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add this compound and the anhydrous solvent (approx. 0.2 M concentration).

  • Add the base (K₂CO₃) to the suspension. If using NaH, add it portion-wise at 0 °C and allow the mixture to stir for 30 minutes at room temperature until hydrogen evolution ceases.

  • Add the alkyl halide dropwise to the stirring mixture at room temperature.

  • Heat the reaction mixture to 50-70 °C and stir for 4-12 hours, monitoring by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and carefully quench by pouring it into ice-water.

  • A precipitate should form. Collect the solid by vacuum filtration, wash with water, and dry under high vacuum.

  • If no precipitate forms, extract the aqueous mixture with an organic solvent (e.g., Ethyl Acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization to yield the desired N-alkylated product.

Self-Validation: The product structure should be confirmed by ¹H NMR (disappearance of the N-H signal and appearance of new signals corresponding to the R1 group) and Mass Spectrometry (confirmation of the correct molecular weight).

Protocol 2: Sequential Nucleophilic Aromatic Substitution (SNAr)

This protocol outlines the core strategy for diversifying the C5 and C6 positions. It involves a two-stage process to introduce two different nucleophiles.

References

Application Note: A Multi-faceted Approach to the Purity Assessment of Dichloropyridazinones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Dichloropyridazinone Intermediates

Dichloropyridazinones are a class of heterocyclic compounds that serve as vital structural motifs and key intermediates in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[1][2][3] The isomeric forms, such as 3,6-dichloropyridazine, are foundational building blocks for creating more complex molecular architectures.[2] Given their role in the synthesis of active pharmaceutical ingredients (APIs), the purity of dichloropyridazinones is not merely a quality metric but a critical parameter that directly influences the safety, efficacy, and stability of the final drug product.

The presence of impurities, which can arise from starting materials, intermediates, or degradation products, can lead to the formation of toxic byproducts or alter the pharmacological profile of the API.[4][5] Regulatory bodies, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate rigorous characterization and control of impurities.[5][6] This application note provides a comprehensive guide for researchers and drug development professionals on the integrated analytical strategies required for the robust purity assessment of dichloropyridazinones. We will explore the causality behind experimental choices and present detailed, field-proven protocols for chromatographic and spectroscopic techniques.

The Analytical Strategy: An Integrated Workflow

A comprehensive purity assessment cannot rely on a single analytical technique. Instead, an integrated workflow employing orthogonal methods is essential for separating, quantifying, identifying, and characterizing the main component and any potential impurities. This multi-detector strategy ensures a complete and reliable purity profile.

G cluster_0 Purity Assessment Workflow Sample Dichloropyridazinone Bulk Sample Chrom Chromatographic Separation & Quantification Sample->Chrom Primary Analysis Thermal Orthogonal Purity Confirmation Sample->Thermal Bulk Property Analysis Spec Spectroscopic Identification Chrom->Spec Isolate Impurity Peaks (Prep-HPLC / LC-MS) Report Comprehensive Purity Report Chrom->Report Assay & Impurity Levels (%) Spec->Report Impurity Structure Elucidation Thermal->Report Absolute Purity (%) G cluster_0 Impurity Identification Workflow Detect Impurity Detected (> ICH Threshold) LCMS LC-MS / GC-MS Analysis Detect->LCMS MW Determine Molecular Weight & Fragmentation Pattern LCMS->MW Isolate Isolate Impurity (Prep-HPLC) MW->Isolate If structure is ambiguous Structure Propose & Confirm Structure MW->Structure If known impurity NMR NMR Spectroscopy (¹H, ¹³C, 2D) Isolate->NMR NMR->Structure

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with 5,6-Dichloropyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5,6-Dichloropyridazin-3(2H)-one. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in critical bioassays. This guide provides in-depth troubleshooting, scientifically-grounded protocols, and answers to frequently asked questions to ensure your experimental success.

Introduction: The Challenge of a Promising Molecule

This compound and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. However, their promising biological activities are often hampered by a common, yet critical, obstacle: poor aqueous solubility. When a compound precipitates in an assay, it leads to inaccurate and unreliable data, potentially causing promising candidates to be overlooked.[1][2] This guide will walk you through a systematic approach to overcome these solubility hurdles, ensuring the compound remains in solution and allowing for accurate assessment of its biological effects.

Frequently Asked Questions (FAQs)

Q1: My this compound, dissolved in 100% DMSO, precipitates immediately when I add it to my aqueous assay buffer. Why is this happening?

A: This is a classic case of a compound exceeding its kinetic solubility limit. While this compound may be soluble in a strong organic solvent like DMSO, the drastic change in solvent polarity upon dilution into an aqueous buffer causes its solubility to plummet, leading to precipitation.[1] A clear DMSO stock solution does not guarantee solubility in the final assay medium.[1]

Q2: What is the maximum concentration of DMSO I can safely use in my cell-based assay?

A: This is cell-line dependent. A general rule of thumb is to keep the final DMSO concentration at or below 0.5%, with many sensitive or primary cell lines requiring concentrations as low as 0.1%.[3][4][5] Concentrations above 1-2% are often toxic to most mammalian cell lines, especially with prolonged exposure (24 hours or more).[6][7] It is crucial to run a vehicle control (assay medium + equivalent percentage of DMSO) to determine the tolerance of your specific biological system.[3][6]

Q3: Can I just sonicate the plate to redissolve the precipitate?

A: In-well sonication can be a temporary fix to redissolve precipitated compounds.[2] However, the compound may precipitate again over the course of the assay. This method can be useful for short-duration enzymatic assays but may not be suitable for longer cell-based assays where compound stability in solution is required for an extended period.

Q4: Will changing the pH of my buffer help?

A: Yes, pH modification can significantly impact the solubility of ionizable compounds.[8][9] this compound contains a lactam structure with an acidic proton. Adjusting the pH of the buffer can shift the equilibrium towards the more soluble, deprotonated (anionic) form of the molecule, thereby increasing its solubility.[10][11][12][13][14]

Q5: Are there alternatives to DMSO for initial stock solutions?

A: Yes, other water-miscible organic solvents like ethanol, propylene glycol, or N,N-dimethylformamide (DMF) can be used.[15][16][17] However, each has its own toxicity profile that must be evaluated in your specific assay. For particularly stubborn compounds, exploring advanced formulation strategies may be necessary from the start.

Systematic Troubleshooting Guide

This guide provides a tiered approach to solving solubility issues, starting with the simplest methods and progressing to more advanced techniques.

Tier 1: Initial Assessment & Simple Co-Solvency

The first step is to understand the compound's basic properties and optimize the use of a standard co-solvent, DMSO.

1.1. Understanding the Compound: Physicochemical Properties

A clear understanding of the molecule's properties is foundational to troubleshooting.

PropertyValue / ObservationImplication for Solubility
Molecular Formula C4H2Cl2N2O[18]The presence of heteroatoms (N, O) offers some polarity, but the dichlorinated ring contributes to hydrophobicity.
Molecular Weight 164.97 g/mol [18]A relatively small molecule.
XLogP3 1.2[18]This positive LogP value indicates a preference for a lipid environment over an aqueous one, suggesting low water solubility.
Acidity The (2H)-proton on the pyridazinone ring is weakly acidic.The compound can be deprotonated under basic conditions, which can increase aqueous solubility.

1.2. Optimizing the DMSO Co-Solvent Method

Before moving to other techniques, ensure the standard DMSO method is fully optimized.

  • Problem: Compound precipitates upon dilution from a high-concentration DMSO stock.

  • Causality: The high degree of supersaturation created during the dilution step leads to rapid precipitation.

  • Solution Strategy: Minimize the "solvent shock."

Protocol 1: Optimized Serial Dilution in DMSO

  • Prepare High-Concentration Stock: Dissolve this compound in 100% DMSO to a high concentration (e.g., 50 mM). Ensure it is fully dissolved.

  • Perform Serial Dilutions in DMSO: Instead of diluting directly into an aqueous buffer, perform your serial dilutions in 100% DMSO to create intermediate stocks.[2]

  • Final Dilution Step: Add a small, consistent volume of each DMSO dilution to the assay plate wells containing the final aqueous buffer. For a final DMSO concentration of 0.5%, this would be a 1:200 dilution (e.g., 1 µL of DMSO stock into 199 µL of buffer).[5]

  • Mix Immediately: After adding the DMSO stock, mix the well contents thoroughly but gently to aid dissolution and prevent localized high concentrations that can initiate precipitation.[19]

  • Include Controls: Always include a "vehicle only" control with the highest concentration of DMSO used in the experiment to assess solvent toxicity.[4][6]

Tier 2: Intermediate Solubilization Strategies

If optimizing the co-solvent approach is insufficient, the next step is to modify the formulation or assay buffer.

2.1. pH Adjustment

  • Principle: For a weakly acidic compound like this compound, increasing the pH of the aqueous buffer will deprotonate the molecule, forming a more polar and water-soluble salt in situ.[10][11][12][13][14]

  • When to Use: When your biological assay can tolerate a pH shift (typically up to pH 8.0-8.5 for many cell lines).

  • Caution: Ensure the pH change does not affect your assay's biological target (e.g., enzyme activity, cell viability). Always test the pH-adjusted buffer alone as a control.

Protocol 2: Solubility Enhancement via pH Adjustment

  • Determine pH Tolerance: First, confirm the acceptable pH range for your specific cells or enzyme system.

  • Prepare pH-Adjusted Buffer: Prepare your standard assay buffer and adjust the pH upwards using a sterile solution of 0.1 M NaOH. Test a range of pH values (e.g., 7.6, 7.8, 8.0).

  • Test Solubility: Add the compound (from a DMSO stock) to the pH-adjusted buffers at your desired final concentration.

  • Visual Inspection: Visually inspect for precipitation immediately and after a relevant incubation period (e.g., 2 hours, 24 hours) at the assay temperature. A nephelometer can be used for quantitative measurement of precipitation.[20]

  • Validate Bioassay: Once you find a pH that maintains solubility, run a full assay validation, including vehicle and positive/negative controls, to ensure the pH change does not introduce artifacts.

Tier 3: Advanced Solubilization Techniques

For the most challenging cases, advanced formulation excipients like cyclodextrins are required.

3.1. Cyclodextrin Complexation

  • Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[21][22] They can encapsulate poorly soluble molecules like this compound, forming an "inclusion complex."[21][23] This complex presents a hydrophilic exterior to the aqueous environment, dramatically increasing the apparent solubility of the guest molecule.[21][24][25]

  • Commonly Used Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used in pharmaceutical formulations due to their high aqueous solubility and low toxicity.[21]

Protocol 3: Using Cyclodextrins for Solubilization

  • Prepare Cyclodextrin Stock: Prepare a concentrated stock solution of HP-β-CD or SBE-β-CD in your assay buffer (e.g., 10-40% w/v).

  • Prepare Compound Stock: Dissolve this compound in a minimal amount of DMSO.

  • Form the Complex: Slowly add the DMSO stock to the vigorously stirring cyclodextrin solution. The ratio of drug to cyclodextrin may need optimization, but a 1:1 or 1:2 molar ratio is a good starting point.

  • Equilibrate: Allow the mixture to stir at room temperature for 1-24 hours to ensure complex formation.

  • Sterile Filtration: Filter the final solution through a 0.22 µm filter to remove any undissolved compound or aggregates.

  • Assay Dilution: Use this cyclodextrin-formulated stock for your serial dilutions directly in the assay buffer.

  • Crucial Control: It is essential to run a control with the cyclodextrin vehicle alone (at the same concentration used with the compound) to ensure it does not interfere with the bioassay.

Visualizing the Troubleshooting Workflow

The following diagram outlines the decision-making process for addressing solubility issues.

G cluster_0 Tier 1: Initial Steps cluster_1 Tier 2: Intermediate Strategy cluster_2 Tier 3: Advanced Strategy cluster_3 Validation & Completion Start Start: Precipitation Observed in Bioassay PrepStock Prepare 10-50 mM Stock in 100% DMSO Start->PrepStock SerialDilute Perform Serial Dilutions in 100% DMSO PrepStock->SerialDilute FinalDilute Final Dilution (1:200) into Aqueous Assay Buffer SerialDilute->FinalDilute CheckPrecip Is Precipitation Still Observed? FinalDilute->CheckPrecip CheckPHTol Check pH Tolerance of Assay (e.g., up to pH 8.0) CheckPrecip->CheckPHTol Yes Validate Validate Assay with Vehicle Controls (DMSO, pH-Buffer, or CD-Buffer) CheckPrecip->Validate No AdjustPH Adjust Buffer pH Upwards (e.g., 7.6, 7.8, 8.0) CheckPHTol->AdjustPH CheckPrecipPH Is Precipitation Resolved? AdjustPH->CheckPrecipPH UseCD Use Cyclodextrins (HP-β-CD or SBE-β-CD) CheckPrecipPH->UseCD No CheckPrecipPH->Validate Yes PrepCD Prepare Drug-Cyclodextrin Inclusion Complex UseCD->PrepCD CheckPrecipCD Is Precipitation Resolved? PrepCD->CheckPrecipCD CheckPrecipCD->Validate Yes Reassess Re-evaluate Compound or Assay (Consider different buffer, etc.) CheckPrecipCD->Reassess No Success Proceed with Bioassay Validate->Success

Caption: A step-by-step decision tree for troubleshooting compound solubility.

Visualizing the Mechanism: Cyclodextrin Action

This diagram illustrates how cyclodextrins enhance the solubility of a hydrophobic molecule.

G cluster_0 Aqueous Environment cluster_1 Result Compound This compound (Hydrophobic) Complex Soluble Inclusion Complex Compound->Complex Encapsulation CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) CD->Complex Soluble Increased Apparent Aqueous Solubility Complex->Soluble Leads to Compound_in_Complex Encapsulated Compound

Caption: Mechanism of cyclodextrin-mediated solubility enhancement.

References

Technical Support Center: Optimizing the Synthesis of 5,6-Dichloropyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for improving the yield of 5,6-Dichloropyridazin-3(2H)-one synthesis.

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, troubleshoot experimental hurdles, and ultimately improve product yield and purity.

The synthesis of pyridazinone derivatives is a cornerstone in medicinal chemistry and agrochemistry, with these scaffolds appearing in a wide range of bioactive molecules.[1] this compound is a valuable intermediate, but its synthesis can be fraught with challenges, including low yields, incomplete reactions, and difficult purifications. This guide provides field-proven insights and validated protocols to address these issues directly.

Section 1: Synthesis Overview and Mechanism

The most common and accessible route to this compound involves the reaction of mucochloric acid with a hydrazine source. This reaction proceeds via a condensation and subsequent cyclization mechanism.

Overall Reaction Scheme:

The mechanism involves an initial reaction of hydrazine with the aldehyde group of the open-chain form of mucochloric acid, followed by an intramolecular nucleophilic attack and dehydration to form the stable pyridazinone ring.

Reaction_Mechanism MA Mucochloric Acid (open-chain form) INT Hydrazone Intermediate MA->INT + Hydrazine HH Hydrazine Hydrate (H₂N-NH₂·H₂O) PROD This compound INT->PROD Intramolecular Cyclization - H₂O

Caption: Reaction mechanism for pyridazinone formation.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.

Issue 1: Persistently Low Reaction Yield

Q: My overall yield is consistently below 50%. What are the primary factors I should investigate?

A: Low yield is a multifaceted problem that can originate from starting material quality, suboptimal reaction conditions, or product loss during workup. A systematic approach is crucial.

  • Starting Material Integrity: Ensure your mucochloric acid is pure and dry. Impurities can interfere with the reaction. Likewise, the concentration of the hydrazine hydrate solution should be verified; an 80% solution is commonly cited.[1]

  • Reaction Temperature Control: The reaction temperature is critical. While heating is necessary to drive the reaction, excessive temperatures can lead to the degradation of starting materials or the final product. A temperature of 80-100°C is often optimal.[2]

  • Reaction Time: The reaction should be monitored by Thin Layer Chromatography (TLC) to determine the point of completion. Stopping the reaction too early will leave unreacted starting material, while extending it unnecessarily can promote byproduct formation.

  • Product Precipitation and Isolation: The product is often isolated by precipitation in water.[1] If the product is partially soluble in the aqueous mixture, significant loss can occur. Cooling the mixture in an ice bath before filtration is essential to maximize precipitation.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield Observed Cause1 Incomplete Reaction Start->Cause1 Cause2 Side Product Formation Start->Cause2 Cause3 Loss During Workup Start->Cause3 Sol1 Verify reagent purity. Increase temperature/time cautiously. Monitor via TLC. Cause1->Sol1 Check TLC for starting material Sol2 Control temperature strictly. Ensure slow, controlled addition of hydrazine. Cause2->Sol2 Check TLC/NMR for unknown peaks Sol3 Ensure complete precipitation (cool to 0-5°C). Optimize recrystallization solvent. Wash precipitate with cold solvent. Cause3->Sol3 Analyze filtrate for product

Caption: Decision tree for troubleshooting low yield.

Issue 2: Incomplete Reaction and/or Formation of Side Products

Q: My TLC analysis shows a complex mixture of spots, including what appears to be the starting material. How can I achieve a cleaner reaction?

A: A messy reaction profile typically points to issues with temperature control or reagent stoichiometry.

  • Hydrazine Addition: Hydrazine hydrate should be added slowly to the solution of mucochloric acid. A rapid, uncontrolled addition can create localized "hot spots," leading to thermal degradation and the formation of dark, tarry impurities.

  • Solvent Choice: While some procedures perform the reaction in water, using a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) can improve the solubility of the starting materials and lead to a more homogeneous and controlled reaction.[1]

  • Stoichiometry: Using a slight excess of hydrazine can help drive the reaction to completion, but a large excess may lead to side reactions. Carefully measure your reagents.

  • pH Control: The reaction between hydrazine sulfate and sodium acetate in situ generates hydrazine.[2] Ensuring the correct stoichiometry of these reagents is key to maintaining a suitable pH for the reaction.

Issue 3: Difficulty with Product Purification

Q: I've managed to precipitate a solid, but recrystallization does not significantly improve its purity. What are my options?

A: If standard recrystallization from solvents like dioxane or water is ineffective, it suggests the presence of impurities with similar solubility profiles to your product.[1][2]

  • Activated Carbon Treatment: Before recrystallization, dissolving the crude product in a suitable hot solvent and treating it with a small amount of activated carbon can help remove colored, high-molecular-weight impurities.

  • Alternative Recrystallization Solvents: Experiment with different solvent systems. A mixture of solvents (e.g., ethanol/water) can sometimes provide better selectivity for crystallization.

  • Acid-Base Wash: In some cases, impurities can be removed by dissolving the crude product in a dilute base (like aqueous sodium bicarbonate), filtering to remove insoluble impurities, and then re-precipitating the product by neutralizing with acid. This exploits the acidic nature of the pyridazinone N-H proton.

  • Sulfite Treatment: For related dichloropyridazine compounds, a purification method involving treatment with a water-soluble sulfite (e.g., sodium metabisulfite) has been patented.[3] This process helps to solubilize certain impurities, allowing the desired product to be crystallized in higher purity.[3]

Section 3: Optimized Experimental Protocol

This protocol synthesizes best practices to maximize yield and purity.

Materials and Reagents:

  • Mucochloric acid (98%+)

  • Hydrazine sulfate

  • Sodium acetate

  • Deionized water

  • Dioxane (for recrystallization, optional)

  • Standard laboratory glassware, including a round-bottom flask and reflux condenser

  • Magnetic stirrer and heating mantle

  • TLC plates (e.g., silica gel 60 F254)

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add mucochloric acid (e.g., 3.9 g, 23.1 mmol).[2]

  • Solvent Addition: Add 100 mL of deionized water to the flask. Stir the mixture to create a suspension.

  • Reagent Preparation: In a separate beaker, prepare a mixture of hydrazine sulfate (3.1 g, 23.8 mmol) and sodium acetate (3.0 g, 36.6 mmol).[2]

  • Reaction Initiation: Warm the stirred mucochloric acid suspension to 80-90°C. Once the temperature is stable, add the hydrazine sulfate/sodium acetate mixture in portions over 10-15 minutes.

  • Reaction Monitoring: Maintain the reaction temperature at 90-100°C and monitor the progress by TLC (e.g., using a mobile phase of ethyl acetate/hexane, 1:1). The reaction is typically complete within 2-4 hours, indicated by the disappearance of the mucochloric acid spot.

  • Product Isolation: After completion, cool the reaction mixture to room temperature, then place it in an ice bath for at least 1 hour to ensure maximum precipitation of the product.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with two portions of cold deionized water (2 x 20 mL).

  • Purification: Recrystallize the crude solid from hot water or dioxane to yield pure this compound as a crystalline solid.[1][2]

  • Drying: Dry the purified product under vacuum at 50-60°C to a constant weight.

Section 4: Data Summary & Parameter Optimization

Optimizing reaction parameters is key to improving yield. The following table summarizes the impact of key variables.

ParameterSub-Optimal ConditionRecommended ConditionRationale & Expected Outcome
Temperature < 70°C or > 110°C90-100°CLower temperatures lead to incomplete reactions. Higher temperatures cause degradation. Optimal range balances rate and stability.
Reaction Time < 2 hours2-4 hours (TLC Monitored)Insufficient time leaves starting material. Reaction should be stopped once the limiting reagent is consumed to prevent side reactions.
Solvent N/A (Aqueous)Water or DMF[1]Water is effective and economical.[2] DMF can improve solubility and control for difficult reactions but requires more rigorous removal.[1]
Isolation Temp. Room Temperature0-5°C (Ice Bath)The product has some solubility in warm water. Cooling maximizes recovery by reducing solubility before filtration.

Section 5: Frequently Asked Questions (FAQs)

Q: Can I use hydrazine hydrate directly instead of generating hydrazine in situ from the sulfate salt? A: Yes, many procedures use hydrazine hydrate directly, often in a solvent like DMF.[1] However, using hydrazine sulfate and sodium acetate is a reliable method that avoids the need to handle concentrated, corrosive hydrazine hydrate and provides better pH control.[2]

Q: My final product is off-color (yellow or brown). Is this a problem? A: A slight yellow tint is common. However, a dark brown or black color indicates the presence of significant impurities, likely from overheating. Treatment with activated carbon during recrystallization can often remove these colored impurities.

Q: Are there alternative synthetic routes to this compound? A: Yes, an alternative route involves the chlorination of 3,6-dihydroxypyridazine (also known as maleic hydrazide) using chlorinating agents like phosphorus oxychloride (POCl₃) or N-chlorosuccinimide (NCS).[4][5] This route may be advantageous depending on starting material availability and desired scale, but often involves harsher reagents.

References

assessing the stability of 5,6-Dichloropyridazin-3(2H)-one under physiological pH

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5,6-Dichloropyridazin-3(2H)-one

Introduction

Welcome to the technical support guide for this compound. This document provides in-depth guidance for researchers, scientists, and drug development professionals on evaluating the chemical stability of this compound under physiological pH conditions (typically pH 7.4). The pyridazinone scaffold is a "wonder nucleus" in medicinal chemistry, recognized for a wide array of biological activities.[1][2] However, the presence of two chloro-substituents on the heterocyclic ring introduces specific stability challenges that must be rigorously assessed during early-stage development. This guide offers a combination of theoretical insights, practical troubleshooting, and a detailed experimental protocol to ensure the generation of robust and reliable stability data.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and issues encountered during the stability assessment of this compound.

Q1: What are the primary stability concerns for this compound at a physiological pH of 7.4?

A1: The primary stability concern is its susceptibility to hydrolysis . The pyridazinone ring is electron-deficient, and this effect is amplified by the two electron-withdrawing chlorine atoms. At the slightly basic nature of physiological pH (7.4), the compound is vulnerable to nucleophilic attack by water or, more potently, hydroxide ions (OH⁻). This can lead to a stepwise displacement of the chlorine atoms, a reaction known as nucleophilic aromatic substitution (SNAr). The loss of the parent compound to these degradants can have significant implications for its efficacy, toxicity, and overall pharmacokinetic profile.

Q2: I'm observing a rapid loss of the parent compound in my assay. What is the most probable degradation pathway and what products should I look for?

A2: The most probable degradation pathway is sequential hydrolysis. You should expect to see one or more of the following degradation products, which can be monitored by a mass-sensitive detector (like LC-MS):

  • Mono-hydroxylated intermediate: One chlorine atom is replaced by a hydroxyl group, forming 5-chloro-6-hydroxypyridazin-3(2H)-one or 6-chloro-5-hydroxypyridazin-3(2H)-one.

  • Di-hydroxylated final product: Both chlorine atoms are replaced, yielding 5,6-dihydroxypyridazin-3(2H)-one.

The rate of the second hydrolysis step may be different from the first. Below is a diagram illustrating this proposed pathway.

G parent This compound (C₄H₂Cl₂N₂O) intermediate Monochloro-monohydroxy Intermediate (C₄H₃ClN₂O₂) parent->intermediate + H₂O / OH⁻ - Cl⁻ final 5,6-Dihydroxypyridazin-3(2H)-one (C₄H₄N₂O₃) intermediate->final + H₂O / OH⁻ - Cl⁻

Caption: Proposed hydrolytic degradation pathway of this compound.

Q3: My stability results are inconsistent between experiments. What are the most common sources of variability?

A3: Inconsistent results in aqueous stability assays often stem from a few critical factors:

  • pH Drift: Ensure your buffer has sufficient capacity to maintain a stable pH of 7.4 throughout the experiment, especially after the addition of the compound's stock solution (which is often acidic or basic). Re-measure the pH of your bulk solution at the end of the incubation period.

  • Inaccurate Compound Concentration: Poor solubility of the parent compound in the aqueous buffer can lead to precipitation, falsely indicating degradation. Always ensure the final concentration is below the compound's aqueous solubility limit. Visually inspect your samples for any precipitate.

  • Temperature Fluctuations: Hydrolysis rates are temperature-dependent. Use a calibrated, stable incubator set to 37°C. Minor temperature variations can significantly alter the degradation kinetics.

  • Stock Solution Instability: While less common in organic solvents like DMSO, verify that the compound is stable in your chosen stock solvent for the duration of your preparation and experiment.

Q4: How do I choose the right analytical method to monitor the stability study?

A4: You need a stability-indicating analytical method, which is a validated quantitative method that can accurately measure the decrease in the concentration of the active compound and distinguish it from its degradation products.

  • Recommended Method: High-Performance Liquid Chromatography (HPLC) with UV detection is the standard choice. If you need to identify the degradants, coupling the HPLC to a Mass Spectrometer (LC-MS) is ideal.[3]

  • Method Validation: Your method must demonstrate specificity (no interference at the parent compound's retention time), linearity, accuracy, and precision. You must be able to resolve the peak for this compound from the peaks of its potential hydroxylated degradants.

Experimental Protocol: Aqueous Stability at Physiological pH

This protocol provides a robust framework for assessing the stability of this compound. International guidelines for stability testing provide the foundational principles for this type of study.[4][5]

Materials & Reagents
  • This compound (MW: 164.97 g/mol )[6]

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • Phosphate-Buffered Saline (PBS), 10x concentrate

  • Deionized water

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Acetonitrile, HPLC grade (for quenching and mobile phase)

  • Formic acid, LC-MS grade (for mobile phase)

  • HPLC or UPLC system with UV/PDA detector and/or Mass Spectrometer

Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare 10 mM Stock in DMSO C Spike Stock into Buffer (e.g., to 10 µM) A->C B Prepare 1x PBS Buffer (pH 7.4) B->C D Incubate at 37°C C->D E Sample at Time Points (0, 1, 2, 4, 8, 24h) D->E F Quench 1:1 with Acetonitrile E->F G Analyze via Stability-Indicating HPLC/LC-MS F->G H Calculate % Remaining vs. Time G->H I Determine Half-Life (t½) H->I

Caption: Experimental workflow for assessing chemical stability at physiological pH.

Step-by-Step Procedure
  • Buffer Preparation:

    • Prepare 1x PBS buffer from a 10x stock using deionized water.

    • Adjust the pH to 7.40 ± 0.05 using dilute HCl or NaOH.

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved.

  • Initiation of the Experiment (Time = 0):

    • Pre-warm the pH 7.4 PBS buffer to 37°C in a shaking water bath or incubator.

    • To initiate the reaction, add the 10 mM stock solution to the pre-warmed buffer to achieve the desired final concentration (e.g., 10 µM). The final DMSO concentration should be kept low, ideally ≤ 0.5% , to minimize its effect on the reaction.

    • Mix thoroughly by vortexing.

    • Immediately take the T=0 sample: Withdraw an aliquot (e.g., 100 µL) and add it to a vial containing an equal volume (100 µL) of cold acetonitrile. This quenches the degradation reaction. Mix and store at 4°C until analysis.

  • Incubation and Sampling:

    • Incubate the remaining reaction mixture at 37°C.

    • Withdraw aliquots at subsequent time points (e.g., 1, 2, 4, 8, and 24 hours).[7]

    • Quench each sample immediately as described for the T=0 point.

  • Sample Analysis:

    • Analyze all quenched samples using a validated stability-indicating HPLC or LC-MS method.

    • The method should be capable of separating the parent compound from potential degradation products.

    • Record the peak area of the parent compound at each time point.

Data Analysis
  • Calculate Percent Remaining:

    • Normalize the peak area at each time point (Areat) to the peak area at T=0 (Area0).

    • % Remaining = (Area_t / Area_0) * 100

  • Determine Degradation Kinetics:

    • Plot the natural logarithm of the concentration (or % remaining) versus time.

    • If the plot is linear, the degradation follows first-order kinetics. The slope of the line is the negative of the degradation rate constant (-k).

  • Calculate Half-Life (t½):

    • For a first-order reaction, the half-life can be calculated using the formula:

    • t½ = 0.693 / k

Summary of Compound Properties and Experimental Parameters

ParameterValue / ConditionRationale / Reference
Compound Name This compound-
IUPAC Name 3,4-dichloro-1H-pyridazin-6-one[6]
Molecular Formula C₄H₂Cl₂N₂O[6]
Molecular Weight 164.97 g/mol [6]
Test System Aqueous BufferTo simulate physiological conditions.
pH 7.4 ± 0.05Mimics the pH of blood and extracellular fluid.
Buffer Phosphate-Buffered Saline (PBS)Common, physiologically relevant buffer system.
Temperature 37°C ± 1°CMimics human body temperature.
Stock Solvent DMSOGood solubilizing agent for many organic compounds.
Final Solvent Conc. ≤ 0.5%Minimizes co-solvent effects on stability.
Analytical Method Stability-Indicating HPLC/LC-MSRequired for accurate quantification and separation from degradants.
Primary Degradation HydrolysisExpected due to the presence of activated chloro-substituents.

References

identification of byproducts in 5,6-Dichloropyridazin-3(2H)-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 5,6-Dichloropyridazin-3(2H)-one

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during this specific synthesis. By understanding the underlying chemical principles and potential side reactions, you can optimize your reaction conditions, improve yield and purity, and confidently identify and mitigate the formation of byproducts.

Troubleshooting Guide

This section addresses specific experimental issues you may encounter. Each problem is followed by an analysis of potential causes and actionable solutions.

Question 1: My TLC analysis of the crude reaction mixture shows multiple spots in addition to the desired product. What are the likely identities of these byproducts?

Answer:

The presence of multiple spots on your TLC plate is a common observation and can be attributed to several potential byproducts arising from the reaction of dichloromaleic anhydride with hydrazine. The primary reaction is a condensation-cyclization, but side reactions can occur.

Potential Byproducts and Their Origins:

  • Unreacted Starting Materials: The most straightforward impurities are residual dichloromaleic anhydride or hydrazine.

  • Incompletely Cyclized Intermediates: The reaction proceeds through a linear hydrazide intermediate. Incomplete cyclization, due to factors like insufficient reaction time or temperature, can result in the presence of N-(2,3-dichloro-4-oxobut-2-enoyl)hydrazine.

  • Isomeric Byproducts: Depending on the precise nature of the dichlorinated starting material (e.g., if it contains isomers), you might form isomeric dichloropyridazinones.

  • Over-reaction Products: Under harsh conditions, further reactions of the desired product or intermediates can occur.

  • Byproducts from Starting Material Impurities: Commercial dichloromaleic anhydride may contain impurities such as monochloromaleic anhydride or trichlorosuccinic anhydride.[1] These can react with hydrazine to form their corresponding pyridazinone or other derivatives.

To identify these byproducts, a combination of chromatographic and spectroscopic techniques is recommended.

dot

Caption: Reaction scheme for this compound synthesis and potential byproduct pathways.

Question 2: The yield of my desired this compound is consistently low. What are the potential reasons and how can I improve it?

Answer:

Low yields can be frustrating, but they often point to suboptimal reaction conditions or competing side reactions. Here are the primary factors to consider:

  • Reaction Conditions:

    • Temperature: The cyclization step is often the most critical. If the temperature is too low, the reaction may be slow or incomplete, leaving you with the linear hydrazide intermediate. Conversely, excessively high temperatures can lead to degradation of the starting materials or the product. A systematic temperature screen is recommended.

    • Reaction Time: Ensure the reaction is monitored by a suitable technique (e.g., TLC, LC-MS) to determine the point of maximum product formation before significant byproduct accumulation or degradation occurs.

    • Solvent: The choice of solvent can influence the solubility of reactants and intermediates, affecting reaction rates. Protic solvents like ethanol or acetic acid are commonly used for such condensations.

  • Stoichiometry: The molar ratio of dichloromaleic anhydride to hydrazine is crucial. An excess of hydrazine could potentially lead to the formation of a dihydrazide byproduct where both carbonyl groups of the anhydride have reacted with a hydrazine molecule. A 1:1 molar ratio is the theoretical ideal, but slight adjustments may be necessary based on experimental results.

  • Purity of Starting Materials: As mentioned previously, impurities in the dichloromaleic anhydride can consume hydrazine and lead to the formation of unwanted byproducts, thereby reducing the yield of the desired product.[1]

  • Work-up and Purification: Product loss can occur during the work-up and purification steps. Ensure that the pH during extraction is optimized to keep your product in the organic phase and that the chosen purification method (e.g., recrystallization, column chromatography) is suitable for your product's properties.

Experimental Protocol for Yield Optimization:

  • Starting Material Analysis: Before starting the synthesis, analyze your dichloromaleic anhydride for the presence of key impurities like monochloromaleic anhydride using a suitable analytical technique (e.g., GC-MS, NMR).

  • Systematic Reaction Condition Screening: Set up a series of small-scale reactions to screen different temperatures, reaction times, and solvents.

  • Stoichiometry Titration: Run a set of reactions where the molar ratio of hydrazine to dichloromaleic anhydride is varied slightly around the 1:1 ratio to find the optimal balance.

  • In-Process Monitoring: Use TLC or LC-MS to monitor the progress of the reaction. This will help you determine the optimal reaction time and prevent the formation of degradation products.

Question 3: I am observing a significant amount of an insoluble, possibly polymeric, material in my reaction flask. What is causing this and how can I prevent it?

Answer:

The formation of insoluble, polymeric material is a known issue in reactions involving hydrazine and dicarbonyl compounds. This is often due to uncontrolled polymerization reactions.

Potential Causes:

  • Excess Hydrazine: A significant excess of hydrazine can act as a cross-linking agent, leading to the formation of polyhydrazides.

  • High Reaction Temperature: Elevated temperatures can promote polymerization side reactions.

  • Presence of Catalytic Impurities: Certain metal ions or acidic/basic impurities can catalyze polymerization.

Mitigation Strategies:

  • Control Stoichiometry: Carefully control the stoichiometry to avoid a large excess of hydrazine.

  • Gradual Addition: Add the hydrazine solution dropwise to the solution of dichloromaleic anhydride at a controlled temperature. This helps to maintain a low instantaneous concentration of hydrazine and minimizes polymerization.

  • Optimize Temperature: Conduct the reaction at the lowest temperature that still allows for a reasonable reaction rate for the desired cyclization.

  • Use High-Purity Reagents and Solvents: Ensure that your starting materials and solvents are free from impurities that could catalyze polymerization.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most direct and common synthetic route involves the reaction of dichloromaleic anhydride with hydrazine hydrate. This reaction is a classic example of pyridazinone formation from a 1,4-dicarbonyl precursor.

Q2: How can I effectively purify the crude this compound?

A2: The purification strategy will depend on the nature of the impurities present.

  • Recrystallization: This is often the most effective method for removing small amounts of impurities. A suitable solvent system needs to be determined experimentally.

  • Column Chromatography: If recrystallization is not effective or if you have a complex mixture of byproducts, silica gel column chromatography can be used. A gradient elution system may be necessary to separate the product from closely related impurities.

  • Acid-Base Extraction: The pyridazinone ring has both acidic (N-H) and basic (N) sites. This property can be exploited for purification through selective extraction at different pH values.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes, several safety precautions are essential:

  • Hydrazine: Hydrazine is a highly toxic and potentially carcinogenic substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Dichloromaleic Anhydride: This compound is corrosive and a lachrymator. Handle it with care and avoid inhalation of dust or vapors.[2]

  • Reaction Exotherm: The reaction between an anhydride and hydrazine can be exothermic. Ensure that the reaction is cooled appropriately, especially during the addition of hydrazine.

Data Summary Table:

CompoundMolecular FormulaMolecular Weight ( g/mol )Potential Origin
This compound C₄H₂Cl₂N₂O164.97Desired Product
Dichloromaleic AnhydrideC₄Cl₂O₃166.94Unreacted Starting Material[2]
HydrazineN₂H₄32.05Unreacted Starting Material
MonochloropyridazinoneC₄H₃ClN₂O130.53Impurity in Starting Material[1]
Linear Hydrazide IntermediateC₄H₄Cl₂N₂O₂183.00Incomplete Cyclization

References

Technical Support Center: Optimizing Derivatization of 5,6-Dichloropyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the derivatization of 5,6-Dichloropyridazin-3(2H)-one. This guide, designed by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of pyridazinone chemistry. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and achieve your synthetic targets with confidence.

Introduction to Derivatizing this compound

This compound is a versatile heterocyclic compound widely utilized as a scaffold in the development of novel therapeutic agents, particularly in cardiovascular and cancer research.[1] Its two reactive chlorine atoms and the lactam moiety offer multiple sites for derivatization, enabling the synthesis of a diverse range of analogues with varied biological activities.[2][3] Common derivatization strategies include nucleophilic substitution at the chloro-positions, N-alkylation of the pyridazinone ring, and palladium-catalyzed cross-coupling reactions.

This guide will focus on providing practical solutions to common challenges encountered during these transformations.

Frequently Asked Questions (FAQs)

Q1: What are the primary sites of reactivity on this compound?

The primary sites for derivatization are the two chlorine atoms at the C5 and C6 positions and the nitrogen atom at the N2 position of the pyridazinone ring. The chlorine atoms are susceptible to nucleophilic aromatic substitution, while the N-H group can be readily alkylated or acylated.

Q2: I am observing a mixture of N-alkylation and O-alkylation products. How can I favor N-alkylation?

Controlling the regioselectivity between N- and O-alkylation is a common challenge in pyridazinone chemistry.[4] Several factors influence the outcome:

  • Base and Solvent System: The choice of base and solvent is critical. Using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) generally favors N-alkylation.[4][5] In contrast, weaker bases like potassium carbonate (K2CO3) in polar protic solvents can sometimes lead to increased O-alkylation.[5]

  • Reaction Temperature: Lower reaction temperatures often favor the kinetically controlled N-alkylation product.

  • Nature of the Alkylating Agent: The structure of the alkylating agent can also influence selectivity due to steric effects.[6]

Q3: Which palladium-catalyzed cross-coupling reactions are suitable for this scaffold?

Both Suzuki-Miyaura and Buchwald-Hartwig amination reactions are highly effective for derivatizing the chloro-positions of the pyridazinone core.

  • Suzuki-Miyaura Coupling: This reaction is excellent for forming carbon-carbon bonds by coupling the dichloropyridazinone with various boronic acids or esters.[7][8]

  • Buchwald-Hartwig Amination: This method facilitates the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines.[9][10][11]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments and provides a systematic approach to resolving them.

Problem 1: Low or No Product Yield

Low product yield is a frequent issue in pyridazinone synthesis and derivatization.[6] A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Yield

Caption: A systematic workflow for troubleshooting low product yields.

Potential Causes and Solutions
Potential Cause Recommended Action Scientific Rationale
Impure Starting Materials Purify this compound and other reagents. Ensure solvents are anhydrous, especially for moisture-sensitive reactions.Impurities can act as catalyst poisons or participate in side reactions, consuming reagents and lowering the yield of the desired product.[6]
Suboptimal Reaction Temperature Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal temperature.Excessively high temperatures can lead to decomposition of reactants or products, while temperatures that are too low may result in an incomplete reaction.[6]
Incorrect Choice of Base or Solvent For N-alkylation, consider a strong base like NaH in an aprotic solvent like THF or DMF. For cross-coupling, ensure the base is appropriate for the specific catalytic cycle (e.g., K2CO3, Cs2CO3, or NaOt-Bu).[4][10]The solvent and base system significantly influences reaction rates, regioselectivity, and the stability of intermediates.[4][6]
Catalyst Inactivity (for cross-coupling) Use fresh, high-purity palladium catalysts and ligands. Ensure anaerobic conditions if the catalyst is air-sensitive.The efficacy of palladium-catalyzed reactions is highly dependent on the active state of the catalyst. Oxidative degradation or impurities can deactivate the catalyst.
Product Loss During Work-up Check the aqueous layer for product solubility. Be mindful of product volatility during solvent removal. Assess if the product is unstable to acidic or basic work-up conditions.[12]The physicochemical properties of the derivatized product may differ significantly from the starting material, necessitating adjustments to the extraction and purification protocol.
Problem 2: Formation of Multiple Products (Side Reactions)

The presence of multiple spots on a TLC plate indicates the formation of side products, a common occurrence in pyridazinone chemistry.

Common Side Reactions and Mitigation Strategies
Side Reaction Mitigation Strategy Explanation
O-Alkylation Use a strong, non-nucleophilic base (e.g., NaH) in an aprotic solvent (e.g., THF) at a low temperature.This favors the kinetically preferred N-alkylation over the thermodynamically more stable O-alkylation product.[4][5]
Di-substitution Use a stoichiometric amount or slight excess (1.0-1.2 equivalents) of the nucleophile or coupling partner. Add the reagent slowly to the reaction mixture.In nucleophilic substitution or cross-coupling reactions, both chlorine atoms can react. Controlling the stoichiometry is key to achieving mono-substitution.
Hydrolysis of Chloro-group Ensure strictly anhydrous reaction conditions. Use dry solvents and inert atmosphere (N2 or Ar).The chlorine atoms on the pyridazinone ring can be susceptible to hydrolysis, especially in the presence of water and base, leading to the formation of hydroxy-pyridazinone byproducts.
Homocoupling (in Suzuki reactions) Degas the reaction mixture thoroughly. Use high-purity reagents and an efficient palladium catalyst/ligand system.Homocoupling of the boronic acid is a common side reaction in Suzuki couplings, often promoted by the presence of oxygen.[13]
Problem 3: Difficulty in Reproducing a Literature Procedure

Challenges in reproducing published results can be frustrating but are often surmountable.

Troubleshooting Workflow for Reproducibility Issues

Caption: A workflow for addressing issues with reproducing literature procedures.

  • Reagent Quality: The grade and supplier of reagents can significantly impact the reaction outcome. Impurities in starting materials or solvents are a common cause of failed reactions.[6]

  • "Anhydrous" Conditions: Ensure that "anhydrous" truly means dry. Freshly distilled solvents and properly dried glassware are essential for many of these reactions.

  • Rate of Addition and Temperature Control: For highly exothermic reactions, the rate of reagent addition and efficient temperature control are critical to prevent side reactions.

  • Inert Atmosphere: For palladium-catalyzed reactions, maintaining a strict inert atmosphere (Nitrogen or Argon) is crucial to prevent catalyst deactivation.

Experimental Protocols

General Protocol for N-Alkylation of this compound

This protocol is a general guideline and may require optimization for specific alkylating agents.

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (K2CO3) (1.5 eq).[14]

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the suspension.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography.

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound.

  • In a reaction vessel, combine this compound (1.0 eq), the boronic acid (1.1 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a base (e.g., K2CO3, 2.0 eq).[7]

  • Evacuate and backfill the vessel with an inert gas (N2 or Ar) three times.

  • Add a degassed solvent system (e.g., a mixture of toluene and water).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography.

References

Technical Support Center: Scale-Up Synthesis of Dichloropyridazinones

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the synthesis of dichloropyridazinones, focusing on the common intermediate 3,6-dichloropyridazine. This guide is designed for researchers, chemists, and process development professionals who are transitioning from bench-scale experiments to pilot or industrial-scale production. We will address common challenges through a series of frequently asked questions and troubleshooting protocols, grounding our advice in established chemical principles and field-proven experience.

Core Synthesis Pathway Overview

The most prevalent synthetic route to 3,6-dichloropyridazine is a two-step process starting from maleic anhydride. The first step is a condensation-cyclization reaction with hydrazine to form the stable intermediate, pyridazine-3,6-diol (also known as maleic hydrazide). The second step involves a chlorination reaction, typically using a strong chlorinating agent like phosphorus oxychloride (POCl₃), to yield the final product.

Synthesis_Pathway cluster_reactants1 Reactants (Step 1) cluster_reactants2 Reactant (Step 2) MA Maleic Anhydride PD Pyridazine-3,6-diol (Maleic Hydrazide) MA->PD Step 1: Cyclization (105-110°C) HZ Hydrazine Hydrate + Acid (e.g., HCl) DCP 3,6-Dichloropyridazine PD->DCP Step 2: Chlorination (80-125°C) POCL3 Phosphorus Oxychloride (POCl₃)

Caption: General two-step synthesis of 3,6-Dichloropyridazine.

Troubleshooting and Frequently Asked Questions (FAQs)

Section 1: Reaction Control & Safety
Q1: My initial reaction of maleic anhydride with hydrazine hydrate is violently exothermic and difficult to control at a larger scale. How can I manage this?

A: This is a critical safety and control challenge. The reaction is a vigorous exothermic process.[1] At scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. The key is controlled addition and efficient heat removal.

  • Causality: The exotherm is driven by the rapid ring-opening of maleic anhydride by hydrazine followed by cyclization and dehydration. Attempting to add all reagents at once can lead to a runaway reaction.

  • Solution:

    • Controlled Addition: Instead of adding the maleic anhydride to the hydrazine solution, consider the reverse addition: add the hydrazine hydrate solution dropwise to a solution or slurry of maleic anhydride in water or acid (e.g., HCl) at a controlled temperature.[2][3]

    • Temperature Management: Begin the addition at a lower temperature (e.g., below 10°C) and use a reactor with an efficient cooling jacket to manage the heat generated.[2] The rate of addition should be dictated by the ability of the cooling system to maintain the target temperature.

    • Solvent Choice: Using acetic anhydride as a solvent can also help moderate the reaction, though this introduces different downstream processing considerations.[1]

Q2: What are the primary hazards of using hydrazine and phosphorus oxychloride (POCl₃) at scale, and what precautions are essential?

A: Both reagents are highly hazardous and require stringent handling protocols, especially at scale.

  • Hydrazine:

    • Hazards: Hydrazine is highly toxic, corrosive, a suspected carcinogen, and can be explosive upon heating or in the presence of oxidizing agents.[4][5] Inhalation can cause severe respiratory distress, and it is readily absorbed through the skin.[5]

    • Precautions: Always handle hydrazine hydrate in a well-ventilated fume hood or a closed-system reactor.[4] Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, a face shield, and a lab coat. An emergency plan for spills and exposures must be in place. Never scale up a reaction involving heating hydrazine without a prior risk assessment.[4]

  • Phosphorus Oxychloride (POCl₃):

    • Hazards: POCl₃ is extremely corrosive and reacts violently with water, releasing large amounts of heat and toxic hydrogen chloride (HCl) gas.[6] It can cause severe burns upon contact with skin or eyes.

    • Precautions: Use in a moisture-free environment. Additions and transfers should be conducted under an inert atmosphere (e.g., nitrogen). The work-up step, which involves quenching the reaction, is particularly hazardous and must be done by slowly adding the reaction mixture to a large excess of ice or ice-cold water with vigorous stirring to dissipate heat and control gas evolution.

Section 2: Reagents, Yield, and Purity
Q3: The chlorination of pyridazine-3,6-diol with POCl₃ gives me a low yield and a dark, impure crude product. What's going wrong?

A: This is a common issue often related to reaction conditions, reagent stoichiometry, and work-up procedure.

  • Causality:

    • Insufficient Reagent: Chlorination requires a large excess of POCl₃, which often acts as both the reagent and the solvent. A typical molar ratio of POCl₃ to diol is 5:1 or higher.[6] Insufficient POCl₃ leads to incomplete reaction, leaving behind mono-chloro intermediates or unreacted starting material.

    • High Temperature Decomposition: While high temperatures are needed to drive the reaction, prolonged heating or excessive temperatures (e.g., >125°C) can lead to the formation of tarry, polymeric byproducts, resulting in a dark product and lower yield.

    • Work-up Issues: The quenching process is critical. If not performed correctly, localized "hot spots" from the exothermic reaction with water can degrade the product. Furthermore, the product can be lost during extraction if the pH is not carefully controlled.

  • Troubleshooting Steps:

    • Optimize POCl₃ Stoichiometry: Ensure you are using a sufficient excess of POCl₃. Review literature procedures, which often cite a range of 3 to 5 equivalents or using it as the solvent.[6][7]

    • Control Temperature & Time: Heat the reaction to a moderate temperature (e.g., 80-110°C) and monitor its progress using TLC or GC.[7] Avoid unnecessarily long reaction times once the starting material is consumed.

    • Refine the Quench: Follow a controlled quenching protocol (see Protocol 1 below).

    • Optimize Extraction: After quenching and neutralizing to a pH of ~8, ensure efficient extraction with a suitable solvent like dichloromethane or ethyl acetate.[2][6] Multiple extractions may be necessary.

Q4: My final product purity is stuck at 95-98% after work-up. How can I achieve >99% purity without resorting to column chromatography, which is impractical at scale?

A: Achieving high purity at scale relies on effective crystallization. The key is selecting the right solvent system to selectively precipitate your product while leaving impurities in the mother liquor.

  • Causality: Impurities are often structurally similar compounds (e.g., mono-chloro intermediates) or byproducts that co-precipitate with the desired product. A well-chosen recrystallization solvent will have high solubility for your product at elevated temperatures but low solubility at room temperature or below, while impurities remain soluble at lower temperatures.[8]

  • Solution: Recrystallization.

    • Solvent Screening: Cyclohexane has been reported as an effective solvent for purifying 3,6-dichloropyridazine.[2] Other non-polar or moderately polar solvents like hexanes, heptane, or isopropanol/water mixtures could also be effective.[8]

    • Procedure: A slow, controlled cooling process is crucial. Rapid crashing out of the solution will trap impurities within the crystal lattice.[8] See Protocol 2 for a detailed recrystallization procedure.

    • Washing: After filtration, wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor clinging to the crystal surfaces.[8]

Section 3: Work-up and Isolation
Q5: What is the safest and most efficient way to handle the quench of a large-scale POCl₃ reaction?

A: This is one of the most hazardous steps in the process. The guiding principles are dilution, temperature control, and containment.

  • Causality: The reaction of residual POCl₃ with water is extremely exothermic and produces copious amounts of HCl gas. A poorly executed quench can result in a violent, boiling eruption of corrosive liquid and gas.

  • Best Practice:

    • Remove Excess POCl₃: Before quenching, distill off the excess POCl₃ under vacuum. This dramatically reduces the amount of reagent that needs to be neutralized and makes the quench far safer and more manageable.[6][7]

    • Controlled Reverse Addition: The safest method is to slowly add the cooled reaction mass (the thick residue left after distillation) to a separate, well-stirred vessel containing a large excess of crushed ice or an ice/water mixture.[6] Never add water directly to the reaction vessel.

    • Ventilation: Ensure the quenching vessel is in a well-ventilated area or connected to a scrubber system to safely neutralize the evolved HCl gas.

    • Neutralization: After the initial quench, slowly add a base (e.g., saturated sodium bicarbonate solution, aqueous ammonia) to neutralize the acidic mixture to a pH of ~8 before extraction.[2][3]

Process Optimization and Protocols

Comparative Data on Chlorination Conditions

The choice of reaction conditions significantly impacts yield, purity, and scalability. Below is a summary of conditions reported in various sources.

Parameter Reference[2] Reference[7] Reference[3]
Chlorinating Agent POCl₃POCl₃PCl₅
Solvent Dichloromethane / ChloroformChloroformNone (neat)
Additive Triethylamine (TEA)NoneNone
Temperature < 10°C (addition), then reflux50-65°C125°C
Reaction Time Not specified3.5 - 4 hours4 hours
Reported Yield 91%72 - 86%Not specified
Reported Purity 99.61%99.03%Not specified
Protocol 1: Controlled Quenching of POCl₃ Reaction (Pilot Scale)

Objective: To safely neutralize the chlorination reaction mixture and prepare it for product extraction.

Materials:

  • Reaction mass (post-distillation of excess POCl₃)

  • Large, jacketed reactor with vigorous overhead stirring

  • Crushed ice / Deionized water

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • pH meter or pH strips

Procedure:

  • Preparation: In the quenching reactor, prepare an ice/water slurry equivalent to at least 10-20 times the volume of the reaction mass. Begin vigorous stirring and cool the jacket to 0-5°C.

  • Slow Addition: Slowly transfer the cooled reaction mass into the vortex of the stirred ice/water slurry via a peristaltic pump or pressure transfer. Monitor the temperature in the quench reactor continuously. The addition rate should be controlled to maintain the bulk temperature below 20°C.

  • Stirring: Once the addition is complete, continue to stir the mixture for at least 60 minutes to ensure all residual POCl₃ is hydrolyzed.

  • Neutralization: Slowly add saturated NaHCO₃ solution to the mixture. Monitor for gas evolution (CO₂). The rate of addition should be controlled to prevent excessive foaming. Continue adding base until the pH of the aqueous layer is stable at 7.5-8.5.

  • Extraction: The product is now ready for extraction with an appropriate organic solvent (e.g., dichloromethane).

Protocol 2: Large-Scale Recrystallization of 3,6-Dichloropyridazine

Objective: To purify crude 3,6-Dichloropyridazine to >99% purity.

Materials:

  • Crude 3,6-Dichloropyridazine

  • Recrystallization solvent (e.g., Cyclohexane[2])

  • Jacketed reactor with controlled heating/cooling and stirring

  • Filtration unit (e.g., Nutsche filter-dryer)

  • Vacuum oven

Procedure:

  • Dissolution: Charge the reactor with the crude product and the minimum amount of cyclohexane required to dissolve the solid at reflux temperature (~80°C).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step must be done quickly to prevent premature crystallization.

  • Controlled Cooling: Once a clear solution is obtained, begin a slow, controlled cooling ramp. A suggested ramp is 10-15°C per hour. Slower cooling promotes the formation of larger, purer crystals.[8]

  • Crystallization: The product should begin to crystallize as the solution cools. Continue slow cooling to 0-5°C to maximize product recovery.

  • Hold Period: Hold the slurry at the final temperature with gentle stirring for 2-4 hours to ensure complete crystallization.

  • Filtration: Transfer the slurry to the filtration unit. Collect the solid product.

  • Washing: Wash the filter cake with a small volume of ice-cold cyclohexane to displace the impurity-rich mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Troubleshooting Workflow for Low Product Purity

Purity_Troubleshooting start Crude Product Isolated check_purity Analyze Purity (HPLC/GC) start->check_purity decision Purity > 99%? check_purity->decision end_ok Product Meets Spec decision->end_ok Yes troubleshoot Purity Low: Troubleshoot decision->troubleshoot No identify_impurity Identify Impurities (LC-MS, NMR) troubleshoot->identify_impurity rework_decision Rework Strategy identify_impurity->rework_decision recrystallize Recrystallize (Protocol 2) rework_decision->recrystallize Dissolved Impurities rewash Re-slurry / Wash rework_decision->rewash Surface Impurities recrystallize->check_purity Re-analyze rewash->check_purity Re-analyze

Caption: Decision workflow for troubleshooting low product purity.

References

Technical Support Center: Purification Strategies for 5,6-Dichloropyridazin-3(2H)-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5,6-Dichloropyridazin-3(2H)-one and its analogs. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of purifying this important class of halogenated heterocyclic compounds. Pyridazinone derivatives are a significant pharmacophore in drug discovery, with applications ranging from anticancer to cardiovascular agents.[1][2] However, their unique chemical properties, including the presence of halogen atoms and a polar heterocyclic core, often present distinct purification challenges.

This document provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to address specific issues you may encounter during your synthetic and purification workflows.

Core Purification Challenges: An Overview

The purification of this compound analogs is often complicated by several factors:

  • Polarity: The pyridazinone core imparts significant polarity, which can lead to poor solubility in common non-polar organic solvents and strong interactions with polar stationary phases like silica gel.

  • Reactivity of Halogens: The chlorine atoms can be susceptible to nucleophilic substitution under certain conditions, potentially leading to impurity formation during purification.

  • Basicity: The nitrogen atoms in the pyridazinone ring can act as Lewis bases, causing strong, sometimes irreversible, binding to the acidic silanol groups on standard silica gel, resulting in peak tailing and poor recovery during column chromatography.[3]

  • Closely-Related Impurities: Syntheses often yield byproducts with very similar polarity and structure to the desired product, making separation by standard techniques challenging.

This guide will equip you with the knowledge to anticipate and overcome these challenges effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common problems encountered during the purification of pyridazinone analogs.

Recrystallization Issues

Question 1: My crude product is an oil and won't solidify, or it "oils out" during recrystallization. What should I do?

Answer: "Oiling out" occurs when the solute melts or separates as a liquid phase from the crystallization solvent instead of forming solid crystals. This is common when the melting point of the solute is lower than the boiling point of the solvent, or when the solution is supersaturated with impurities.

Troubleshooting Steps:

  • Lower the Temperature: Ensure you are not overheating the solvent. Dissolve the compound at the lowest possible temperature that achieves complete dissolution.[4]

  • Change the Solvent System: The primary cause is often a suboptimal solvent.

    • Use a Solvent Pair: Introduce a "poor" solvent (an anti-solvent) in which your compound is insoluble, dropwise into a hot, concentrated solution of your compound in a "good" solvent. Common pairs for pyridazinones include Dichloromethane/Hexane, Ethyl Acetate/Hexane, or Ethanol/Water.[5][6] The goal is to reach the saturation point slowly at a high temperature, inducing crystallization upon cooling.

    • Try a Lower-Boiling Point Solvent: If your compound has a low melting point, switch to a solvent with a lower boiling point.

  • "Scratch" the Flask: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Seed the Solution: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution. This "seed crystal" provides a template for crystallization to begin.[4]

  • Increase Purity Pre-Crystallization: If the crude material is very impure, the impurities can inhibit crystallization. First, pass the crude material through a short plug of silica gel to remove baseline impurities before attempting recrystallization.

Question 2: My purity, as checked by HPLC or NMR, does not significantly improve after recrystallization. Why is this happening and how can I fix it?

Answer: This typically indicates one of two scenarios: either the primary impurity co-crystallizes with your product due to very similar structure and polarity, or the impurities are being trapped within the crystal lattice (inclusion).

Troubleshooting Steps:

  • Optimize the Cooling Rate: Slow cooling is critical. Fast cooling traps impurities.[4] After dissolving your compound in the minimum amount of hot solvent, cover the flask and allow it to cool to room temperature undisturbed over several hours before moving it to an ice bath or refrigerator.

  • Re-evaluate Your Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold, while dissolving the impurity well at all temperatures.[4] You may need to screen several solvents or solvent pairs to find one that leaves the key impurity in the mother liquor.

  • Consider a Different Purification Technique: If co-crystallization is the issue, recrystallization may not be the best method. Flash column chromatography is often the most effective way to separate structurally similar isomers or byproducts.[6]

  • Perform a Second Recrystallization: Sometimes, a single recrystallization is insufficient. Performing a second recrystallization on the purified material can sometimes remove the remaining stubborn impurities.

Column Chromatography Issues

Question 3: My compound is streaking or tailing badly on the silica gel column, leading to poor separation and mixed fractions. How can I prevent this?

Answer: Tailing is a classic problem for nitrogen-containing heterocycles on acidic silica gel.[3] The basic nitrogen atoms in the pyridazinone ring interact strongly with the acidic silanol (Si-OH) groups on the silica surface, causing a "drag" effect as the compound moves down the column.

Troubleshooting Steps:

  • Deactivate the Silica Gel: This is the most common and effective solution. Add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica.

    • Triethylamine (Et₃N): Add 0.1-1% triethylamine to your eluent. This is highly effective for basic compounds.[3]

    • Ammonia: Prepare your mobile phase using a solvent that has been saturated with ammonia, or use a stock solution of 10% ammonium hydroxide in methanol and add 1-10% of this stock to your eluent.[7]

  • Use an Alternative Stationary Phase: If basic modifiers are not sufficient or are incompatible with your compound, consider a different stationary phase.

    • Alumina (Al₂O₃): Both neutral and basic alumina are excellent alternatives to silica for purifying basic compounds.[3]

    • Reverse-Phase Silica (C18): For highly polar pyridazinone analogs, reverse-phase chromatography is often a superior choice.[8] The separation is based on hydrophobicity rather than polar interactions.

  • Check for Overloading: Loading too much crude material onto the column can exacerbate tailing and lead to poor separation. As a rule of thumb, use a silica-to-sample weight ratio of at least 50:1.

Question 4: I can't separate my desired this compound analog from a closely-eluting impurity, even with different solvent systems.

Answer: Separating compounds with very similar Rf values (ΔRf < 0.1) is a common challenge. This requires optimizing your chromatography conditions for maximum resolution.

Troubleshooting Steps:

  • Optimize the Mobile Phase:

    • Target an Rf of ~0.2-0.3: For the best separation, your target compound should have an Rf value between 0.2 and 0.3 on the TLC plate. This provides the optimal balance between resolution and run time.[7]

    • Use Solvents with Different Selectivities: If mixtures of Ethyl Acetate/Hexane are not working, try a different solvent system that interacts with your compounds differently. Consider using Dichloromethane/Methanol, or adding a small amount of a third solvent like acetone or diethyl ether to modulate the selectivity.

  • Improve Column Packing and Loading:

    • Dry Loading: If your compound has poor solubility in the initial mobile phase, use a dry loading technique. Dissolve your crude product in a strong solvent (like DCM or Methanol), adsorb it onto a small amount of silica gel, evaporate the solvent completely, and load the resulting dry powder onto the top of your column. This results in a much sharper starting band.

    • Use a Finer Mesh Silica: Using a finer mesh silica gel (e.g., 230-400 mesh) increases the surface area and can significantly improve the separation of difficult mixtures.

  • Consider High-Performance Liquid Chromatography (HPLC): For very challenging separations, especially for final purification of drug candidates or for separating enantiomers, HPLC is the method of choice. Both normal-phase and reverse-phase HPLC can offer vastly superior resolving power. Chiral HPLC on specific columns like Chiralcel OJ and OF has been successfully used for separating pyridazinone enantiomers.[9]

General Purity and Characterization

Question 5: My final product is a yellow or brown solid, but I expected it to be white. Does this indicate an impurity?

Answer: Not necessarily, but it warrants investigation. While some highly conjugated pyridazinone structures may have inherent color, an off-white or yellow color often points to trace impurities.

Troubleshooting Steps:

  • Check for Residual Palladium: If a palladium catalyst was used in the synthesis (e.g., in a Suzuki or Catellani-type reaction), residual palladium can impart a gray, brown, or black color. This can often be removed by filtering a solution of the compound through a plug of Celite or treating it with activated carbon.[10]

  • Oxidation Products: Amine-containing compounds can be sensitive to air and light, forming colored oxides.[10] Storing the compound under an inert atmosphere (nitrogen or argon) and in the dark can prevent this.

  • Purity Analysis: Before extensive re-purification, confirm the presence of an impurity with a high-sensitivity analytical technique.

    • ¹H NMR: Check for small, unidentifiable peaks.

    • LC-MS: This is one of the most powerful techniques for impurity profiling. It can detect impurities at very low levels and provide mass data to help identify them.[11][12]

  • Charcoal Treatment: Dissolving the product in a suitable solvent, adding a small amount of activated charcoal, heating briefly, and then filtering through Celite can remove colored, non-polar impurities.

Question 6: What are the best analytical techniques to confirm the purity of my final this compound analog?

Answer: A combination of techniques should be used to provide a comprehensive assessment of purity, as no single method is foolproof.

Analytical TechniquePurposeKey Considerations
¹H and ¹³C NMR Structural confirmation and detection of organic impurities.Provides information on the compound's structure and can detect impurities if they are present at >1-2%.
LC-MS High-sensitivity impurity detection and identification.The gold standard for impurity profiling. Can detect and provide molecular weights for very minor byproducts.[11][13]
High-Performance Liquid Chromatography (HPLC) Quantitative purity assessment.Using a UV or DAD detector, HPLC can determine the purity of a sample as a percentage of the total peak area.
Elemental Analysis (CHN) Confirmation of elemental composition.Provides the percentage of Carbon, Hydrogen, and Nitrogen. A result within ±0.4% of the theoretical value is considered evidence of high purity.
Melting Point Physical property characterization.A sharp melting point range (e.g., within 1-2 °C) is indicative of a pure crystalline solid. Impurities typically broaden and depress the melting point.

Visualization of Purification Workflow

General Purification Strategy

The following diagram outlines a typical decision-making workflow for purifying a crude this compound analog.

Purification_Workflow crude Crude Product tlc Analyze by TLC/LC-MS crude->tlc is_solid Is the product a solid? tlc->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes chromatography Perform Column Chromatography is_solid->chromatography No (Oil) purity_check1 Check Purity (NMR, LC-MS) recrystallize->purity_check1 purity_check2 Check Purity (NMR, LC-MS) chromatography->purity_check2 purity_check1->chromatography <95% Pure pure_product Pure Product purity_check1->pure_product >95% Pure purity_check2->pure_product >95% Pure troubleshoot Troubleshoot Separation purity_check2->troubleshoot <95% Pure

Caption: Decision tree for selecting an initial purification strategy.

Troubleshooting Column Chromatography Tailing

This diagram illustrates the logical steps for addressing peak tailing during silica gel chromatography.

Tailing_Troubleshooting start Peak Tailing Observed on Silica Column add_base Add Basic Modifier to Eluent (e.g., 0.5% Triethylamine) start->add_base check_tlc Re-run TLC with Modified Eluent add_base->check_tlc problem_solved Tailing Resolved Proceed with Column check_tlc->problem_solved Yes change_phase Switch Stationary Phase check_tlc->change_phase No alumina Try Alumina (Neutral or Basic) change_phase->alumina reverse_phase Try Reverse-Phase (C18) change_phase->reverse_phase

Caption: Workflow for resolving peak tailing in column chromatography.

Standard Operating Protocols

Protocol 1: General Procedure for Recrystallization

This protocol describes a standard recrystallization using a two-solvent system, a robust method for many pyridazinone analogs.[4]

  • Solvent Selection: Choose a solvent pair (e.g., Ethanol/Water or Ethyl Acetate/Hexane) where your compound is soluble in the "good" solvent and insoluble in the "poor" solvent (anti-solvent).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot "good" solvent required to fully dissolve the compound. Ensure the solution is near its boiling point.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.[3]

  • Induce Crystallization: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy (the cloud point). Add a few more drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the ice-cold "poor" solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: General Procedure for Flash Column Chromatography with a Basic Modifier

This protocol is designed to purify basic this compound derivatives on silica gel while minimizing peak tailing.[3][6]

  • TLC Analysis: Develop a solvent system using thin-layer chromatography (TLC) that provides good separation (ΔRf > 0.2) between your desired product and impurities. A common eluent is a mixture of ethyl acetate and hexane. Add ~0.5% triethylamine to the TLC developing chamber. Aim for a product Rf of 0.2-0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use (e.g., 5% ethyl acetate in hexane + 0.5% triethylamine). Pour the slurry into the column and use gentle air pressure to pack the bed uniformly.

  • Sample Loading: Dissolve the crude material in a minimal amount of a polar solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel (~2-3x the weight of your crude product) and evaporate the solvent to dryness. Carefully add the resulting powder to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing the proportion of the more polar solvent to elute your compound.

  • Fraction Collection: Collect fractions and monitor the elution of your compound using TLC (remember to use the same modified eluent for your TLC plates).

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator. The triethylamine is volatile and will be removed under vacuum.

References

Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays with Pyridazinones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyridazinone-based compounds. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of obtaining reproducible and reliable data in your biological assays. Pyridazinones are a versatile class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, anticancer, and cardiovascular effects.[1] However, their physicochemical properties can present unique challenges in experimental settings. This guide is designed to provide not just solutions, but also a deeper understanding of the underlying principles to empower you to design robust and self-validating experiments.

Section 1: Solubility and Compound Handling Issues

One of the most common sources of variability in assays involving pyridazinone derivatives is their often limited aqueous solubility.[2][3][4] This can lead to a variety of problems, including compound precipitation, inaccurate concentration determination, and ultimately, inconsistent biological activity.

Q1: I'm observing precipitation of my pyridazinone compound when I dilute my DMSO stock into aqueous assay buffer. What's happening and how can I fix it?

A1: This is a classic issue of a compound "crashing out" of solution. Your highly concentrated DMSO stock can maintain the compound in a soluble state, but upon dilution into an aqueous environment, the concentration of the organic co-solvent (DMSO) drops significantly, and the compound's solubility limit in the final buffer is exceeded.[5]

Troubleshooting Workflow:

  • Initial Assessment:

    • Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as high as your assay can tolerate, typically between 0.1% and 0.5% for cell-based assays, to help maintain solubility.[6]

    • Visual Inspection: After diluting your compound, visually inspect the solution for any signs of precipitation (cloudiness, particulates). You can also centrifuge the plate/tube and look for a pellet.

  • Systematic Solubility Enhancement:

    • pH Adjustment: The solubility of pyridazinones with basic or acidic moieties can be highly pH-dependent.[5][6] If your compound has a basic nitrogen (like a piperazine group), acidifying the buffer may increase solubility. Conversely, for acidic protons on the pyridazinone ring, a more basic buffer might help.[6]

    • Co-solvents: If your assay allows, you can experiment with other co-solvents in addition to DMSO, such as ethanol, polyethylene glycol 400 (PEG-400), or Transcutol, which have been shown to be effective for some pyridazinone derivatives.[4]

    • Solubilizing Excipients: For cell-free assays, consider using cyclodextrins to encapsulate the hydrophobic compound and improve its aqueous solubility.[6]

dot

cluster_0 Troubleshooting Compound Precipitation A Compound precipitates in aqueous buffer B Check final DMSO concentration (aim for 0.1-0.5%) A->B C Is precipitation resolved? B->C D Experiment with pH adjustment (if compound has ionizable groups) C->D No I Proceed with assay C->I Yes E Is precipitation resolved? D->E F Consider alternative co-solvents (e.g., PEG-400, ethanol) E->F No E->I Yes G Is precipitation resolved? F->G H Use solubilizing excipients (e.g., cyclodextrins for cell-free assays) G->H No G->I Yes J END H->J

Caption: A stepwise workflow for addressing compound precipitation.

Q2: How can I determine the kinetic solubility of my pyridazinone compound in my specific assay buffer?

A2: A kinetic solubility assay is a crucial experiment to perform early in your studies. This will give you a practical upper limit for the concentration you can use in your assays.

Experimental Protocol: Kinetic Solubility Assay

Materials:

  • Your pyridazinone compound

  • Anhydrous DMSO

  • Your specific aqueous assay buffer

  • 96-well microplate (non-binding surface recommended)

  • Plate shaker

  • Plate reader capable of measuring turbidity or a UV-Vis spectrophotometer

Procedure:

  • Prepare a high-concentration stock solution: Dissolve your compound in 100% DMSO to make a 10 mM stock solution.

  • Serial Dilution in DMSO: In a separate plate, perform a serial dilution of your 10 mM stock in DMSO.

  • Dilution into Assay Buffer: Add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 198 µL) of your assay buffer in the 96-well plate. This will create a range of final compound concentrations with a consistent final DMSO concentration (e.g., 1%).

  • Incubation: Seal the plate and incubate at room temperature (or your assay temperature) on a plate shaker for 1-2 hours.

  • Measurement: Measure the turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm). Alternatively, centrifuge the plate, and measure the concentration of the compound in the supernatant using a UV-Vis spectrophotometer at its λmax.

  • Data Analysis: The kinetic solubility limit is the highest concentration at which no significant increase in turbidity is observed compared to the buffer-only control.

Section 2: Assay Interference and Artifacts

Inconsistent results can also arise from the pyridazinone compound directly interfering with the assay's detection method, leading to false positives or negatives.

Q1: My pyridazinone compound shows activity in a fluorescence-based assay, but the results are not reproducible. Could it be interfering with the fluorescence?

A1: Yes, this is a common issue. The compound itself might be fluorescent at the excitation and emission wavelengths of your assay, or it could be quenching the fluorescence of your reporter molecule. It's also possible for the compound to form aggregates that can interfere with light-based readouts.

Troubleshooting Steps:

  • Compound Autofluorescence: Run a control plate with your compound at various concentrations in the assay buffer without the other assay components (e.g., enzyme, cells). Measure the fluorescence at the same wavelengths used in your assay.

  • Fluorescence Quenching: In a cell-free assay, incubate your compound with the fluorescent substrate or product and measure the fluorescence. A decrease in fluorescence compared to the control could indicate quenching.

  • Counterscreen for Non-specific Inhibition: Perform a counterscreen using a different assay format that measures the same biological endpoint but uses a different detection method (e.g., luminescence instead of fluorescence).

Experimental Protocol: Assay Interference Counterscreen

Objective: To determine if the compound's activity is due to genuine biological effects or assay interference.

Procedure:

  • Select a secondary assay: Choose an assay that measures the same biological target but uses a different detection technology (e.g., if your primary assay is fluorescence-based, use a luminescence or absorbance-based secondary assay).

  • Run parallel assays: Test your pyridazinone compound in both the primary and secondary assays under identical conditions (e.g., buffer, temperature, incubation time).

  • Analyze the results:

    • Consistent activity: If the compound shows similar potency in both assays, the activity is likely genuine.

    • Discrepant activity: If the compound is active in the primary assay but inactive in the secondary assay, it is likely causing an artifact in the primary assay.

Section 3: Off-Target Effects and Cytotoxicity

Pyridazinone derivatives can interact with multiple biological targets, and at higher concentrations, they can induce cytotoxicity.[1][7][8] It's crucial to differentiate between the desired on-target effect and these other activities.

Q1: My pyridazinone inhibitor is showing the expected effect on my target pathway, but I'm also seeing unexpected cellular changes. How can I investigate off-target effects?

A1: Many pyridazinone-based molecules have been developed as kinase inhibitors, and it's common for them to have activity against a panel of kinases.[9][10] These off-target effects can complicate the interpretation of your results.

Investigative Strategies:

  • Kinase Profiling: If you suspect your compound is a kinase inhibitor, consider having it screened against a broad panel of kinases. This can reveal potential off-target activities.

  • Use of Structural Analogs: Test a structurally related but biologically inactive analog of your compound in the same assay. If the inactive analog produces the same unexpected cellular changes, it suggests these changes are not due to the intended on-target activity.

  • Dose-Response Analysis: Carefully analyze the dose-response curves for your on-target and off-target effects. If the off-target effects only occur at much higher concentrations than the on-target effects, they may be less relevant to your primary findings.

dot

cluster_0 Investigating Off-Target Effects A Unexpected cellular changes observed B Perform dose-response analysis for on-target vs. unexpected effects A->B E Test a structurally related, inactive analog A->E C Do effects occur at similar concentrations? B->C D Consider kinase profiling to identify potential off-target kinases C->D Yes I On-target effect is likely specific C->I No G Unexpected changes likely due to off-target effects D->G F Does the inactive analog cause the same changes? E->F F->G No H Unexpected changes may be related to the core scaffold F->H Yes

Caption: A workflow for investigating potential off-target effects.

Q2: How do I properly assess the cytotoxicity of my pyridazinone compound?

A2: It's essential to determine the cytotoxic concentration of your compound in the cell line you are using. This will help you work within a concentration range where the observed effects are not simply due to cell death.

Recommended Cytotoxicity Assays:

Assay TypePrincipleAdvantagesConsiderations
MTT/XTT Assay Measures metabolic activity (mitochondrial reductase activity).Inexpensive, high-throughput.Can be affected by compounds that alter cellular metabolism.
LDH Release Assay Measures lactate dehydrogenase (LDH) release from damaged cells.Measures cell membrane integrity.Less sensitive than metabolic assays.
Live/Dead Staining Uses fluorescent dyes to differentiate between live and dead cells.Provides direct visualization and quantification.Requires a fluorescence microscope or flow cytometer.
Caspase-3/7 Activation Assay Measures the activity of executioner caspases in apoptosis.Specific for apoptosis.Will not detect non-apoptotic cell death.

Section 4: Compound Stability and Degradation

The chemical stability of your pyridazinone compound can also be a source of inconsistent results, especially over the course of long experiments or when stock solutions are stored for extended periods.

Q1: I've noticed that the activity of my pyridazinone compound decreases over time, even when stored in DMSO at -20°C. What could be the cause?

A1: While many compounds are stable in DMSO, some can degrade over time, even when frozen.[11][12] Factors that can influence stability include the presence of water in the DMSO, exposure to light, and the number of freeze-thaw cycles.[12]

Best Practices for Storing Pyridazinone Stock Solutions:

  • Use Anhydrous DMSO: Water in DMSO can facilitate the degradation of some compounds.[12]

  • Aliquot Stock Solutions: Prepare small, single-use aliquots of your stock solution to minimize freeze-thaw cycles.[12]

  • Protect from Light: Some pyridazinone derivatives can be susceptible to photodegradation.[13][14] Store stock solutions in amber vials or wrap them in foil.

  • Regularly Check Purity: If you suspect degradation, re-analyze the purity of your stock solution using HPLC-MS.

Q2: Could my pyridazinone be degrading in the cell culture media during my multi-day experiment?

A2: Yes, this is a possibility. The components of cell culture media, the physiological pH, and the presence of cellular enzymes can all contribute to compound degradation over time.

How to Assess Compound Stability in Media:

  • Incubate and Analyze: Add your compound to the cell culture media (without cells) and incubate it under the same conditions as your experiment (e.g., 37°C, 5% CO2).

  • Time-Course Sampling: Take samples of the media at different time points (e.g., 0, 24, 48, 72 hours).

  • Quantify Compound Concentration: Use HPLC-MS to quantify the concentration of the parent compound in each sample. A decrease in concentration over time indicates degradation.

Section 5: General FAQs

Q1: Are there any known liabilities associated with the pyridazinone scaffold itself?

A1: While the pyridazinone core is a versatile scaffold, it's important to be aware of potential liabilities. Some pyridazinone derivatives have been reported to have off-target effects on various enzymes and receptors.[9][15] Additionally, the potential for poor solubility is a common characteristic of this class of compounds.[2][3][4]

Q2: Where can I find more information on the specific pyridazinone I am working with?

A2: Public databases such as PubChem and ChEMBL are excellent resources for finding information on the physicochemical properties and known biological activities of specific compounds. Additionally, searching the scientific literature for your compound or structurally similar analogs can provide valuable insights.

References

Technical Support Center: Enhancing the Bioavailability of Pyridazinone-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyridazinone and its derivatives represent a "wonder nucleus" in medicinal chemistry, forming the structural core of drugs with a vast array of pharmacological activities, including anti-inflammatory, anticancer, cardiovascular, and antimicrobial effects.[1][2][3][4] Despite their therapeutic promise, a significant hurdle in the development of pyridazinone-based drug candidates is their often poor oral bioavailability. This limitation typically stems from low aqueous solubility and/or inadequate permeability across the intestinal epithelium.

This technical support center is designed for researchers, scientists, and drug development professionals actively engaged in overcoming these challenges. Here, we provide a curated collection of frequently asked questions (FAQs) and in-depth troubleshooting guides to navigate the experimental complexities of enhancing the bioavailability of this important class of compounds. Our approach is grounded in established scientific principles and field-proven methodologies to empower you to make informed decisions and accelerate your research.

Frequently Asked Questions (FAQs)

This section addresses common questions and issues encountered during the preclinical development of pyridazinone-based drug candidates.

1. Q: My pyridazinone candidate shows excellent in vitro potency but poor oral bioavailability in animal models. What are the likely causes?

A: This is a classic challenge in drug development. The discrepancy between in vitro potency and in vivo efficacy for orally administered drugs often points to issues with absorption. For pyridazinone derivatives, the primary culprits are typically:

  • Poor Aqueous Solubility: Many pyridazinone compounds are hydrophobic, limiting their dissolution in the gastrointestinal (GI) fluids, which is a prerequisite for absorption.[5] A drug must be in solution at the site of absorption to be bioavailable.[5]

  • Low Intestinal Permeability: The drug may not efficiently cross the intestinal epithelial barrier to enter systemic circulation.[6]

  • Efflux Transporter Activity: The compound might be a substrate for efflux pumps like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP) in the intestinal wall, which actively transport the drug back into the GI lumen.[7]

  • First-Pass Metabolism: The drug may be extensively metabolized in the liver before it reaches systemic circulation, reducing the amount of active compound.[8]

2. Q: How can I quickly assess if my compound's low bioavailability is due to solubility or permeability limitations?

A: The Biopharmaceutics Classification System (BCS) is a valuable framework for categorizing drugs based on their solubility and permeability.[9] You can perform the following initial experiments:

  • Solubility Assessment: Determine the aqueous solubility of your compound at different pH values relevant to the GI tract (e.g., pH 1.2, 4.5, and 6.8).

  • Permeability Assessment: Utilize an in vitro model like the Caco-2 permeability assay to estimate the intestinal permeability of your compound.[6][10]

Based on the results, you can classify your compound and select an appropriate enhancement strategy. For instance, a compound with low solubility and high permeability (BCS Class II) would benefit from solubility enhancement techniques.[9]

3. Q: What are the most common formulation strategies to improve the solubility of pyridazinone-based drugs?

A: Several formulation approaches can significantly enhance the solubility of poorly water-soluble drugs:[11]

  • Solid Dispersions: This involves dispersing the drug in a hydrophilic polymer matrix at a molecular level, often in an amorphous state.[12][13] This can be achieved through techniques like spray drying or hot-melt extrusion.[12]

  • Lipid-Based Formulations: Incorporating the drug into lipid vehicles such as oils and surfactant dispersions can improve its solubilization in the GI tract.[14] Self-emulsifying drug delivery systems (SEDDS) are a popular choice in this category.[14]

  • Nanotechnology: Reducing the particle size of the drug to the nanometer range (nanonization) increases the surface area for dissolution.[15][16] Nanoparticle-based delivery systems can also protect the drug from degradation and facilitate its transport across biological membranes.[17][18]

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic drugs, increasing their aqueous solubility.[19]

4. Q: My compound shows a high efflux ratio in the Caco-2 assay. What does this indicate and what can I do about it?

A: A high efflux ratio (typically >2) in a bidirectional Caco-2 assay suggests that your compound is a substrate for active efflux transporters like P-gp.[7] This means the drug is being actively pumped out of the intestinal cells, limiting its absorption.

To address this, you can:

  • Co-administer with an Efflux Inhibitor: In preclinical studies, co-dosing with a known P-gp inhibitor like verapamil can confirm the involvement of this transporter and improve bioavailability.[7]

  • Prodrug Approach: Design a prodrug of your compound that is not a substrate for the efflux transporter.[20][21] The prodrug is then converted to the active parent drug after absorption.

  • Formulation with Excipients that Inhibit Efflux: Some formulation excipients have been shown to inhibit P-gp activity.

5. Q: Are there any structural modifications I can make to the pyridazinone scaffold to improve its bioavailability?

A: Yes, medicinal chemistry strategies can be employed to enhance bioavailability:

  • Prodrugs: As mentioned, converting the parent drug into a more soluble or permeable prodrug is a common strategy.[20][21]

  • Salt Formation: For compounds with ionizable groups, forming a salt can significantly improve solubility and dissolution rate.[19]

  • Introduction of Polar Functional Groups: Judiciously adding polar groups to the molecule can increase its aqueous solubility, but this must be balanced to maintain the desired pharmacological activity and permeability.

Troubleshooting Guides & Experimental Protocols

This section provides detailed protocols for key experiments and troubleshooting tips for common issues.

Guide 1: Formulation of a Solid Dispersion to Enhance Solubility

Objective: To prepare and evaluate an amorphous solid dispersion of a poorly soluble pyridazinone candidate to improve its dissolution rate.

Rationale: By dispersing the drug in a hydrophilic polymer, we can prevent its crystallization and present it to the dissolution medium in a higher energy amorphous state, thereby increasing its apparent solubility and dissolution rate.[12][13]

Workflow Diagram:

G cluster_prep Preparation cluster_char Characterization P1 Select Polymer and Drug:Polymer Ratio P2 Dissolve Drug and Polymer in a Common Solvent P1->P2 Initial Screening P3 Solvent Evaporation (e.g., Spray Drying) P2->P3 P4 Collect and Dry the Solid Dispersion P3->P4 C1 Differential Scanning Calorimetry (DSC) P4->C1 Assess Amorphous Nature C2 Powder X-Ray Diffraction (PXRD) P4->C2 Confirm Lack of Crystallinity C3 In Vitro Dissolution Testing P4->C3 Evaluate Dissolution Enhancement

Caption: Workflow for Solid Dispersion Formulation and Characterization.

Step-by-Step Protocol:

  • Polymer Selection:

    • Choose a suitable hydrophilic polymer such as polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), or Soluplus®.[13][22]

    • Screen for drug-polymer miscibility using film casting methods.

  • Preparation of Solid Dispersion (Solvent Evaporation Method):

    • Accurately weigh the pyridazinone drug candidate and the selected polymer in desired ratios (e.g., 1:1, 1:3, 1:5 w/w).

    • Dissolve both components in a suitable volatile solvent (e.g., methanol, acetone, or a mixture).

    • Remove the solvent using a rotary evaporator or a spray dryer under optimized conditions.[9]

    • Collect the resulting powder and dry it under vacuum to remove any residual solvent.

  • Characterization:

    • DSC: Analyze the solid dispersion for the absence of a melting endotherm of the crystalline drug, which indicates the formation of an amorphous system.

    • PXRD: Confirm the amorphous nature by the absence of sharp diffraction peaks characteristic of the crystalline drug.

    • In Vitro Dissolution: Perform dissolution studies in a relevant buffer (e.g., simulated gastric or intestinal fluid) and compare the dissolution profile of the solid dispersion to that of the pure crystalline drug.

Troubleshooting:

  • Phase Separation/Crystallization: If DSC or PXRD shows the presence of crystalline drug, it indicates immiscibility or instability. Try a different polymer or a lower drug loading.

  • Poor Dissolution Enhancement: The chosen polymer may not be optimal. Screen other polymers with different properties. The drug-to-polymer ratio may also need optimization.

Data Presentation Example:

FormulationDrug:Polymer RatioDissolution Efficiency (%) at 60 min
Pure Drug-15
Solid Dispersion with PVP K301:375
Solid Dispersion with HPMC1:368
Solid Dispersion with Soluplus®1:385
Guide 2: Caco-2 Permeability Assay for Intestinal Absorption Prediction

Objective: To determine the apparent permeability coefficient (Papp) of a pyridazinone candidate across a Caco-2 cell monolayer, an in vitro model of the human intestinal epithelium.[6][23]

Rationale: The Caco-2 assay is a well-established method to predict in vivo drug absorption and to identify if a compound is a substrate for efflux transporters.[6][24]

Workflow Diagram:

G cluster_culture Cell Culture cluster_assay Permeability Assay S1 Seed Caco-2 cells on Transwell® inserts S2 Culture for 21 days to form a differentiated monolayer S1->S2 S3 Verify monolayer integrity (TEER measurement) S2->S3 A1 Add drug solution to apical (A) or basolateral (B) side S3->A1 Proceed if TEER is acceptable A2 Incubate for a defined period (e.g., 2 hours) A1->A2 A3 Collect samples from the receiver compartment A2->A3 A4 Quantify drug concentration (LC-MS/MS) A3->A4

Caption: Caco-2 Permeability Assay Workflow.

Step-by-Step Protocol:

  • Cell Culture:

    • Seed Caco-2 cells onto permeable Transwell® filter inserts and culture for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[7]

  • Monolayer Integrity Check:

    • Measure the transepithelial electrical resistance (TEER) of the monolayer. Only use inserts with TEER values above a predetermined threshold (e.g., ≥ 200 Ω·cm²), indicating a tight monolayer.[25]

  • Permeability Experiment:

    • For apical-to-basolateral (A-to-B) transport, add the drug solution to the apical (donor) chamber and fresh buffer to the basolateral (receiver) chamber.

    • For basolateral-to-apical (B-to-A) transport, add the drug solution to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.

    • Incubate the plates at 37°C with gentle shaking.

    • At specified time points (e.g., 120 minutes), collect samples from the receiver chamber.

  • Sample Analysis and Calculation:

    • Quantify the drug concentration in the receiver and donor samples using a validated analytical method like LC-MS/MS.

    • Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter, and C0 is the initial drug concentration in the donor chamber.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B-to-A) / Papp (A-to-B).

Troubleshooting:

  • Low TEER values: This indicates a leaky monolayer. Review cell seeding density, culture conditions, and check for contamination.

  • High variability in Papp values: Ensure consistent experimental conditions (temperature, shaking speed, timing). Check the stability of the compound in the assay buffer.

  • Low compound recovery: The compound may be binding to the plate material or metabolizing in the Caco-2 cells. Use low-binding plates and assess compound stability.[7]

Guide 3: In Vivo Pharmacokinetic Study Design

Objective: To determine the key pharmacokinetic parameters of a pyridazinone candidate after oral and intravenous administration in a relevant animal model (e.g., rat).

Rationale: In vivo pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate and to calculate its oral bioavailability.[8][26]

Workflow Diagram:

G cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis D1 Administer drug via intravenous (IV) route to one group S1 Collect blood samples at predefined time points D1->S1 D2 Administer drug via oral (PO) route to another group D2->S1 S2 Process blood to obtain plasma S1->S2 S3 Store plasma samples at -80°C S2->S3 A1 Quantify drug concentration in plasma (LC-MS/MS) S3->A1 A2 Plot plasma concentration vs. time curves A1->A2 A3 Calculate pharmacokinetic parameters (e.g., AUC, Cmax, T1/2) A2->A3 A4 Determine oral bioavailability (F%) A3->A4

Caption: In Vivo Pharmacokinetic Study Workflow.

Step-by-Step Protocol:

  • Animal Model and Dosing:

    • Select an appropriate animal model (e.g., Sprague-Dawley rats).

    • Divide the animals into two groups: intravenous (IV) and oral (PO) administration.

    • For the IV group, administer a bolus dose of the drug solution.

    • For the PO group, administer the drug formulation via oral gavage.

  • Blood Sampling:

    • Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) from each animal.

    • Process the blood to separate plasma.

  • Sample Analysis:

    • Analyze the plasma samples to determine the drug concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Plot the mean plasma concentration versus time for both IV and PO groups.

    • Use pharmacokinetic software to calculate parameters such as:

      • Area Under the Curve (AUC)

      • Maximum Concentration (Cmax)

      • Time to Maximum Concentration (Tmax)

      • Half-life (t1/2)

      • Clearance (CL)

      • Volume of Distribution (Vd)

    • Calculate the absolute oral bioavailability (F%) using the formula: F(%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

Troubleshooting:

  • High inter-animal variability: Ensure consistent dosing technique and animal handling. Increase the number of animals per group.

  • No detectable drug in plasma after oral dosing: This could be due to very poor absorption or rapid metabolism. Consider a higher dose or a more advanced formulation. Analyze for major metabolites in the plasma.

  • Unexpectedly low bioavailability: This could be due to poor absorption, high first-pass metabolism, or both. Further studies, such as portal vein cannulation, can help differentiate between these factors.[8]

References

Validation & Comparative

A Comparative Analysis of 5,6-Dichloropyridazin-3(2H)-one and Other Dihalopyridazinones in Anticancer Assays: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazinone Scaffold in Oncology

The pyridazinone nucleus, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone for the development of a diverse array of bioactive molecules.[1] In the realm of oncology, pyridazinone derivatives have garnered significant attention due to their potent and varied anticancer activities.[1] These compounds have been shown to target a range of critical cellular processes implicated in cancer progression, including cell cycle regulation, apoptosis, and signal transduction. Several pyridazinone-based drugs are already in clinical use or undergoing clinical trials, underscoring the therapeutic potential of this chemical class.[1]

This guide provides an in-depth comparative analysis of 5,6-dichloropyridazin-3(2H)-one against other dihalopyridazinone isomers in various anticancer assays. We will delve into the structure-activity relationships (SAR) that govern their cytotoxic effects, present available experimental data, and elucidate their potential mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to advance the field of cancer therapeutics.

The Emergence of Dihalopyridazinones as Anticancer Agents

Among the vast library of pyridazinone derivatives, dihalogenated analogs have emerged as a particularly promising subclass. The introduction of halogen atoms onto the pyridazinone ring can significantly modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, thereby influencing its pharmacokinetic profile and interaction with biological targets. This has led to the synthesis and evaluation of numerous dihalopyridazinone isomers, each with a unique substitution pattern and corresponding biological activity.

This guide will focus on a comparative evaluation of two key dichloropyridazinone scaffolds:

  • This compound: A pyridazinone with chlorine atoms at the 5 and 6 positions.

  • 4,5-Dichloropyridazin-3(2H)-one: A pyridazinone with chlorine atoms at the 4 and 5 positions.

By examining the available data on these and other dihalo-analogs, we aim to provide a clearer understanding of how the halogen substitution pattern impacts anticancer efficacy.

Comparative Analysis of In Vitro Anticancer Activity

The cytotoxic potential of dihalopyridazinones is typically evaluated using a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) value, which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population, is a key metric for assessing potency.

Table 1: Comparative in vitro cytotoxicity (IC50, µM) of Dihalopyridazinone Derivatives against Various Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
This compound (as DCPYR) MAC 13 (Murine Colon Carcinoma)35 ± 3[2]
MAC 16 (Murine Colon Carcinoma)5 ± 0.4[2]
Arylated Pyridazone MAC 13 (Murine Colon Carcinoma)17 ± 2[2]
MAC 16 (Murine Colon Carcinoma)35 ± 3[2]
4-Chloro-5-(aliphatic/cyclic amino)pyridazin-3(2H)-one Derivatives (General Class) HEP3BPN 11 (Liver Cancer)Not specified[1]
MDA 453 (Breast Cancer)Not specified[1]
HL 60 (Leukemia)Not specified[1]

Analysis of In Vitro Data:

The available data, although limited, suggests that the positioning of the chlorine atoms on the pyridazinone ring plays a critical role in determining the anticancer activity. The unsubstituted this compound (DCPYR) demonstrated significant in vitro activity against murine colon carcinoma cell lines, with a particularly noteworthy IC50 value of 5 ± 0.4 µM against the MAC16 cell line.[2] Interestingly, this was more potent than an arylated pyridazone derivative tested in the same study.[2]

Research on 4-chloro-5-substituted pyridazinone derivatives indicates that modifications at these positions can also lead to potent anticancer agents. While specific IC50 values for the parent 4,5-dichloropyridazin-3(2H)-one are not provided in the reviewed literature, the activity of its derivatives against liver, breast, and leukemia cell lines highlights the potential of this isomeric scaffold.[1]

In Vivo Antitumor Efficacy

In vivo studies using animal models are crucial for validating the therapeutic potential of anticancer compounds. One study reported the in vivo activity of this compound (DCPYR) in a murine colon cancer model.

Table 2: In vivo antitumor activity of this compound (DCPYR)

CompoundDoseTumor Growth Inhibition (%)Animal ModelReference
DCPYR 50 mg/kg53MAC 16 Murine Colon Cancer[2]
5-Fluorouracil (5-FU) Not specified27MAC 16 Murine Colon Cancer[2]

Analysis of In Vivo Data:

The in vivo results for DCPYR are promising, showing a 53% inhibition of tumor growth in the MAC 16 murine colon cancer model at a dose of 50 mg/kg.[2] This was significantly more effective than the standard chemotherapeutic agent 5-Fluorouracil in the same study.[2] This finding suggests that this compound has the potential for translation into more advanced preclinical and potentially clinical studies.

Structure-Activity Relationship (SAR) Insights

The structure-activity relationship of dihalopyridazinones is a critical area of investigation for the rational design of more potent and selective anticancer agents. Based on the available data, several key SAR insights can be inferred:

  • Position of Halogen Atoms: The differential activity observed between the 5,6-dichloro and derivatives of 4,5-disubstituted pyridazinones suggests that the location of the chlorine atoms is a key determinant of biological activity. This is likely due to the influence of the halogen position on the molecule's overall shape, electronic properties, and ability to interact with specific biological targets.

  • Substitution at other positions: The comparison between the unsubstituted this compound (DCPYR) and its arylated counterpart indicates that substitutions at other positions on the pyridazinone ring can significantly impact anticancer potency.[2] In the case of the MAC16 cell line, the unsubstituted version was more active.[2] Conversely, for 4,5-disubstituted pyridazinones, the addition of amino groups at the 5-position appears to be a viable strategy for enhancing anticancer activity.[1]

SAR_Dihalopyridazinones cluster_56 5,6-Dihalo Scaffold cluster_45 4,5-Dihalo Scaffold DCPYR This compound (DCPYR) Potent_Activity Potent Activity DCPYR->Potent_Activity Unsubstituted Arylated_56 Arylated 5,6-Dihalo Derivative Reduced_Activity Reduced Activity (Cell-line dependent) Arylated_56->Reduced_Activity Arylated Dichloro_45 4,5-Dichloropyridazin-3(2H)-one Potential_Activity Potential Activity Dichloro_45->Potential_Activity Parent Scaffold Amino_45 4-Chloro-5-amino Derivative Enhanced_Activity Enhanced Activity Amino_45->Enhanced_Activity Amino Substitution

Caption: Structure-Activity Relationship of Dihalopyridazinones.

Mechanism of Action: Unraveling the Cellular Pathways

The precise mechanism of action for this compound is not yet fully elucidated. However, studies on the broader class of pyridazinone derivatives suggest several potential pathways through which these compounds may exert their anticancer effects. These include the induction of apoptosis (programmed cell death), inhibition of key enzymes involved in cancer cell proliferation and survival such as PARP (Poly (ADP-ribose) polymerase), and modulation of critical signaling pathways.[3]

A plausible mechanism for many anticancer agents, including potentially the dihalopyridazinones, is the induction of apoptosis. This is a tightly regulated process that plays a crucial role in eliminating damaged or unwanted cells. Apoptosis can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. Both pathways converge on the activation of a cascade of proteases called caspases, which are responsible for the execution of the apoptotic program.

Apoptosis_Pathway cluster_stimuli Apoptotic Stimuli cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Dihalopyridazinones Dihalopyridazinones Mitochondrion Mitochondrion Dihalopyridazinones->Mitochondrion Potential Target Death_Receptors Death Receptors (e.g., Fas, TNFR1) Dihalopyridazinones->Death_Receptors Potential Target Other_Stimuli Other Cellular Stress Other_Stimuli->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_9 Caspase-9 Activation Apoptosome->Caspase_9 Caspase_3 Caspase-3 Activation (Executioner Caspase) Caspase_9->Caspase_3 DISC DISC Formation Death_Receptors->DISC Caspase_8 Caspase-8 Activation DISC->Caspase_8 Caspase_8->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: General Apoptotic Signaling Pathway.

Further research is necessary to pinpoint the specific molecular targets of this compound and to determine whether it preferentially activates the intrinsic or extrinsic apoptotic pathway, or perhaps employs a different mechanism altogether.

Experimental Protocols

To ensure the reproducibility and validity of anticancer assays, it is essential to follow standardized and well-documented protocols. Below is a detailed methodology for the MTT assay, a widely used colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This protocol is adapted from standard procedures and is suitable for assessing the cytotoxicity of dihalopyridazinone compounds against adherent cancer cell lines.[2]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • 96-well flat-bottom sterile microplates

  • Dihalopyridazinone compounds (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the dihalopyridazinone compounds in complete culture medium.

    • After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a negative control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Incubation:

    • Following the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently agitate the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve.

Caption: Experimental workflow for the MTT assay.

Conclusion and Future Directions

The available evidence strongly suggests that dihalopyridazinones, including this compound, represent a promising class of anticancer agents. The position of the halogen atoms on the pyridazinone ring appears to be a critical determinant of their cytotoxic activity, highlighting the importance of continued structure-activity relationship studies. The significant in vivo antitumor activity of this compound warrants further investigation into its therapeutic potential.

Future research in this area should focus on several key objectives:

  • Direct Comparative Studies: There is a pressing need for comprehensive studies that directly compare the anticancer activity of various dihalopyridazinone isomers, including 5,6-dichloro-, 4,5-dichloro-, and other analogs, across a broad panel of human cancer cell lines under standardized conditions. This will provide a more definitive understanding of their relative potencies and selectivity.

  • Elucidation of Mechanism of Action: In-depth mechanistic studies are required to identify the specific molecular targets of this compound and other potent dihalopyridazinones. This could involve techniques such as target-based screening, proteomics, and transcriptomics to unravel the cellular pathways modulated by these compounds.

  • Pharmacokinetic and Toxicological Profiling: A thorough evaluation of the pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and toxicological profiles of lead dihalopyridazinone compounds is essential for their advancement as clinical candidates.

  • Development of Novel Analogs: The SAR insights gained from current and future studies should be leveraged to design and synthesize novel dihalopyridazinone derivatives with improved potency, selectivity, and drug-like properties.

By addressing these research priorities, the scientific community can unlock the full therapeutic potential of dihalopyridazinones and contribute to the development of new and effective treatments for cancer.

References

Unraveling the Antifungal Action of 5,6-Dichloropyridazin-3(2H)-one: A Comparative Mechanistic Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the persistent search for novel antifungal agents to combat the growing threat of resistant fungal pathogens, the pyridazinone scaffold has emerged as a promising area of chemical exploration. This guide provides an in-depth analysis of the antifungal mechanism of a representative compound, 5,6-Dichloropyridazin-3(2H)-one. We will explore its likely molecular target, compare its efficacy and mode of action with established antifungal drugs, and provide detailed experimental protocols for researchers to validate these findings in their own laboratories.

A Proposed Mechanism of Action: Targeting the Fungal Cell Wall

While the precise molecular target of this compound has not been definitively elucidated in publicly available literature, extensive research on analogous pyridazinone-containing compounds suggests a compelling hypothesis: the inhibition of β-(1,3)-D-glucan synthase. This enzyme is critical for the synthesis of β-(1,3)-D-glucan, an essential structural polymer of the fungal cell wall that is absent in mammalian cells, making it an attractive target for selective antifungal therapy.

The proposed mechanism posits that this compound non-competitively inhibits the β-(1,3)-D-glucan synthase enzyme complex. This disruption of cell wall synthesis would lead to a weakened cell wall, osmotic instability, and ultimately, fungal cell death.[1] This mode of action is shared by the echinocandin class of antifungals, such as caspofungin.[2]

To validate this hypothesis and differentiate the action of this compound from other antifungal classes, a series of experiments can be performed. The following sections will detail these protocols and compare the expected outcomes with those of well-characterized antifungal agents.

Comparative Antifungal Performance: An In Vitro Perspective

The in vitro efficacy of an antifungal compound is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.[3] The following table summarizes typical MIC ranges for our compound of interest (hypothetical data for illustrative purposes) and standard antifungal agents against two key fungal pathogens, Candida albicans and Aspergillus fumigatus.

Antifungal AgentTargetCandida albicans MIC Range (µg/mL)Aspergillus fumigatus MIC/MEC Range (µg/mL)
This compound β-(1,3)-D-Glucan Synthase (Proposed)0.125 - 20.25 - 4
Caspofungin β-(1,3)-D-Glucan Synthase[2]0.015 - 1.0[4][5]0.016 - 0.5 (MEC)[6][7]
Fluconazole Lanosterol 14-α-demethylase[8][9]0.25 - 8[10]>64 (Intrinsic Resistance)[11][12]
Amphotericin B Ergosterol (Direct Membrane Binding)[13][14]0.06 - 1.0[4]0.12 - 2[15]

Note: MIC values can vary between studies and specific strains. MEC (Minimum Effective Concentration) is often used for echinocandins against molds and represents the lowest concentration causing abnormal hyphal growth.

Elucidating the Mechanism: A Step-by-Step Experimental Workflow

This section provides detailed protocols for key experiments designed to investigate the antifungal mechanism of this compound.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is the gold standard for determining the MIC of antifungal agents.[3][16]

Protocol: Broth Microdilution MIC Assay

  • Inoculum Preparation: Culture the fungal isolate on an appropriate agar medium. Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 medium to achieve a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Drug Dilution: In a 96-well microtiter plate, perform serial twofold dilutions of this compound and comparator drugs in RPMI-1640 medium.

  • Inoculation and Incubation: Inoculate each well with the prepared fungal suspension. Include a drug-free well as a positive growth control and an uninoculated well as a negative control. Incubate the plate at 35°C for 24-48 hours.

  • MIC Reading: The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% for azoles and complete inhibition for polyenes and echinocandins) compared to the drug-free control. This can be determined visually or by reading the optical density with a microplate reader.[17]

Logical Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Fungal Inoculum (0.5-2.5 x 10^3 CFU/mL) Inoculate Inoculate Wells with Fungal Suspension Inoculum->Inoculate Dilution Serially Dilute Antifungal in 96-well Plate Dilution->Inoculate Incubate Incubate at 35°C for 24-48 hours Inoculate->Incubate Determine_MIC Determine MIC (Lowest Inhibitory Concentration) Incubate->Determine_MIC Glucan_Synthase_Pathway UDP_Glucose UDP-Glucose Glucan_Synthase β-(1,3)-D-Glucan Synthase (Enzyme Complex) UDP_Glucose->Glucan_Synthase Substrate Beta_Glucan β-(1,3)-D-Glucan Glucan_Synthase->Beta_Glucan Synthesis Cell_Wall Fungal Cell Wall Integrity Beta_Glucan->Cell_Wall Inhibitor This compound (Proposed Inhibitor) Inhibitor->Glucan_Synthase Inhibition

References

A Comparative Guide to the In Vivo Efficacy of 5,6-Dichloropyridazin-3(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the in vivo efficacy of 5,6-Dichloropyridazin-3(2H)-one and its derivatives. Moving beyond a simple recitation of facts, this document delves into the causal relationships behind experimental choices, offers self-validating protocols, and is grounded in authoritative scientific literature. Our focus is to equip you with the necessary insights to evaluate and potentially advance this promising class of compounds in your own research endeavors.

Introduction: The Therapeutic Potential of the Pyridazinone Scaffold

The pyridazinone core is a privileged scaffold in medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological activities.[1] Among these, the chlorinated pyridazinone series, particularly derivatives of this compound, have garnered significant interest for their potent anticancer and anti-inflammatory properties. This guide will focus on the in vivo validation of these activities, comparing key derivatives against established therapeutic agents and elucidating the experimental frameworks used for their evaluation.

In Vivo Anticancer Efficacy: A Head-to-Head Comparison

A significant body of research points to the potential of chlorinated pyridazinones as effective anticancer agents. A key derivative, this compound, has shown remarkable in vivo activity, warranting a direct comparison with the standard-of-care chemotherapeutic, 5-Fluorouracil (5-FU).

Comparative Efficacy Data

The following table summarizes the in vivo anticancer efficacy of a representative this compound derivative against a murine colon adenocarcinoma model.

CompoundAnimal ModelCell LineDoseTumor Growth Inhibition (%)ComparatorComparator TGI (%)Reference
This compound (DCPYR)MiceMAC 16 (Murine Colon Adenocarcinoma)50 mg/kg535-Fluorouracil (5-FU)27[2]

TGI: Tumor Growth Inhibition

As the data indicates, this compound (DCPYR) demonstrated significantly higher tumor growth inhibition compared to 5-FU in the MAC 16 murine colon cancer model.[2] This superior efficacy at the tested dosage highlights the potential of this compound as a lead for novel anticancer therapies.

Experimental Protocol: Murine Colon Adenocarcinoma (MAC 16) Model

The in vivo anticancer efficacy of this compound was evaluated using a well-established syngeneic mouse tumor model. The choice of this model is critical as it allows for the study of tumor growth in the context of a competent immune system.

Objective: To assess the in vivo antitumor activity of a test compound against the MAC 16 colon adenocarcinoma cell line transplanted in mice.

Methodology:

  • Cell Culture: MAC 16 murine colon adenocarcinoma cells are cultured in appropriate media until they reach approximately 80% confluency.

  • Animal Model: Female NMRI mice are used for this model.[3]

  • Tumor Implantation: Cultured MAC 16 cells are harvested, washed, and resuspended in a suitable medium. A specific number of cells (e.g., 1 x 10^6 cells) are then implanted subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor growth is monitored regularly by measuring the tumor volume with calipers.

  • Treatment Administration: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The test compound (e.g., this compound) is administered, typically intraperitoneally, at a predetermined dose and schedule. A control group receives the vehicle, and a comparator group receives a standard chemotherapeutic agent (e.g., 5-FU).

  • Efficacy Evaluation: Tumor volumes are measured throughout the treatment period. The primary endpoint is the percentage of tumor growth inhibition, calculated by comparing the mean tumor volume of the treated group to that of the control group.

  • Toxicity Assessment: Animal body weight and general health are monitored as indicators of treatment-related toxicity.

Proposed Mechanism of Action: A Dual Threat to Cancer Cells

The potent anticancer activity of this compound is hypothesized to stem from a dual mechanism of action, positioning it as both an anti-metabolite and an alkylating agent.[2]

The pyridazinone ring can act as a pyrimidine analogue, potentially interfering with nucleic acid metabolism, a hallmark of anti-metabolite drugs. More significantly, the reactive chlorine atoms on the pyridazinone ring render the molecule susceptible to nucleophilic attack, allowing it to act as an alkylating agent.[2] Alkylating agents exert their cytotoxic effects by covalently attaching alkyl groups to DNA, leading to DNA damage, cell cycle arrest, and apoptosis.[4]

G cluster_cell Cancer Cell DCPYR This compound (DCPYR) DNA DNA DCPYR->DNA Covalent Bonding to Guanine DNA_damage DNA Alkylation & Strand Breaks DNA->DNA_damage Formation of Adducts CellCycleArrest Cell Cycle Arrest DNA_damage->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Proposed mechanism of anticancer action.

In Vivo Anti-inflammatory Efficacy: Targeting COX-2 for Safer Pain Relief

Several pyridazinone derivatives have been synthesized and evaluated as selective cyclooxygenase-2 (COX-2) inhibitors, offering a promising alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) which are often associated with gastrointestinal side effects due to their non-selective inhibition of both COX-1 and COX-2.[5]

Comparative Efficacy and Safety Data

The following table summarizes the in vivo anti-inflammatory efficacy and ulcerogenic potential of representative pyridazinone derivatives compared to the NSAID indomethacin and the selective COX-2 inhibitor celecoxib.

CompoundAnimal ModelEdema Inhibition (%)ComparatorComparator Edema Inhibition (%)Ulcer IndexComparator Ulcer IndexReference
Compound 5aRatHigh (Comparable to comparators)Indomethacin, CelecoxibHighLowHigh (Indomethacin)[6]
Compound 5fRatHigh (Comparable to comparators)Indomethacin, CelecoxibHighLowHigh (Indomethacin)[6]
Compound 6bRatHigh (Comparable to comparators)Indomethacin, CelecoxibHighNot detectedHigh (Indomethacin)[1]

These studies demonstrate that pyridazinone derivatives can exhibit potent in vivo anti-inflammatory activity, comparable to established drugs like indomethacin and celecoxib, while possessing a significantly improved gastric safety profile.[1][6]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used and reproducible acute inflammatory model for the evaluation of anti-inflammatory drugs.

Objective: To assess the in vivo anti-inflammatory activity of a test compound by measuring its ability to reduce carrageenan-induced paw edema in rats.

Methodology:

  • Animal Model: Male Wistar rats are typically used for this assay.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for a sufficient period before the experiment.

  • Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • Treatment Administration: The test compound, vehicle (control), or a reference drug (e.g., indomethacin) is administered orally or intraperitoneally.

  • Induction of Inflammation: After a specific time (e.g., 60 minutes) to allow for drug absorption, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce localized inflammation and edema.

  • Paw Volume Measurement: The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Efficacy Calculation: The percentage of edema inhibition is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.

  • Ulcerogenicity Assessment: At the end of the experiment, animals are euthanized, and their stomachs are examined for any signs of ulceration to assess the gastrointestinal side effects of the tested compounds.

Mechanism of Action: Selective Inhibition of the COX-2 Pathway

The anti-inflammatory effects of these pyridazinone derivatives are primarily attributed to their selective inhibition of the COX-2 enzyme. COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation. By selectively inhibiting COX-2 over the constitutively expressed COX-1 enzyme (which plays a role in gastric protection), these compounds can reduce inflammation with a lower risk of gastrointestinal side effects.[5]

G cluster_cell Inflamed Cell InflammatoryStimuli Inflammatory Stimuli (e.g., Carrageenan) ArachidonicAcid Arachidonic Acid InflammatoryStimuli->ArachidonicAcid Activates Phospholipase A2 COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Pyridazinone Pyridazinone Derivative Pyridazinone->COX2 Inhibition

Mechanism of anti-inflammatory action via COX-2 inhibition.

Conclusion and Future Directions

The in vivo studies presented in this guide strongly support the therapeutic potential of this compound and its derivatives as both anticancer and anti-inflammatory agents. The superior efficacy of the chlorinated pyridazinone in a preclinical cancer model compared to a standard chemotherapeutic, coupled with the favorable safety profile of pyridazinone-based COX-2 inhibitors, underscores the value of this chemical scaffold in drug discovery.

Future research should focus on expanding the library of this compound derivatives and conducting further in vivo comparative studies to identify candidates with optimized efficacy and safety profiles. A deeper investigation into the molecular mechanisms of action, particularly the specifics of DNA alkylation by chlorinated pyridazinones, will be crucial for rational drug design and the identification of predictive biomarkers for patient stratification. The detailed experimental protocols provided herein offer a robust framework for such future investigations, ensuring the generation of reliable and comparable data.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 5,6-Dichloropyridazin-3(2H)-one Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The 5,6-dichloropyridazin-3(2H)-one scaffold represents a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1][2] This "privileged structure" has been extensively explored as a template for developing a wide array of therapeutic agents, demonstrating significant potential in oncology, as well as in treating inflammatory, cardiovascular, and infectious diseases.[1][3][4] The chemical reactivity of the two chlorine atoms at the C5 and C6 positions provides a facile entry point for synthetic diversification, allowing for a systematic investigation of the structure-activity relationship (SAR).

This guide offers an in-depth comparative analysis of SAR studies focused on this compound analogs. We will dissect how modifications at distinct positions on the pyridazinone ring influence biological efficacy, supported by experimental data and synthetic methodologies. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the key structural determinants for potency and selectivity in this important class of compounds.

The this compound Core: A Versatile Pharmacophore

The foundational molecule, this compound, is not merely a synthetic intermediate but possesses intrinsic biological activity. Studies have shown its potential as an anticancer agent, with one report indicating a 53% inhibition of tumor growth in vivo in a murine colon cancer model.[5] The true value of this scaffold, however, lies in its capacity for chemical elaboration. The two chlorine atoms are excellent leaving groups, enabling nucleophilic substitution reactions that introduce diverse chemical functionalities. This allows for the fine-tuning of the molecule's steric, electronic, and pharmacokinetic properties to optimize interactions with specific biological targets.

Dissecting the SAR: A Positional Analysis

The biological activity of pyridazinone derivatives is profoundly dictated by the nature and position of their substituents. The following sections compare how modifications at key positions of the this compound ring system impact therapeutic potential, particularly in the context of anticancer drug discovery.

Modifications at the C-5 and C-6 Positions: The Epicenter of Activity

The most fruitful area of SAR exploration for this scaffold involves the selective displacement of the chlorine atoms at the C-5 and C-6 positions. These positions are often critical for anchoring the molecule within the binding site of target proteins, such as protein kinases.

The strategic replacement of the C-6 chlorine with various amine-containing moieties has been a particularly successful strategy. This modification is often designed to target the hinge region of protein kinases, a critical interaction for inhibitory activity.[6] For instance, the synthesis of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles and their subsequent reaction with cyclic secondary amines (pyrrolidine, piperidine, morpholine) at the C-6 position yielded compounds with significant analgesic and anti-inflammatory activities, which are often linked to kinase inhibition (e.g., COX-2).[7][8]

A molecular hybridization approach combined the 4-chloropyridazinoxyphenyl scaffold with chalcones and thiazolidine-2,4-dione, aiming to create novel agents targeting Poly (ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair and a validated cancer target.[9] This highlights the utility of the C-6 chloro group as a handle for creating multi-target ligands.

Table 1: Comparative Activity of C-6 Substituted Pyridazinone Analogs

Compound Substitution at C-6 Target/Assay Activity (IC₅₀ or % Inhibition) Reference
DCPYR ChlorineMAC16 Murine Colon Cancer53% tumor growth inhibition in vivo[5]
Analog 7c Piperidinyl-pyrazolylAcetic-acid induced writhing (analgesia)High analgesic activity[8]
GNE-9815 Fused Pyrido ring systempan-RAF KinaseHigh potency and selectivity[10]
Hybrid 3c 4-aminophenoxy-chalconePARP-1 Inhibition / ApoptosisPotent anticancer activity[9]

The causality behind these observations is rooted in molecular interactions. An amine or a more complex heterocyclic system at C-6 can introduce crucial hydrogen bond donors and acceptors that form stable interactions with the amino acid residues in a protein's active site. The nature of the substituent also modulates the molecule's lipophilicity and solubility, impacting its ability to cross cell membranes and reach its intracellular target.

Modifications at the N-2 Position: Tuning Potency and Pharmacokinetics

Substitution at the N-2 position of the pyridazinone ring offers another avenue to modulate biological activity. While the C-5 and C-6 positions are often involved in direct target binding, the N-2 position frequently influences the molecule's overall conformation, solubility, and metabolic stability.

For example, in a series of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives developed as cardiotonic agents, modifications at the N-2 position were critical for activity.[1] Similarly, 2-substituted 4,5-dihalo-3(2H)-pyridazinone derivatives were found to have good analgesic activity without the ulcerogenic side effects common to NSAIDs, suggesting that the N-2 substituent can influence the selectivity profile and reduce off-target effects.[1]

SAR_N2_Position cluster_properties Influenced Properties Core Pyridazinone Core N2_Sub N-2 Substituent (R-group) Core->N2_Sub Substitution Potency Biological Potency N2_Sub->Potency Modulates Solubility Solubility N2_Sub->Solubility Affects PK Pharmacokinetics N2_Sub->PK Impacts

The choice of substituent at N-2 can range from simple alkyl or aryl groups to more complex heterocyclic systems. The key is to balance the introduction of favorable interactions with the maintenance of good drug-like properties.

Experimental Protocols: Ensuring Data Integrity

To ensure the trustworthiness and reproducibility of SAR data, standardized and validated experimental protocols are essential. The following section details a common methodology for assessing the primary anticancer activity of novel analogs.

Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a fundamental tool for the initial screening of potential anticancer compounds.

Objective: To determine the concentration at which a compound reduces the viability of a cancer cell line by 50% (IC₅₀).

Methodology:

  • Cell Seeding: Cancer cells (e.g., human breast cancer T-47D or MDA-MB-231) are seeded into 96-well microtiter plates at a density of 5,000-10,000 cells per well in a suitable culture medium.[6] The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: The test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted in culture medium to achieve a range of final concentrations. The medium from the cell plates is removed, and 100 µL of the medium containing the test compounds is added to each well. A control group receives medium with DMSO only.

  • Incubation: The plates are incubated for a further 48-72 hours under the same conditions.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well. The plates are then incubated for an additional 4 hours.[6] During this time, mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: The medium is carefully removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC₅₀ value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Synthetic Strategy: Accessing Chemical Diversity

The accessibility of diverse analogs is paramount for a thorough SAR study. The this compound scaffold lends itself to straightforward synthetic manipulations.

Synthesis_Workflow start Mucochloric Acid (Starting Material) hydrazine + Hydrazine Hydrate core 5,6-Dichloropyridazin- 3(2H)-one start->core Cyclocondensation nuc1 nuc1 core->nuc1 Selective Substitution at C-6 nuc2 nuc2 core->nuc2 Substitution at C-5 and/or C-6 analog1 analog1 nuc1->analog1 analog2 analog2 nuc2->analog2

A common synthetic route starts from mucochloric acid, which upon reaction with hydrazine, yields the this compound core.[5] Subsequent nucleophilic aromatic substitution reactions, often performed sequentially and under controlled conditions, allow for the selective introduction of various substituents at the C-6 and then C-5 positions, generating a library of analogs for biological evaluation.

Conclusion and Future Outlook

The this compound scaffold continues to be a highly productive template in the quest for novel therapeutics. SAR studies consistently demonstrate that the C-6 position is a critical determinant of activity, particularly for kinase inhibitors, where interactions with the hinge region are paramount. The C-5 position offers a secondary site for modification to enhance potency and selectivity, while the N-2 position provides a means to fine-tune pharmacokinetic properties.

Future research will likely focus on developing analogs with improved selectivity profiles to minimize off-target effects and associated toxicities. The use of computational modeling and structure-based drug design will be instrumental in rationally designing next-generation pyridazinone derivatives with enhanced efficacy against challenging targets, including drug-resistant cancer cell lines and emerging infectious diseases. The chemical tractability and proven biological relevance of this scaffold ensure its continued prominence in medicinal chemistry for years to come.

References

A Comparative Guide to the Cytotoxicity of Dichloropyridazinone Isomers for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyridazinone scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including cardiovascular, anti-inflammatory, and antimicrobial properties.[1][2] In recent years, this scaffold has garnered significant attention in oncology, with several pyridazinone-based derivatives being investigated as potent anticancer agents.[1][3] Dichlorinated pyridazinone isomers, in particular, serve as versatile intermediates and active pharmacophores. Their reactivity, conferred by the chlorine substituents, allows for extensive chemical modification, while the core structure often exhibits intrinsic cytotoxicity against various cancer cell lines.

This guide provides a comparative analysis of the cytotoxic profiles of key dichloropyridazinone isomers and their derivatives. We will delve into structure-activity relationships (SAR), explore underlying mechanisms of action, and present detailed experimental protocols for assessing cytotoxicity, offering researchers and drug development professionals a comprehensive resource for leveraging these compounds in the pursuit of novel cancer therapeutics.

The Isomers: A Structural Overview

The term "dichloropyridazinone" can refer to several constitutional isomers, distinguished by the positions of the two chlorine atoms on the pyridazinone ring. The most commonly studied isomers in the context of cytotoxicity are derivatives of 4,5-dichloro-3(2H)-pyridazinone and 3,6-dichloropyridazine. The strategic placement of these electron-withdrawing chlorine atoms significantly influences the molecule's chemical reactivity and biological activity.

G cluster_0 4,5-Dichloro-3(2H)-pyridazinone cluster_1 3,6-Dichloropyridazine cluster_2 3,4-Dichloro-3(2H)-pyridazinone a a b b c c

Figure 1: Key dichloropyridazinone and dichloropyridazine isomers.

Comparative Cytotoxicity Analysis

The cytotoxic potential of dichloropyridazinone derivatives has been evaluated against a multitude of human cancer cell lines. The data reveals that both the core isomeric structure and the nature of substituents play critical roles in determining potency and selectivity.

Structure-Activity Relationship (SAR) Insights

A pivotal study highlighted the remarkable cytotoxicity of the unsubstituted 4,5-dichloro-3(2H)-pyridazinone (DCPYR) .[4] When compared to its arylated analogues, DCPYR exhibited a seven-fold higher in vitro inhibition against the MAC16 murine colon cancer cell line.[4] This suggests that the unsubstituted N-H group and the reactive dichlorinated moiety are crucial for its potent antineoplastic action, which may function through a dual mechanism as both an anti-metabolite and an alkylating agent.[4]

Conversely, extensive research has focused on modifying the 4,5-dichloropyridazinone scaffold, particularly at the N-2 and C-5 positions, to enhance potency and selectivity.

  • Substitution at N-2: Attaching aryl groups to the nitrogen at position 2 is a common strategy. For instance, the derivative 4,5-dichloro-2-[4-chloro-3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone (Pyr-1) was identified as the most potent compound among a series of six pyridazinones, with CC50 values in the low micromolar to nanomolar range against a panel of 22 human cancer cell lines.[5]

  • Substitution at C-5: The chlorine at C-5 is often substituted with amino groups. The nature of this amino substituent is a key determinant of anticancer efficacy.[6][7] Studies on a series of 4-chloro-5-(cyclic/acyclic amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives showed that specific substitutions led to significant cytotoxicity against liver (HEP3BPN 11), breast (MDA 453), and leukemia (HL60) cancer cells.[7]

Quantitative Cytotoxicity Data

The following table summarizes the cytotoxic activity of selected dichloropyridazinone isomers and their derivatives against various human cancer cell lines.

Compound IDStructure/DescriptionCancer Cell LineAssayActivity (IC50/CC50 in µM)Reference
DCPYR 4,5-Dichloro-3(2H)-pyridazinoneMAC16 (murine colon)MTT5 ± 0.4[4]
Pyr-1 4,5-dichloro-2-[4-chloro-3-(trifluoromethyl)phenyl]-3(2H)-pyridazinoneMDA-MB-231 (breast)DNS0.28[5]
Pyr-1 HL-60 (leukemia)DNS0.05[5]
Pyr-1 A-549 (lung)DNS0.35[5]
Compound 4a 4-chloro-5-(pyrrolidin-1-yl)-2-p-tolyl-2H-pyridazin-3-oneHEP3BPN 11 (liver)MTT76.78% inhibition @ 100µM[7]
Compound 4e 4-chloro-5-(4-methylpiperazin-1-yl)-2-p-tolyl-2H-pyridazin-3-oneHEP3BPN 11 (liver)MTT79.04% inhibition @ 100µM[7]
Compound 11l 3-(Adamantan-1-yl)-6-(morpholin-4-yl)pyridazineT-47D (breast)MTT1.57 ± 0.05[8]
Compound 11m 3-(Adamantan-1-yl)-6-(morpholin-4-yl)pyridazineMDA-MB-231 (breast)MTT2.18 ± 0.07[8]

Mechanisms of Cytotoxicity

The anticancer effects of dichloropyridazinone derivatives are not merely due to non-specific toxicity but are often orchestrated through specific molecular pathways that culminate in cancer cell death.

Induction of Apoptosis and Protein Accumulation

The potent derivative Pyr-1 was shown to be a powerful inducer of apoptosis in acute promyelocytic leukemia (HL-60) cells.[5] Its mechanism involves stress-related events that lead to the accumulation of poly-ubiquitinated proteins.[5][9] This accumulation suggests a potential interference with the ubiquitin-proteasome system, a critical pathway for protein degradation and cellular homeostasis, which is a validated target in cancer therapy.

References

A Senior Application Scientist's Guide to Validating Target Engagement for Pyridazinone-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, confirming that a therapeutic molecule binds its intended target within the complex milieu of a living cell is a pivotal step. This process, known as target engagement, is the critical link between a compound's chemical structure and its biological effect. For promising scaffolds like pyridazinones—a versatile class of heterocyclic compounds known to inhibit a range of targets including kinases, phosphodiesterases (PDEs), and monoamine oxidases (MAOs)—rigorous validation of target engagement is non-negotiable.[1][2][3] This guide provides an in-depth comparison of state-of-the-art methodologies to quantitatively and qualitatively assess the interaction of pyridazinone-based inhibitors with their targets in a cellular context.

The Imperative of Cellular Target Engagement

While traditional biochemical assays using purified proteins are invaluable for initial screening, they do not fully recapitulate the intracellular environment.[4] Factors such as cellular permeability, transporter activity, off-target binding, and competition with endogenous ligands like ATP can profoundly influence a compound's efficacy.[4] Therefore, methods that confirm target binding in intact cells or tissues provide more physiologically relevant data, reducing the risk of late-stage failures in the drug development pipeline.[5][6]

This guide will dissect and compare several leading methodologies: the Cellular Thermal Shift Assay (CETSA), Bioluminescence Resonance Energy Transfer (BRET)-based assays, Photoaffinity Labeling, and indirect methods measuring downstream pathway modulation.

Conceptual Workflow for Target Engagement Validation

A robust validation strategy often employs a tiered approach, starting with methods that confirm direct binding and progressing to those that measure the functional consequences of that engagement.

TE_Workflow cluster_0 Direct Binding Confirmation (Cellular) cluster_1 Functional Confirmation CETSA Cellular Thermal Shift Assay (CETSA) Kinase_Assay In-Cellulo/ In-Vitro Kinase Assay CETSA->Kinase_Assay Confirms binding leads to activity change NanoBRET NanoBRET™ Assay NanoBRET->Kinase_Assay Correlates affinity with functional potency PAL Photoaffinity Labeling (PAL) Western_Blot Downstream Pathway Modulation (Western Blot) PAL->Western_Blot Identifies target, confirm pathway link Kinase_Assay->Western_Blot Links target inhibition to pathway output

Caption: A tiered workflow for validating target engagement.

Comparative Analysis of Key Methodologies

Choosing the right assay depends on the specific research question, the nature of the target, and the available resources. The following section compares the principles, advantages, and limitations of the most powerful techniques.

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a label-free biophysical method based on the principle of ligand-induced thermal stabilization.[7] When a pyridazinone inhibitor binds to its target protein, it typically increases the protein's stability, making it more resistant to heat-induced denaturation.[7][8] By heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining, a "melting curve" can be generated.[8] A shift in this curve to a higher temperature in the presence of the inhibitor confirms target engagement.[8]

Experimental Workflow (Western Blot Readout):

CETSA_Workflow A 1. Treat Cells (Inhibitor vs. Vehicle) B 2. Heat Challenge (Temperature Gradient) A->B C 3. Cell Lysis & Centrifugation B->C D 4. Isolate Soluble Fraction (Supernatant) C->D E 5. Quantify Protein (e.g., Western Blot) D->E F 6. Plot Melting Curve (Soluble Protein vs. Temp) E->F

Caption: The experimental workflow for a typical CETSA experiment.

Advantages:

  • Label-free: Does not require modification of the compound or the target protein, providing a physiologically relevant assessment.[7][9]

  • Versatile: Can be performed in cell lysates, intact cells, and even tissue samples.[5][8][10]

  • Confirms Intracellular Binding: Directly demonstrates that the inhibitor reaches and binds its target in a cellular environment.[5]

Limitations:

  • Not Universal: Not all binding events result in a measurable change in thermal stability, potentially leading to false negatives.[11]

  • Throughput: Traditional Western blot-based CETSA can be low-throughput.[9] However, higher-throughput versions using reporter enzymes (e.g., NaLTSA) or mass spectrometry (MS-CETSA/TPP) are available.[7][10]

  • Requires Specific Antibodies: A reliable antibody for the target protein is necessary for Western blot detection.[9]

NanoBRET™ Target Engagement Assay

Principle: The NanoBRET™ assay is a proximity-based method that measures compound binding in living cells using Bioluminescence Resonance Energy Transfer (BRET).[12] The assay requires two components: the target protein fused to a bright NanoLuc® luciferase and a cell-permeable fluorescent tracer that reversibly binds the target.[12][13] When the tracer is bound to the NanoLuc®-fused target, energy transfer occurs, producing a BRET signal. A test compound, like a pyridazinone inhibitor, competes with the tracer for the binding site.[4] Displacement of the tracer by the inhibitor leads to a decrease in the BRET signal, which can be used to quantify compound affinity (IC50) and residence time in real-time.[4][13][14]

Advantages:

  • Quantitative & Real-Time: Provides robust, quantitative data on compound affinity and binding kinetics in live cells.[13][14][15]

  • High-Throughput: The plate-based, mix-and-read format is highly amenable to screening large compound libraries.[4]

  • Measures Permeability: By comparing affinity in intact cells versus lysed cells, it can provide an indication of cell permeability.[12]

Limitations:

  • Requires Genetic Modification: The target protein must be genetically fused to the NanoLuc® enzyme, which could potentially alter its function or localization.[9]

  • Tracer-Dependent: Requires the development or availability of a suitable fluorescent tracer for the target of interest.[12] This can sometimes lead to false negatives if the inhibitor and tracer do not bind competitively.[15]

Photoaffinity Labeling (PAL)

Principle: PAL is a powerful chemical biology technique used to identify the direct binding partners of a small molecule.[16][17] This method involves synthesizing a version of the pyridazinone inhibitor that incorporates a photoreactive group (e.g., a diazirine or benzophenone) and a reporter tag (e.g., biotin).[17][18] The modified inhibitor (probe) is incubated with cells or cell lysates. Upon exposure to UV light, the photoreactive group forms a highly reactive species that covalently crosslinks the probe to its binding partners.[16] The tagged proteins can then be enriched (e.g., using streptavidin beads for a biotin tag) and identified by mass spectrometry.

Advantages:

  • Unbiased Target Identification: Can identify both the intended target and potential off-targets without prior knowledge.[19]

  • Covalent Capture: Provides definitive evidence of a direct physical interaction.[16]

  • Maps Binding Sites: Can be used to identify the specific amino acid residues involved in the binding interaction.[16]

Limitations:

  • Requires Chemical Synthesis: A bespoke photoaffinity probe must be designed and synthesized, which can be a complex and time-consuming process.[17]

  • Potential for Artifacts: Non-specific cross-linking to abundant proteins is a common issue that must be carefully controlled for, often through competition experiments with the unmodified parent compound.[18][20]

  • Probe May Alter Binding: The addition of the photoreactive group and tag could alter the compound's binding affinity or selectivity.[18]

Downstream Pathway Analysis (Western Blot)

Principle: This is an indirect but highly valuable method for confirming functional target engagement. Many pyridazinone inhibitors target kinases, which act as key nodes in signaling pathways.[3][21] By inhibiting the kinase, the phosphorylation of its downstream substrates should decrease. This change can be measured using phospho-specific antibodies in a Western blot.[22] Observing the expected decrease in downstream protein phosphorylation upon treating cells with the inhibitor provides strong evidence of on-target activity.[23]

Example Signaling Pathway:

Pathway Inhibitor Pyridazinone Inhibitor Target Target Kinase (e.g., p38 MAPK) Inhibitor->Target Inhibits Substrate Downstream Substrate (e.g., MK2) Target->Substrate Phosphorylates pSubstrate Phosphorylated Substrate (p-MK2) Substrate->pSubstrate Response Cellular Response pSubstrate->Response

Caption: Inhibition of a target kinase blocks downstream signaling.

Advantages:

  • Functional Readout: Directly links target binding to a functional cellular outcome.[24]

  • Widely Accessible: Western blotting is a standard and widely available technique in most molecular biology labs.

  • No Modifications Needed: Uses the native protein and unmodified inhibitor.

Limitations:

  • Indirect Evidence: Does not directly prove the inhibitor is binding to the intended target; the effect could be due to inhibition of an upstream kinase in the same pathway.

  • Requires Pathway Knowledge: A well-characterized signaling pathway with available phospho-specific antibodies is required.[22]

Summary Comparison of Methodologies

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET™ AssayPhotoaffinity Labeling (PAL)Downstream Analysis (Western Blot)
Principle Ligand-induced thermal stabilization[8][9]Bioluminescence Resonance Energy Transfer (BRET)[9]UV-induced covalent cross-linking[16]Measures modulation of pathway biomarkers[22][23]
Readout Change in melting temp (ΔTm)[9]IC50, Residence Time[9][14]Mass Spec identification of labeled proteinsChange in protein phosphorylation/expression[25]
Physiological Context High (Label-free, in-cell)[9]High (Live cells, real-time)[4]Moderate (Requires modified compound)High (Measures functional outcome)
Key Advantage No modifications to compound or target needed[7][9]High-throughput and quantitative affinity data[4][15]Unbiased identification of on- and off-targets[19]Confirms functional consequence of binding[24]
Key Limitation Not all binding events cause a thermal shift[11]Requires target protein modification (tagging)[9]Requires complex chemical probe synthesis[17]Indirect evidence of target binding

Detailed Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

This protocol describes a standard CETSA experiment using Western blot for readout to validate the engagement of a pyridazinone inhibitor with its target kinase.

Materials:

  • Cell line expressing the target kinase

  • Pyridazinone inhibitor and DMSO (vehicle control)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)

  • Primary antibody against the target protein

  • HRP-conjugated secondary antibody

  • ECL detection reagent[24]

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with the desired concentration of the pyridazinone inhibitor or DMSO vehicle for 1-2 hours in culture medium.[24]

  • Harvesting: Detach and collect cells, wash with PBS, and resuspend in a small volume of PBS containing protease inhibitors.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes. Include an unheated control.

  • Lysis: Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to ensure complete lysis.

  • Clarification: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[5]

  • Sample Preparation: Carefully collect the supernatant (soluble fraction) and determine the protein concentration using a BCA assay. Normalize all samples to the same protein concentration.

  • Western Blotting: Separate the normalized protein lysates via SDS-PAGE and transfer to a PVDF membrane.

  • Immunodetection: Block the membrane and probe with the primary antibody specific for the target protein, followed by the HRP-conjugated secondary antibody.[24]

  • Data Analysis: Detect the signal using an ECL reagent.[24] Quantify the band intensities and plot the percentage of soluble protein relative to the unheated control against the temperature for both the inhibitor-treated and vehicle-treated samples to generate the melting curves.

Protocol 2: In Vitro Kinase Activity Assay

This protocol describes a general method to assess how target engagement by a pyridazinone inhibitor translates into functional inhibition of kinase activity, using a luminescence-based ATP detection assay (e.g., ADP-Glo™).[26]

Materials:

  • Purified, active recombinant target kinase

  • Kinase-specific substrate (peptide or protein)

  • Pyridazinone inhibitor and DMSO

  • Kinase assay buffer (containing MgCl2, DTT)[27]

  • ATP at a concentration near the Km for the kinase[28]

  • ADP-Glo™ Kinase Assay kit (or similar)[29]

  • White, opaque 384-well assay plates

Procedure:

  • Inhibitor Dilution: Prepare a serial dilution of the pyridazinone inhibitor in kinase buffer.[28]

  • Kinase Reaction Setup: In a 384-well plate, add the kinase and the inhibitor dilutions (or DMSO vehicle). Allow them to pre-incubate for 15-30 minutes at room temperature to permit binding.[28][29]

  • Initiate Reaction: Start the kinase reaction by adding a mixture of the substrate and ATP.[28]

  • Incubation: Incubate the plate at room temperature for a set time (e.g., 60 minutes). This time should be optimized to ensure the reaction is in the linear range (typically <10% ATP consumption).[29]

  • Stop Reaction & Detect ADP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Generate Luminescent Signal: Add the Kinase Detection Reagent to convert the ADP generated by the kinase into ATP, which then drives a luciferase reaction, producing light.

  • Read Plate: Incubate as recommended by the manufacturer, then measure luminescence using a plate reader.

  • Data Analysis: Convert the luminescence signal to percent inhibition relative to the DMSO control. Plot percent inhibition against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

References

Assessing the Selectivity Profile of 5,6-Dichloropyridazin-3(2H)-one: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology, the pursuit of novel therapeutic agents with high efficacy and minimal off-target effects is paramount. Pyridazinone derivatives have emerged as a promising class of heterocyclic compounds, with several analogues demonstrating significant anticancer activity. This guide provides a comprehensive framework for assessing the in vitro selectivity profile of a specific pyridazinone derivative, 5,6-Dichloropyridazin-3(2H)-one, against a diverse panel of human cancer cell lines.

This document is intended for researchers, scientists, and drug development professionals. It offers not just a series of protocols, but a strategic and logical approach to compound evaluation, rooted in established scientific principles. We will delve into the causality behind experimental choices, ensuring a self-validating system for data generation and interpretation.

Introduction to this compound and the Rationale for Selectivity Profiling

This compound is a small molecule belonging to the pyridazinone family. While the specific biological activities of this particular dichlorinated derivative are not extensively documented in publicly available literature, the pyridazinone scaffold is a well-established pharmacophore in numerous bioactive compounds, including those with anticancer properties.[1][2] Marketed drugs containing the pyridazinone core, such as Olaparib, have demonstrated clinical success, primarily through the inhibition of specific cellular pathways like PARP. Other pyridazinone derivatives have been reported to induce apoptosis, generate reactive oxygen species (ROS), and inhibit signaling pathways crucial for cancer cell survival and proliferation, such as the VEGFR-2 pathway.[3]

A critical step in the preclinical development of any potential anticancer agent is the determination of its selectivity profile. A compound that exhibits potent cytotoxicity against a broad range of cancer cell lines may also be toxic to healthy tissues, leading to a narrow therapeutic window. Conversely, a compound that shows selective cytotoxicity towards specific cancer types could indicate a targeted mechanism of action, paving the way for personalized medicine approaches.

This guide will outline a tiered experimental approach, beginning with a primary screen to determine the half-maximal inhibitory concentration (IC50) across a panel of cell lines, followed by secondary mechanistic assays to elucidate the potential mode of action in sensitive cell lines.

Experimental Design: A Multi-faceted Approach to Selectivity Assessment

The following experimental workflow is designed to provide a comprehensive overview of the cytotoxic and mechanistic properties of this compound.

G cluster_0 Phase 1: Primary Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation (in sensitive cell lines) A Compound Preparation (this compound) C Cell Seeding & Treatment A->C B Cell Line Panel Selection (Diverse Cancer & Normal Lines) B->C D SRB (Sulphorhodamine B) Assay C->D 72h incubation E IC50 Determination & Data Analysis D->E F Apoptosis Assay (Annexin V-FITC/PI Staining) E->F Identify sensitive lines G ROS Detection (DCFH-DA Assay) E->G Identify sensitive lines H Pathway Analysis (Western Blot) E->H Identify sensitive lines

Caption: Experimental workflow for assessing the selectivity and mechanism of action of this compound.

Cell Line Panel Selection

The choice of cell lines is critical for a meaningful selectivity assessment. The selected panel should be diverse, representing various cancer histotypes, and should also include a non-malignant cell line to gauge general cytotoxicity. For this hypothetical study, we have selected the following cell lines:

Cell LineCancer TypeKey Characteristics
MCF-7 Breast AdenocarcinomaEstrogen receptor-positive
MDA-MB-231 Breast AdenocarcinomaTriple-negative, highly invasive
A549 Non-Small Cell Lung CarcinomaAdenocarcinomic alveolar basal epithelial cells
HCT116 Colon CarcinomaEpithelial, colorectal carcinoma
K-562 Chronic Myelogenous LeukemiaLymphoblast, Philadelphia chromosome-positive
HEK293 Normal Human Embryonic KidneyNon-cancerous, used as a control for general cytotoxicity

This panel provides a good representation of common solid tumors and a hematological malignancy, as well as a widely used non-cancerous cell line.

Primary Cytotoxicity Screening: The Sulforhodamine B (SRB) Assay

The SRB assay is a robust and reproducible method for determining cell density based on the measurement of cellular protein content. It is the method of choice for large-scale screening, including the NCI-60 screen, due to its simplicity and the stability of the end-product.

  • Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-treated (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.

  • Removal of Unbound Dye: Wash the plates five times with 1% (v/v) acetic acid and allow them to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curves to determine the IC50 value for each cell line.

Data Presentation and Comparative Analysis

The IC50 values obtained from the primary screen are tabulated to provide a clear overview of the compound's selectivity profile. For comparative purposes, the IC50 values of two standard-of-care chemotherapeutic agents, Doxorubicin and Cisplatin, are included.

Table 1: Hypothetical IC50 Values (µM) of this compound and Comparator Drugs

Cell LineThis compoundDoxorubicin[4][5]Cisplatin[4][5][6]
MCF-7 5.20.1 - 1.05.0 - 20.0
MDA-MB-231 2.50.05 - 0.52.0 - 15.0
A549 25.80.1 - 1.53.0 - 25.0
HCT116 3.10.05 - 0.81.0 - 10.0
K-562 35.50.01 - 0.20.5 - 5.0
HEK293 >1000.5 - 5.010.0 - 50.0

Analysis of Hypothetical Data:

The hypothetical data in Table 1 suggests that this compound exhibits a degree of selectivity. It shows moderate potency against the triple-negative breast cancer cell line (MDA-MB-231) and the colon cancer cell line (HCT116), with IC50 values in the low micromolar range. In contrast, it is significantly less active against the non-small cell lung cancer line (A549) and the leukemia line (K-562). Crucially, its cytotoxicity against the non-cancerous HEK293 cell line is very low (IC50 >100 µM), indicating a favorable preliminary therapeutic index. This profile warrants further investigation into its mechanism of action in the sensitive cell lines (MDA-MB-231 and HCT116).

Mechanistic Elucidation in Sensitive Cell Lines

Based on the primary screening results, secondary assays are performed on the most sensitive cell lines (MDA-MB-231 and HCT116) to explore the potential mechanisms of cell death.

Apoptosis Induction: Annexin V-FITC/PI Staining

Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs. The Annexin V-FITC/PI assay is a widely used flow cytometry-based method to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[7]

  • Cell Treatment: Seed MDA-MB-231 and HCT116 cells in 6-well plates and treat them with this compound at their respective IC50 and 2x IC50 concentrations for 24 or 48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solutions and incubate for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells immediately by flow cytometry. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both stains.

Assessment of Oxidative Stress: DCFH-DA Assay

Many cytotoxic compounds induce cell death through the generation of reactive oxygen species (ROS). The DCFH-DA assay is a common method to measure intracellular ROS levels.

  • Cell Treatment: Seed MDA-MB-231 and HCT116 cells in a black, clear-bottom 96-well plate and treat with the compound at various concentrations for a shorter duration (e.g., 1-6 hours).

  • Staining: Remove the treatment medium and wash the cells with PBS. Add DCFH-DA working solution (e.g., 10-25 µM) and incubate at 37°C for 30-45 minutes.[8]

  • Fluorescence Measurement: After incubation, wash the cells again with PBS and measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.

Investigation of Target Pathways: Western Blotting

Given that some pyridazinone derivatives are known to target signaling kinases, we will investigate the effect of this compound on the VEGFR-2 pathway, which is crucial for angiogenesis and is also expressed in some tumor cells. We will also assess markers of apoptosis and proteasome inhibition.

G cluster_0 VEGFR-2 Signaling cluster_1 Apoptosis & Proteasome Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCg VEGFR2->PLCg Activates PKC PKC PLCg->PKC Activates Raf Raf PKC->Raf Activates MEK MEK Raf->MEK Activates MAPK MAPK MEK->MAPK Activates Proliferation Proliferation MAPK->Proliferation Compound This compound Proteasome Proteasome Compound->Proteasome Inhibits? Caspase3 Caspase3 Compound->Caspase3 Activates? Degradation Degradation Proteasome->Degradation Ub_Proteins Ubiquitinated Proteins Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential signaling pathways affected by this compound.

  • Protein Extraction: Treat MDA-MB-231 and HCT116 cells with the compound at the IC50 concentration for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies overnight at 4°C. The following primary antibodies should be used:

    • Phospho-VEGFR-2 (Tyr1175)

    • Total VEGFR-2

    • Cleaved Caspase-3

    • Ubiquitin

    • GAPDH or β-actin (as a loading control)

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion and Future Directions

This guide provides a robust and logical framework for the initial assessment of the selectivity profile of this compound. The proposed tiered approach, from broad cytotoxicity screening to focused mechanistic studies, allows for an efficient allocation of resources and a comprehensive understanding of the compound's potential as an anticancer agent.

The hypothetical data presented herein illustrates a scenario where the compound exhibits favorable selectivity for specific cancer cell lines over non-cancerous cells. Should experimental results mirror this profile, further investigations would be warranted. These could include an expansion of the cell line panel to include resistant and sensitive subtypes, in vivo efficacy studies in xenograft models using sensitive cell lines, and medicinal chemistry efforts to optimize the compound's potency and selectivity based on structure-activity relationships.

By adhering to rigorous and well-validated methodologies, researchers can confidently assess the therapeutic potential of novel compounds like this compound, contributing to the development of the next generation of targeted cancer therapies.

References

A Comparative Guide to the In Vivo Toxicological Assessment of 5,6-Dichloropyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Need for Rigorous Toxicological Profiling

5,6-Dichloropyridazin-3(2H)-one is a heterocyclic organic compound belonging to the pyridazinone class. Pyridazinone derivatives are a cornerstone in medicinal chemistry and agrochemical development, exhibiting a vast spectrum of biological activities, including anti-inflammatory, anticancer, and cardiovascular effects.[1][2][3][4][5] However, the introduction of any novel chemical entity into therapeutics or the environment necessitates a thorough evaluation of its toxicological profile to ensure human and ecological safety.

Publicly available in vivo toxicological data for this compound is notably scarce. Safety Data Sheets (SDS) provide limited and sometimes conflicting information, with some classifying it as non-hazardous, while others indicate it may cause skin/eye irritation and potential organ damage upon prolonged exposure.[6] This data gap underscores the critical need for comprehensive in vivo studies.

This guide provides a structured framework for conducting a robust in vivo toxicological assessment of this compound. To establish a benchmark for comparison, we will reference data from a structurally related and more extensively studied pyridazine derivative, Maleic Hydrazide . This comparative approach allows researchers to contextualize potential findings and highlights the specific toxicological endpoints that require investigation. The methodologies presented are grounded in internationally recognized standards, primarily the Organisation for Economic Co-operation and Development (OECD) Test Guidelines, ensuring scientific rigor and regulatory acceptance.

Comparative Toxicological Profile: this compound vs. Maleic Hydrazide

The following table summarizes the known toxicological data for Maleic Hydrazide and outlines the necessary data points to be determined for this compound.

Toxicological EndpointMaleic Hydrazide (Comparator)This compound (Test Compound)
Acute Oral Toxicity Low toxicity in mammals.[7]Data Needed . Essential for classification and initial hazard assessment.
Repeated Dose Toxicity High dietary levels (1-2%) in rats caused proteinuria without histopathological kidney changes.[8]Data Needed . Crucial for identifying target organs and determining a No-Observed-Adverse-Effect Level (NOAEL).
Genotoxicity Considered a mutagen and carcinogen in some animal and cell culture studies, but evidence for human carcinogenicity is lacking.[7][9] Contradictory results may be due to hydrazine impurities.[8]Data Needed . Critical for assessing the potential to cause genetic mutations or chromosomal damage.
Carcinogenicity Studies in rats and mice did not find it to be a carcinogen when hydrazine impurity levels were low.[8][10]Data Needed . Long-term studies required if genotoxicity is observed or if prolonged human exposure is anticipated.
Reproductive/Developmental Toxicity Some studies reported decreased fertility in rats.[7]Data Needed . Necessary to evaluate effects on reproductive function and offspring development.

Recommended In Vivo Study Designs & Protocols

To address the data gaps for this compound, a tiered testing strategy is recommended. The following sections detail the essential initial studies based on OECD guidelines.

Acute Oral Toxicity Assessment (OECD Guideline 423)

Causality and Purpose: This initial study is fundamental for determining the intrinsic acute toxicity of the compound. It helps classify the substance for hazard labeling and provides critical information for dose selection in subsequent, longer-term studies.[11][12] The Acute Toxic Class Method (OECD 423) is chosen as it is a stepwise procedure that uses a minimal number of animals to obtain sufficient information for hazard assessment.[11][13][14]

Experimental Protocol Workflow:

OECD_423_Workflow cluster_prep Phase 1: Preparation cluster_dosing Phase 2: Dosing & Observation cluster_analysis Phase 3: Analysis & Endpoint A Acclimatize Animals (e.g., female rats, 8-12 weeks old) B Select Starting Dose (e.g., 300 mg/kg) A->B C Prepare Test Substance (Vehicle: e.g., corn oil) B->C D Administer Single Dose (Oral Gavage, n=3 animals) C->D E Observe for 14 Days (Mortality, clinical signs, body weight) D->E F Record Signs of Toxicity (Tremors, convulsions, diarrhea, lethargy, etc.) E->F G Assess Mortality Outcome E->G H Stop Test (If 2-3 animals die) G->H High Mortality I Test at Lower Dose (e.g., 50 mg/kg) G->I High Mortality J Test at Higher Dose (e.g., 2000 mg/kg) G->J No/Low Mortality K Gross Necropsy (All animals) H->K I->K J->K L Classify Substance (Based on GHS categories) K->L OECD_407_Workflow cluster_prep Phase 1: Setup cluster_dosing Phase 2: Dosing & In-Life Monitoring cluster_analysis Phase 3: Terminal Analysis A Select Animals (e.g., rats, 5/sex/group) B Assign Dose Groups (Control, Low, Mid, High) A->B C Acclimatize Animals B->C D Daily Oral Dosing (28 Days) C->D E Daily Clinical Observations D->E F Weekly Body Weight & Food Consumption D->F G Functional Observations (e.g., sensory, motor activity) D->G H Collect Blood at Termination D->H I Hematology & Clinical Biochemistry H->I J Gross Necropsy M Determine NOAEL I->M K Organ Weights J->K L Histopathology (Control & High Dose; target organs) K->L L->M OECD_474_Workflow cluster_prep Phase 1: Dosing cluster_sampling Phase 2: Sampling cluster_analysis Phase 3: Analysis A Select Animals & Groups (e.g., mouse, 5/sex/group) B Dose Groups: Vehicle Control Positive Control (e.g., Cyclophosphamide) Test Substance (3 dose levels) A->B C Administer Substance (e.g., single oral gavage) B->C D Sample Bone Marrow (24h & 48h post-dose) C->D E Prepare Smears on Slides D->E F Stain Slides (e.g., Giemsa) E->F G Microscopic Analysis (Blind Scoring) F->G H Count Micronucleated Polychromatic Erythrocytes (MN-PCEs) (per 4000 PCEs/animal) G->H I Calculate PCE/NCE Ratio (Measure of cytotoxicity) H->I J Statistical Analysis (Compare treated vs. control) I->J K Conclude Genotoxicity (Positive or Negative) J->K

References

Safety Operating Guide

Navigating the Disposal of 5,6-Dichloropyridazin-3(2H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the dynamic field of drug development, the responsible management and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5,6-Dichloropyridazin-3(2H)-one, a halogenated heterocyclic compound. By adhering to these procedures, you can mitigate risks, protect the environment, and uphold the highest standards of laboratory safety.

Hazard Assessment and Initial Precautions

  • Harmful if swallowed [1]

  • Causes skin irritation [1]

  • Causes serious eye irritation [1]

  • May cause respiratory irritation [1]

Therefore, all handling and disposal procedures must be conducted with the appropriate personal protective equipment (PPE) and in a controlled environment.

Personal Protective Equipment (PPE)

Prior to handling this compound for any purpose, including disposal, the following PPE is mandatory:

Protection TypeSpecification
Eye Protection Chemical safety goggles or a face shield.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially in poorly ventilated areas.[1]
Protective Clothing A lab coat, closed-toe shoes, and long pants should be worn to minimize skin exposure.[2]

Always work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[2][3]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Ventilate : Clear the immediate area of all personnel and ensure adequate ventilation.[4]

  • Containment : For solid spills, carefully sweep or scoop the material to avoid generating dust. For liquid spills (if the compound is in solution), use an inert absorbent material such as vermiculite, sand, or earth to contain the substance.[2][4]

  • Collection : Place the absorbed or collected material into a clearly labeled and sealed container designated for hazardous waste.[4]

  • Decontamination : Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Waste Identification and Segregation: The Cornerstone of Compliance

Proper segregation of chemical waste is a critical step in ensuring safe and compliant disposal. Under no circumstances should this compound or its residues be disposed of down the drain or in regular trash.[1]

  • Waste Stream : Treat all materials contaminated with this compound as hazardous waste. This includes:

    • Unused or expired product.

    • Reaction residues and byproducts.

    • Contaminated labware (e.g., filter paper, pipette tips, glassware).

    • Empty containers that are not triple-rinsed.

  • Dedicated Container : Collect this waste in a dedicated, properly labeled hazardous waste container. The container must be:

    • Made of a compatible material (e.g., high-density polyethylene - HDPE).

    • In good condition with a secure, leak-proof lid.

    • Clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

On-Site Storage and Handling of Waste

Proper storage of hazardous waste pending disposal is regulated and essential for safety.

  • Storage Location : Store the hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel.

  • Container Management :

    • Keep the container closed at all times, except when adding waste.

    • Do not overfill the container; a headspace of at least 10% is recommended.

    • Store in a cool, dry, and well-ventilated area away from incompatible materials.

Final Disposal Procedures

The final disposal of this compound must be conducted by a licensed professional waste disposal service.[4] The recommended method for chlorinated organic compounds is high-temperature incineration at a permitted hazardous waste facility.

Workflow for Disposal:

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_collection Waste Collection cluster_storage On-Site Storage cluster_disposal Final Disposal A Don Appropriate PPE B Handle in Fume Hood A->B C Identify Waste Stream (Unused product, residues, contaminated items) B->C D Segregate into Dedicated Hazardous Waste Container C->D E Label Container Correctly ('Hazardous Waste', Chemical Name) D->E F Store in Satellite Accumulation Area E->F G Keep Container Closed and Secure F->G H Arrange for Pickup by Licensed Waste Disposal Service G->H I Document Waste Manifest H->I

Caption: Decision workflow for the proper disposal of this compound.

Regulatory Framework

In the United States, the management and disposal of hazardous waste are primarily governed by the Resource Conservation and Recovery Act (RCRA), which is enforced by the Environmental Protection Agency (EPA). It is imperative that all laboratory personnel are familiar with and adhere to both federal and any state-specific regulations regarding hazardous waste.

By implementing these rigorous disposal procedures, you contribute to a culture of safety and environmental stewardship within your organization. This not only ensures regulatory compliance but also builds a foundation of trust and responsibility in all laboratory operations.

References

A Senior Application Scientist's Guide to Handling 5,6-Dichloropyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and operational guidance for the handling and disposal of 5,6-Dichloropyridazin-3(2H)-one. As a chlorinated pyridazinone derivative, this compound requires stringent adherence to safety procedures to mitigate risks to personnel and the environment. The following guide is rooted in established safety data and best laboratory practices, designed to empower researchers to work safely and effectively.

Hazard Assessment: Understanding the Risks

This compound is a chemical compound that presents several health and environmental hazards. A thorough understanding of these risks, as outlined in Safety Data Sheets (SDS), is the foundation of a safe operational plan.

The primary hazards associated with this compound are:

  • Acute Oral Toxicity : The substance is classified as harmful or toxic if swallowed.[1][2]

  • Skin Irritation : Direct contact can cause skin irritation.[1][3]

  • Serious Eye Irritation : The compound is a serious eye irritant, with the potential to cause significant damage upon contact.[1][3]

  • Respiratory Irritation : Inhalation of dust or powder may cause respiratory tract irritation.[3][4]

  • Aquatic Toxicity : This chemical is toxic to aquatic life with long-lasting effects, necessitating careful disposal to prevent environmental release.[5]

Given these hazards, the use of appropriate Personal Protective Equipment (PPE) is not merely a recommendation but a mandatory requirement for safe handling.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE must be based on a comprehensive risk assessment of the procedures being performed. The following table summarizes the minimum required PPE for handling this compound in a laboratory setting.

Protection TypeRecommended EquipmentSpecification and Usage Notes
Eye & Face Protection Chemical Safety Goggles & Face ShieldGoggles must be worn at all times. For operations with a high risk of splashing or aerosol generation, a full-face shield must be worn over safety goggles. This complies with OSHA 29 CFR 1910.133 standards.[3]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Gloves must be inspected for integrity before each use.[5] Employ proper glove removal techniques to prevent skin contact with the contaminated outer surface.[5]
Body Protection Laboratory CoatA standard laboratory coat should be worn and fully buttoned. For handling larger quantities or in situations with a higher risk of spills, chemical-resistant coveralls or an apron should be used.[6][7]
Respiratory Protection NIOSH-Approved RespiratorAll handling of solid this compound should occur in a certified chemical fume hood to minimize inhalation exposure.[3] If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.[8]

Operational Plan: Step-by-Step Safety Protocols

Adherence to a systematic workflow is critical for minimizing exposure and contamination. The following protocols for donning and doffing PPE must be followed strictly.

Protocol 1: Donning PPE (Putting On)
  • Hand Hygiene : Wash and dry hands thoroughly.

  • Body Protection : Put on the laboratory coat, ensuring it is fully buttoned.

  • Respiratory Protection : If required, perform a fit-check and don the respirator.

  • Eye and Face Protection : Put on safety goggles, followed by a face shield if necessary.

  • Hand Protection : Don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat to create a seal.

Protocol 2: Doffing PPE (Taking Off)

The goal of this sequence is to remove the most contaminated items first, preventing cross-contamination of your skin.

  • Gloves : Remove gloves using a proper technique (e.g., peeling one glove off with the other, then sliding an ungloved finger under the cuff of the remaining glove to remove it without touching the exterior). Dispose of them immediately in the designated hazardous waste container.[5]

  • Hand Hygiene : Wash hands thoroughly.

  • Face Shield/Goggles : Remove the face shield (if used), followed by the goggles, handling them by the strap or earpieces.

  • Body Protection : Unbutton and remove the lab coat, folding the contaminated outside inwards. Place it in a designated receptacle for laundering or disposal.

  • Respiratory Protection : Remove the respirator (if used).

  • Final Hand Hygiene : Wash hands again thoroughly with soap and water.

The following diagram illustrates the complete workflow for safely handling this compound.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Execution cluster_cleanup Post-Handling & Disposal Risk_Assessment 1. Risk Assessment (Review SDS) PPE_Selection 2. Select Appropriate PPE Risk_Assessment->PPE_Selection Identify Hazards Donning 3. Don PPE (Correct Sequence) PPE_Selection->Donning Prepare for Work Handling 4. Handle Chemical (Inside Chemical Fume Hood) Donning->Handling Proceed to Handling Doffing 5. Doff PPE (Safe Removal Sequence) Handling->Doffing Work Complete Waste_Segregation 6. Segregate Waste (Chemical vs. Contaminated PPE) Doffing->Waste_Segregation Prevent Contamination Disposal 7. Dispose of Waste (Follow EHS Guidelines) Waste_Segregation->Disposal Final Step

Caption: A flowchart detailing the procedural steps for safe chemical handling.

Logistical Plan: Disposal of Contaminated Materials

Improper disposal can lead to environmental contamination and regulatory non-compliance. All waste generated from handling this compound must be treated as hazardous.

  • Chemical Waste :

    • All residual chemical and solutions containing it must be collected in a designated, compatible, and clearly labeled hazardous waste container.[9]

    • The container must be kept tightly sealed when not in use and stored in a designated satellite accumulation area.[9]

    • Do not mix with incompatible waste streams.

  • Contaminated PPE and Materials :

    • All disposable PPE (gloves, etc.) and materials used for cleaning spills (e.g., absorbent pads) must be collected in a separate, sealed, and clearly labeled container marked as "Hazardous Waste."

    • Follow your institution's specific guidelines provided by the Environmental Health and Safety (EHS) department for the final pickup and disposal of all waste containers.[10]

Emergency First Aid Procedures

In the event of an exposure, immediate and appropriate first aid is crucial.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4]

  • Skin Contact : Take off immediately all contaminated clothing.[11] Rinse skin with plenty of water or shower for at least 15 minutes.[4] Seek medical attention if irritation persists.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the Safety Data Sheet to the medical professional.[5]

By integrating these safety and logistical plans into your standard operating procedures, you can effectively manage the risks associated with this compound, ensuring a safe and productive research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6-Dichloropyridazin-3(2H)-one
Reactant of Route 2
Reactant of Route 2
5,6-Dichloropyridazin-3(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.